TA-316 (GMP)
Descripción
BenchChem offers high-quality TA-316 (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TA-316 (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN4O5S2/c1-16(21-15-39-25(24(21)35)18-6-8-20(29)9-7-18)32-33-28(38)23-11-10-22(40-23)27(37)31-14-17-2-4-19(5-3-17)26(36)30-12-13-34/h2-11,15,34-35H,12-14H2,1H3,(H,30,36)(H,31,37)(H,33,38)/b32-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAFPZIBGBALX-KPGMTVGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)C3=CSC(=C3O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)/C3=CSC(=C3O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to TA-316 (GMP) as a Thrombopoietin Receptor Agonist
Executive Summary
TA-316 is a novel, chemically synthesized small molecule that functions as a potent and selective agonist for the thrombopoietin (TPO) receptor, also known as c-MPL.[1][2][3] Developed to address the limitations of recombinant human TPO (rhTPO), such as immunogenicity and high cost, TA-316 has demonstrated significant promise in the ex vivo expansion of megakaryocytes and the production of platelets from human induced pluripotent stem cells (iPSCs).[1][4][5] Its efficacy, particularly in promoting biased megakaryopoiesis, surpasses that of other small-molecule agonists like eltrombopag (B601689) in certain contexts.[1][6] Available in a Good Manufacturing Practice (GMP) grade, TA-316 is positioned as a critical ancillary material for clinical cell therapy applications, including the manufacturing of iPSC-derived platelets for transfusion.[7][8][9] This document provides a comprehensive technical overview of TA-316, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
TA-316 exerts its biological effects by binding to and activating the c-MPL receptor, mimicking the action of endogenous thrombopoietin.[4] This activation triggers a downstream intracellular signaling cascade that is crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells into the megakaryocytic lineage, ultimately leading to platelet production.[1][9]
2.1 TPO Receptor (c-MPL) Signaling
Upon binding of TA-316 to the c-MPL receptor, a conformational change is induced, leading to the activation of the Janus kinase (JAK) family, particularly JAK2. Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the c-MPL receptor. These phosphorylated sites serve as docking stations for various signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1][9] Docked STAT5 proteins are then phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors. In the nucleus, STAT5 dimers bind to the promoter regions of target genes, upregulating the expression of key proteins involved in megakaryocyte survival, proliferation, and maturation.[1]
2.2 Enhanced and Biased Megakaryopoiesis
Studies have shown that TA-316 promotes a more biased differentiation towards the megakaryocyte (MK) lineage compared to rhTPO and other small molecules.[1] It achieves this by upregulating the gene expression of critical MK lineage-specific transcription factors, including GATA1, ZFPM1 (FOG1), FLI1, and NFE2, as well as the von Willebrand factor (VWF) gene, to a greater degree than rhTPO.[1] Furthermore, TA-316 has been observed to preferentially enhance the expression of Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), suggesting a potential mechanism for its superior performance in promoting megakaryopoiesis.[1]
Quantitative In Vitro Efficacy
The potency and efficacy of TA-316 have been quantified in various cell-based assays, demonstrating its robust activity in stimulating the proliferation of TPO-dependent cell lines and its superior ability to generate platelets from iPSC-derived progenitors.
Table 1: Potency of TA-316 in TPO-Dependent Cell Lines
| Cell Line | Parameter | TA-316 Value | Citation |
|---|---|---|---|
| UT-7/TPO | EC₅₀ | 0.3 nM | [2] |
| Ba/F3-HuMpl | EC₅₀ | 0.65 nM | [2] |
EC₅₀ (Half-maximal effective concentration) values were determined after a 4-day incubation period.
Table 2: Comparative Efficacy in Platelet Production from imMKCLs
| Compound | Relative Platelet Yield (vs. rhTPO) | Key Observation | Citation |
|---|---|---|---|
| TA-316 | > 2-fold higher | Significantly outperforms both rhTPO and eltrombopag. | [1] |
| rhTPO | 1 (Baseline) | Standard cytokine for ex vivo platelet production. | [1] |
| Eltrombopag | ~1 | Similar to rhTPO; less effective than TA-316. | [1] |
imMKCLs: immortalized megakaryocyte progenitor cell lines derived from human iPSCs.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize TA-316.
4.1 Cell Proliferation Assay
-
Objective: To determine the potency (EC₅₀) of TA-316 in stimulating the proliferation of TPO-dependent cells.
-
Cell Lines:
-
Methodology:
-
Cells are washed to remove any residual growth factors and seeded into 96-well plates at a predetermined density.
-
TA-316 is serially diluted to a range of concentrations (e.g., 0.01 nM to 1000 nM) and added to the wells.[2]
-
Control wells with vehicle (e.g., DMSO) and a positive control (rhTPO) are included.
-
The plates are incubated for 4 days under standard cell culture conditions (37°C, 5% CO₂).[2]
-
Cell viability or proliferation is assessed using a standard method, such as a colorimetric assay (e.g., WST-8) or by direct cell counting.
-
The EC₅₀ value is calculated by plotting the dose-response curve and fitting it to a four-parameter logistic model.
-
4.2 Ex Vivo Platelet Generation from imMKCLs
-
Objective: To evaluate and compare the efficiency of TA-316, rhTPO, and eltrombopag in producing platelets from iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs).
-
Methodology:
-
Proliferation Phase (Day 0-11):
-
Cryopreserved imMKCLs are thawed and seeded onto mitomycin C-treated feeder cells (e.g., C3H10T1/2) or in a feeder-free system.[1][4]
-
Cells are cultured in a proliferation medium containing Doxycycline (DOX) to maintain the expression of immortalizing transgenes (c-MYC, BMI1, BCL-XL).[1][4]
-
The medium is supplemented with a TPO receptor agonist: TA-316 (e.g., 200 ng/mL), rhTPO (e.g., 50 ng/mL), or eltrombopag (e.g., 1000 ng/mL).[1]
-
Cells are passaged every 3-4 days, and the total cell number is counted on Day 11.[1]
-
-
Maturation & Platelet Production Phase (Day 11-15):
-
Analysis (Day 15):
-
Platelet Count: Platelet-like particles are collected from the supernatant and counted using a hematology analyzer or flow cytometry.
-
Megakaryocyte Maturation: The ploidy and size of mature megakaryocytes (e.g., ≥8n) are analyzed by flow cytometry after staining with a DNA dye.[1]
-
Platelet Functionality: Platelet activation is assessed by measuring the binding of PAC-1 (an antibody that recognizes the activated form of integrin αIIbβ3) via flow cytometry following stimulation with an agonist like thrombin.[1]
-
Gene Expression: RNA is extracted from cells, and the expression of key megakaryocyte-specific genes (GATA1, NFE2, VWF, etc.) is quantified using TaqMan PCR assays.[1]
-
-
TA-316 (GMP) for Clinical Applications
The transition from preclinical research to clinical application requires materials manufactured under stringent quality control standards. TA-316 is available in a grade produced according to Good Manufacturing Practice (GMP) guidelines.[7][9]
5.1 Role in Cell Therapy
GMP-grade TA-316 serves as a critical "ancillary material" or "auxiliary agent" in cell therapy manufacturing.[7][9] Its primary role is to facilitate the large-scale, reproducible production of clinical-grade cells, such as iPSC-derived platelets. The use of a GMP-grade small molecule like TA-316 is advantageous as it offers higher purity, batch-to-batch consistency, and a well-documented safety profile, which are essential for regulatory submissions.
5.2 Use in iPSC-Platelet Clinical Trials
TA-316 has been integral to the manufacturing process of autologous iPSC-derived platelets for a clinical trial (iPLAT1).[8] In this process, a master cell bank of patient-derived imMKCLs is expanded over several weeks in a culture medium containing TA-316. This expansion phase is followed by a maturation phase to generate the final platelet product for transfusion.[4][8] The successful implementation of TA-316 in this context underscores its value and reliability for therapeutic cell manufacturing.
Conclusion
TA-316 is a highly effective c-MPL receptor agonist with demonstrated superiority over other agents for the ex vivo generation of platelets from iPSC progenitors. Its well-characterized mechanism of action, involving the potent activation of STAT5 and upregulation of key megakaryopoietic genes, provides a strong basis for its utility. The availability of a GMP-grade product solidifies the position of TA-316 as a key enabling component in the advancement of regenerative medicine, particularly in the development of transfusion therapies based on cultured platelets. This guide provides the foundational technical information required for researchers and developers to effectively evaluate and implement TA-316 in their workflows.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. megakaryocyte | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Role of TA-316 in Megakaryocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-316 is a novel, chemically synthesized small-molecule c-MPL agonist (CMA) that plays a significant role in megakaryopoiesis and thrombopoiesis.[1][2][3] By activating the thrombopoietin (TPO) receptor, c-MPL, TA-316 stimulates the proliferation and differentiation of megakaryocyte progenitors, leading to increased platelet production.[1][3] This document provides a comprehensive overview of the function of TA-316, its mechanism of action, and its potential applications in research and clinical settings, particularly in the ex vivo generation of platelets from human-induced pluripotent stem cells (iPSCs).[1][2][3]
Introduction to Megakaryocyte Differentiation
Megakaryocytes are rare hematopoietic cells responsible for producing platelets, which are essential for hemostasis.[4][5] The differentiation of megakaryocytes from hematopoietic stem cells (HSCs) is a complex process regulated by a network of transcription factors and signaling pathways.[4][5] Key transcription factors involved in this process include GATA-1, FOG-1, and NF-E2.[4] The primary signaling pathway governing megakaryopoiesis is the TPO/c-MPL pathway.[1][3][5] Activation of c-MPL by its ligand, TPO, or by TPO receptor agonists, triggers downstream signaling cascades that promote the survival, proliferation, and maturation of megakaryocyte progenitors.[1][3]
TA-316: A Novel c-MPL Agonist
TA-316 is a potent small-molecule agonist of the c-MPL receptor.[1][2][3] It has been shown to effectively stimulate the proliferation of c-MPL-expressing cell lines, such as UT-7/TPO and Ba/F3-HuMpl.[1][2]
Efficacy of TA-316 in Cell Proliferation
TA-316 demonstrates superior efficacy in promoting the proliferation of human c-MPL-expressing cells compared to recombinant human TPO (rhTPO) and another small-molecule CMA, eltrombopag (B601689).[1]
| Cell Line | Compound | EC50 (ng/mL) |
| UT-7/TPO | TA-316 | 0.3 |
| rhTPO | 1.6 | |
| Eltrombopag | 55.3 | |
| Ba/F3-HuMpl | TA-316 | 0.65 |
| rhTPO | 11.7 | |
| Eltrombopag | 20.7 | |
| Table 1: Comparative EC50 values of TA-316, rhTPO, and eltrombopag in stimulating the proliferation of UT-7/TPO and Ba/F3-HuMpl cells.[1] |
Role of TA-316 in Megakaryocyte Differentiation
TA-316 promotes biased megakaryopoiesis from hematopoietic progenitor cells and enhances the expression of key megakaryocyte lineage markers.[1]
Differentiation of Bone Marrow CD34+ Cells
In cultures of bone marrow-derived CD34+ cells, TA-316 (800 ng/mL) significantly increases the population of CD41+ megakaryocyte lineage cells after 10 days.[1] Furthermore, TA-316 upregulates the gene expression of critical megakaryocyte-specific transcription factors and markers to a greater extent than rhTPO.[1]
| Gene | Fold Change (TA-316 vs. Control) | Fold Change (rhTPO vs. Control) |
| GATA1 | ~2.5 | ~1.8 |
| ZFPM1 | ~3.0 | ~2.0 |
| FLI1 | ~2.8 | ~1.5 |
| NFE2 | ~3.5 | ~2.2 |
| VWF | ~4.0 | ~2.5 |
| Table 2: Upregulation of megakaryocyte lineage marker mRNA expression in BM CD34+ cells treated with TA-316 or rhTPO for 10 days.[1] |
Differentiation of iPSC-Derived Hematopoietic Progenitors
TA-316 effectively induces megakaryopoietic differentiation from iPSC-derived hematopoietic progenitor cells (iHPCs).[1] When iHPCs are cultured with TA-316 (100 ng/mL), the number of CD41+ cells increases significantly by day 5, comparable to the effect of rhTPO (100 ng/mL).[1]
Signaling Pathway of TA-316 in Megakaryocyte Differentiation
TA-316 exerts its effects by activating the TPO/c-MPL signaling pathway. This leads to the activation of downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K pathways, which are crucial for megakaryocyte development. Additionally, TA-316 has been observed to upregulate the expression of Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), suggesting a broader impact on the hematopoietic niche.[1][3]
Caption: Signaling pathway of TA-316 in megakaryocyte differentiation.
Experimental Protocols
Cell Culture and Proliferation Assay
-
Cell Lines: UT-7/TPO and Ba/F3-HuMpl cells are maintained in appropriate growth medium supplemented with cytokines.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Cells are treated with varying concentrations of TA-316 (0.01-1000 nM), rhTPO, or eltrombopag.[2]
-
Incubation: Plates are incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Proliferation Measurement: Cell proliferation is assessed using a standard colorimetric assay (e.g., WST-8 assay).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
In Vitro Differentiation of BM CD34+ Cells
-
Cell Source: Bone marrow-derived CD34+ hematopoietic stem and progenitor cells are isolated.
-
Culture Medium: Cells are cultured in a serum-free medium supplemented with appropriate cytokines to support megakaryocyte differentiation.
-
Treatment: Cells are treated with TA-316 (800 ng/mL), rhTPO (50 ng/mL), eltrombopag (3000 ng/mL), or DMSO (0.05% as a vehicle control).[1]
-
Incubation: Cells are cultured for 10 days.[1]
-
Flow Cytometry Analysis: The percentage of CD41+ cells is determined by fluorescence-activated cell sorting (FACS) analysis.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression of megakaryocyte-specific genes (GATA1, ZFPM1, FLI1, NFE2, VWF) is quantified using real-time quantitative PCR (RT-qPCR).[1] GAPDH is used as an internal control.[1]
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and transcriptional regulation of megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Differentiation of Megakaryocytes from Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of c-MPL agonists in hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the function and mechanism of c-MPL (Thrombopoietin Receptor, TPO-R) agonists in regulating hematopoiesis, with a focus on megakaryopoiesis and platelet production. It covers the core signaling pathways, quantitative comparisons of key agonists, and detailed experimental protocols for their evaluation.
Introduction: The c-MPL Receptor and Hematopoiesis
Hematopoiesis is the process of blood cell formation, originating from hematopoietic stem cells (HSCs). The c-MPL receptor, encoded by the myeloproliferative leukemia virus oncogene (MPL), is a critical cytokine receptor expressed on the surface of HSCs, hematopoietic progenitors, and megakaryocytes.[1] Its endogenous ligand, thrombopoietin (TPO), is the primary regulator of megakaryocyte development and platelet production.[2] The interaction between TPO and c-MPL is essential for the survival and proliferation of HSCs and for driving the differentiation and maturation of megakaryocytes, the precursor cells to platelets.[2]
c-MPL agonists are a class of therapeutic agents designed to mimic the biological activity of endogenous TPO.[3] They bind to and activate the c-MPL receptor, stimulating downstream signaling cascades that promote the production of platelets.[2] These agents have become a cornerstone in the treatment of thrombocytopenia resulting from various conditions, most notably immune thrombocytopenia (ITP).[3]
Mechanism of Action and Signaling Pathways
Upon binding of an agonist—either endogenous TPO or a therapeutic agent—the c-MPL receptor homodimerizes. This conformational change brings the associated Janus kinase 2 (JAK2) molecules into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-MPL receptor, creating docking sites for various signaling proteins.[1] This initiates a cascade of downstream signaling pathways critical for cell proliferation, differentiation, and survival.
The three primary signaling pathways activated by c-MPL are:
-
JAK-STAT Pathway: This is a principal pathway for c-MPL. Signal Transducer and Activator of Transcription proteins, primarily STAT3 and STAT5, are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAK2. Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[2]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis. Its activation downstream of c-MPL helps sustain the viability of megakaryocyte precursors.[2]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is primarily involved in cell proliferation and differentiation, contributing to the expansion of the megakaryocytic lineage.[2]
Quantitative Data and Agonist Comparison
c-MPL agonists can be broadly categorized into peptide-based (e.g., romiplostim) and small-molecule, non-peptide agents (e.g., eltrombopag (B601689), avatrombopag).[3] These agents differ in their binding sites on the c-MPL receptor, pharmacokinetics, and administration routes. Romiplostim, a peptibody, binds to the extracellular domain of the receptor, competitively with endogenous TPO.[2] In contrast, small molecules like eltrombopag and avatrombopag (B1665838) bind to the transmembrane domain of the receptor, activating it non-competitively.[2]
Table 1: Comparative Characteristics of Approved c-MPL Agonists
| Characteristic | Romiplostim | Eltrombopag | Avatrombopag |
|---|---|---|---|
| Class | Peptide (Peptibody)[3] | Small Molecule (Non-peptide)[3] | Small Molecule (Non-peptide)[3] |
| Binding Site | Extracellular Domain[2] | Transmembrane Domain[2] | Transmembrane Domain[2] |
| Administration | Subcutaneous, weekly[4] | Oral, daily[5] | Oral, daily[3] |
| Food Effect | N/A | Must be taken 2h before or 4h after calcium-rich foods/medications[6] | Can be taken with food[2] |
| Binding Affinity (KD) | 0.12 - 0.13 nM[7] | N/A | N/A |
| Half-life (t1/2) | ~3.5 days (range: 1-35)[2][8] | ~21 - 32 hours[2][9] | ~19 hours[2][10] |
| Time to Cmax (Tmax) | ~14 hours[8] | ~2 - 6 hours[9] | ~5 - 8 hours[10] |
Note: Data compiled from multiple sources. Direct comparative studies for all parameters are limited.
Table 2: Clinical Efficacy in Immune Thrombocytopenia (ITP)
| Parameter | Romiplostim | Eltrombopag | Avatrombopag |
|---|---|---|---|
| Typical Starting Dose | 1 µg/kg weekly[4] | 25-50 mg daily[5] | 20 mg daily[11] |
| Max Dose | 10 µg/kg weekly[4] | 75 mg daily[11] | 40 mg daily |
| Time to Response | ~2-3 weeks to reach target platelet count[11] | ~2 weeks to achieve response[9] | ~28 days for dose-ranging response[11] |
| Overall Response Rate | 60-88%[5] | 58-70%[9] | 50-80% (at 10-20 mg doses) |
Response is typically defined as achieving a platelet count ≥50 x 109/L.
Experimental Protocols for Agonist Evaluation
The preclinical and clinical development of c-MPL agonists relies on a suite of standardized in vitro and in vivo assays to determine potency, efficacy, and safety.
This assay measures the ability of a c-MPL agonist to induce the proliferation of a cytokine-dependent cell line engineered to express the human c-MPL receptor.
-
Cell Line: Murine Ba/F3 pro-B cell line stably transfected with human c-MPL (Ba/F3-hMPL).[12]
-
Culture Conditions: Maintain cells in RPMI-1640 medium with 10% FBS and IL-3. Prior to the assay, wash cells three times in cytokine-free medium to remove IL-3 and induce quiescence.
-
Protocol:
-
Seed washed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Add serial dilutions of the c-MPL agonist or a TPO standard. Typical TPO concentrations range from 0.005 to 5 ng/mL.[12]
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[12]
-
Assess cell viability and proliferation using a luminescent assay like CellTiter-Glo® (which measures ATP) or a colorimetric assay like WST-1.[7][12]
-
Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀) value.
-
This assay assesses the ability of an agonist to stimulate the differentiation of hematopoietic progenitor cells into mature megakaryocyte colonies.
-
Cell Source: Human CD34+ hematopoietic progenitor cells isolated from bone marrow, mobilized peripheral blood, or cord blood.[13]
-
Media: A semi-solid collagen-based medium (e.g., MegaCult™-C) is preferred as it allows for in-situ fixation and staining.[14]
-
Protocol:
-
Prepare a cell suspension of CD34+ cells in Iscove's MDM.
-
Add the cells and the c-MPL agonist to the semi-solid culture medium. The medium should be supplemented with appropriate cytokines to support megakaryopoiesis, such as IL-3 and IL-6.[14]
-
Plate the mixture onto specialized chamber slides or culture dishes.
-
Incubate for 10-14 days at 37°C in a high-humidity CO₂ incubator.
-
Fix and dehydrate the collagen gel according to the manufacturer's protocol.
-
Perform immunocytochemical staining to identify megakaryocyte colonies. A primary antibody against a megakaryocyte-specific surface marker, such as CD41 (glycoprotein IIb/IIIa), is typically used.[14]
-
Enumerate colonies (defined as clusters of three or more CD41-positive cells) using an inverted microscope.
-
This method confirms that the agonist activates the canonical JAK-STAT signaling pathway by detecting the phosphorylation of STAT5.
-
Cell Source: A TPO-responsive cell line (e.g., UT-7/TPO, MO7e) or primary CD34+ cells.[15][16]
-
Protocol:
-
Starve cells of cytokines for 4-6 hours to reduce baseline signaling.
-
Stimulate cells with a saturating concentration of the c-MPL agonist for a short duration (e.g., 15-30 minutes).[15]
-
Immediately harvest and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[17]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5, Tyr694).[15][17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total STAT5 or a housekeeping protein like β-Actin or GAPDH.[17]
-
This model evaluates the efficacy of a c-MPL agonist in mitigating thrombocytopenia caused by myelosuppressive chemotherapy in an animal model.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Thrombocytopenia:
-
Cyclophosphamide (B585): Administer cyclophosphamide at 100-150 mg/kg via subcutaneous injection for 3 consecutive days. This typically results in a platelet nadir around day 7.[18]
-
Etoposide (B1684455): A single intraperitoneal injection of etoposide (150 mg/kg) can induce a significant drop in platelet counts within 2 days.[19]
-
Combination Therapy: A combination of chemotherapy (e.g., carboplatin) and radiation can also be used to create a robust and cyclical model of thrombocytopenia.[20]
-
-
Protocol:
-
Induce thrombocytopenia using one of the methods described above.
-
Administer the c-MPL agonist via the appropriate route (e.g., subcutaneous injection for romiplostim). Dosing can begin before, during, or after the chemotherapy insult to model prophylactic or therapeutic use. Doses for romiplostim in mice can range from 10 µg/kg to 1000 µg/kg.[20][21]
-
Monitor platelet counts regularly (e.g., every 2-3 days) via retro-orbital or tail vein blood sampling using an automated hematology analyzer.
-
Primary endpoints include the severity of the platelet nadir (lowest count), the time to platelet recovery (e.g., to a baseline or a safe threshold like 50 x 10⁹/L), and overall survival.
-
At the end of the study, bone marrow can be harvested for histological analysis of megakaryocyte numbers and morphology.
-
References
- 1. Thrombopoietin Receptor Levels in Tumor Cell Lines and Primary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety analysis of romiplostim, eltrombopag, and avatrombopag post-market approval: a pharmacovigilance study based on the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nplatehcp.com [nplatehcp.com]
- 5. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 6. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Romiplostim management of immune thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Assay Optimization for the Objective Quantification of Human Multilineage Colony Forming Units - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to TA-316 (GMP) for In Vitro Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of platelets from pluripotent stem cells (PSCs) holds immense promise for transfusion medicine and drug development. A critical component in this process is the efficient and controlled differentiation of PSCs into megakaryocytes, the precursor cells of platelets. TA-316, a novel small molecule thrombopoietin (TPO) receptor agonist, has emerged as a potent inducer of megakaryopoiesis and platelet production from human induced pluripotent stem cells (iPSCs).[1] This technical guide provides a comprehensive overview of TA-316, with a focus on its Good Manufacturing Practice (GMP) grade formulation for use in in vitro stem cell research and its potential applications in clinical settings.
Mechanism of Action and Signaling Pathway
TA-316 functions as a c-MPL (TPO receptor) agonist, mimicking the action of the endogenous cytokine thrombopoietin.[2] Binding of TA-316 to the c-MPL receptor on the surface of hematopoietic stem and progenitor cells triggers a cascade of intracellular signaling events that drive proliferation and differentiation towards the megakaryocytic lineage.
The primary signaling pathways activated by c-MPL engagement include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways. Upon ligand binding, JAK2, a tyrosine kinase associated with the intracellular domain of c-MPL, becomes activated. Activated JAK2 then phosphorylates specific tyrosine residues on the c-MPL receptor, creating docking sites for downstream signaling molecules containing SH2 domains. This leads to the activation of STAT3 and STAT5, which translocate to the nucleus and initiate the transcription of genes essential for megakaryocyte development.
A unique characteristic of TA-316 is its ability to upregulate the expression of vascular endothelial growth factor A (VEGF-A) and fibroblast growth factor 2 (FGF-2) in immortalized megakaryocyte progenitor cell lines (imMKCLs).[1] This suggests a potential crosstalk between the c-MPL signaling pathway and growth factor signaling, which may contribute to the enhanced megakaryopoiesis and platelet production observed with TA-316 treatment.
Quantitative Data Presentation
The efficacy of TA-316 in promoting megakaryopoiesis and platelet production has been quantitatively assessed in various studies. The following tables summarize key data comparing TA-316 to recombinant human TPO (rhTPO) and another small molecule c-MPL agonist, eltrombopag.
Table 1: Proliferation of c-MPL-Expressing Cell Lines
| Compound | Cell Line | EC50 (nM) |
| TA-316 | UT-7/TPO | 0.3 |
| TA-316 | Ba/F3-HuMpl | 0.65 |
EC50 values represent the concentration of the compound that induces a half-maximal response in cell proliferation assays. Data from MCE.[2]
Table 2: Platelet Production from Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)
| Treatment | Relative Platelet Production (vs. rhTPO) |
| TA-316 | > 2-fold higher |
| Eltrombopag | Little to no effect |
Data from Aihara A, et al. Blood Adv. 2017.[1]
Table 3: Effect on Megakaryopoietic Differentiation from Bone Marrow CD34+ Cells
| Treatment (Concentration) | Outcome |
| TA-316 (800 nM) | Promoted biased megakaryopoiesis and upregulated MK lineage markers. |
Data from MCE.[2]
Experimental Protocols
The following section outlines a general protocol for the differentiation of iPSCs into megakaryocytes and the subsequent generation of platelets using TA-316. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific iPSC lines and laboratory conditions.
I. Generation of Hematopoietic Progenitor Cells (HPCs) from iPSCs
A common method for generating HPCs from iPSCs is through the formation of embryoid bodies (EBs).
-
EB Formation: Dissociate iPSC colonies into a single-cell suspension and culture in a low-attachment plate in EB formation medium supplemented with appropriate cytokines to induce mesoderm formation.
-
Hematopoietic Specification: After 2-4 days, transfer the EBs to a hematopoietic differentiation medium containing a cocktail of cytokines such as VEGF and SCF to promote the development of hematopoietic progenitors.
-
HPC Harvest: Around day 10-14, HPCs (typically CD34+ or CD43+) can be harvested from the EBs.
II. Megakaryocyte Differentiation and Expansion with TA-316
-
Seeding of HPCs: Seed the harvested HPCs in a serum-free medium supplemented with a cytokine cocktail for megakaryocyte differentiation.
-
Addition of TA-316: From the initiation of megakaryocyte differentiation, include TA-316 (GMP grade) in the culture medium at an optimized concentration (e.g., 100-800 nM).
-
Culture and Monitoring: Culture the cells for 7-10 days, monitoring for the expression of megakaryocyte-specific markers such as CD41a and CD42b by flow cytometry.
III. Platelet Generation and Collection
-
Maturation of Megakaryocytes: After the expansion phase, induce megakaryocyte maturation by withdrawing certain factors (if using an inducible system) or by continuing culture in a maturation medium containing TA-316.
-
Platelet Release: Mature megakaryocytes will begin to release platelet-like particles into the culture supernatant.
-
Collection and Purification: Collect the culture supernatant and purify the platelets from residual cells and debris using methods such as low-speed centrifugation.
Use of TA-316 (GMP) in a Regulated Environment
The use of GMP-grade ancillary materials is a critical consideration for researchers and drug developers aiming to translate their in vitro findings to clinical applications. Ancillary materials are substances used in the manufacturing process that are not intended to be part of the final product. The quality and consistency of these materials can significantly impact the safety and efficacy of the final cell therapy product.
TA-316 (GMP) is manufactured under stringent quality control standards to ensure lot-to-lot consistency, purity, and safety. When incorporating TA-316 (GMP) into a manufacturing process for a cell-based therapy, it is essential to:
-
Qualify the Material: Perform appropriate studies to demonstrate that TA-316 (GMP) is suitable for its intended use and does not adversely affect the final product.
-
Establish Specifications: Define the acceptance criteria for the purity, identity, and potency of TA-316 (GMP).
-
Documentation: Maintain thorough documentation of the source, lot numbers, and usage of TA-316 (GMP) in all manufacturing batches.
-
Risk Assessment: Conduct a risk assessment to evaluate the potential for any residual TA-316 to be present in the final product and its potential impact on patient safety.
Conclusion
TA-316 (GMP) is a powerful tool for the in vitro generation of megakaryocytes and platelets from pluripotent stem cells. Its well-defined mechanism of action, coupled with its availability as a GMP-grade reagent, makes it an attractive candidate for both basic research and the development of cell-based therapies. By understanding its signaling pathway, utilizing robust experimental protocols, and adhering to GMP guidelines, researchers can effectively leverage TA-316 to advance the field of regenerative medicine.
References
A Technical Guide to GMP-Grade Small Molecules in Cell Therapy Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical role of Good Manufacturing Practice (GMP)-grade small molecules as ancillary materials in the rapidly advancing field of cell therapy. It covers the core principles of GMP, manufacturing and quality control processes, and the specific applications of these molecules in modulating cellular behavior for therapeutic purposes. Detailed experimental methodologies and signaling pathway diagrams are included to provide a practical resource for professionals in the field.
The Imperative of GMP in Cell Therapy
Good Manufacturing Practice (GMP) is a comprehensive system of quality control for the manufacturing of medicinal products, ensuring they are consistently produced to a high standard and are safe for human use.[1][2] In the context of cell therapy, where living cells constitute the final product, the manufacturing process itself is intrinsically linked to the product's safety, quality, and efficacy.[1] Unlike traditional pharmaceuticals, cell-based products cannot undergo terminal sterilization; therefore, safety must be built into every step of the manufacturing process.[1]
Small molecules are frequently used as ancillary materials (also known as raw materials) in cell therapy manufacturing. These are components that are essential for the manufacturing process but are not intended to be part of the final product.[3] The quality of these ancillary materials can significantly impact the safety and purity of the final cell therapy product.
Advantages of Small Molecules as Ancillary Materials: [4]
-
High Purity and Consistency: Being synthetically produced, small molecules offer high purity and low batch-to-batch variation, which ensures reproducible results.[4]
-
Reduced Biological Risk: Their synthetic origin eliminates the risk of introducing unwanted genetic material or adventitious agents that can be associated with biologically derived reagents.[4]
-
Temporal Control: Small molecules often have reversible mechanisms of action, allowing for precise temporal control over cellular processes.[5]
-
Scalability: The production of small molecules is readily scalable, ensuring a consistent supply as a cell therapy product moves from preclinical research to large-scale clinical manufacturing.[4]
Regulatory bodies like the FDA and EMA require a risk-based qualification for all raw materials used in cell therapy production.[6] Using GMP-grade small molecules, which are manufactured under stringent quality management systems, can significantly reduce the qualification burden for therapy developers.[7][8]
Manufacturing and Quality Control of GMP-Grade Small Molecules
The production of GMP-grade small molecules is a highly regulated process designed to ensure safety, consistency, and traceability.
The GMP Manufacturing Workflow
GMP manufacturing for small molecules intended for cell therapy applications follows strict guidelines, such as the relevant sections of the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients". The process involves in-depth risk assessment at every synthetic step, segregated manufacturing areas to minimize cross-contamination, and the use of animal-free processes where possible.
Quality Control and Documentation
Each batch of a GMP-grade small molecule undergoes a comprehensive panel of quality control (QC) tests to ensure it meets predefined specifications for purity, identity, safety, and activity.[4] This rigorous testing is fundamental to guaranteeing the reliability and safety of these critical reagents.
Table 1: Common Quality Control Parameters for GMP-Grade Small Molecules
| Parameter | Test Method(s) | Purpose |
| Identity | FTIR, HPLC Retention Time, LC-MS | Confirms the chemical structure is correct.[9][10] |
| Purity/Assay | HPLC/UHPLC, GC | Quantifies the amount of the active compound and detects impurities.[4][9] |
| Related Substances | HPLC, LC-MS, GC-MS | Identifies and quantifies process-related impurities and degradation products.[9][10] |
| Bioburden | Microbial Culture | Tests for the presence of viable microorganisms.[4] |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | Detects bacterial endotoxins that can cause inflammatory responses.[4][11] |
| Mycoplasma | PCR-based or Culture-based Assays | Detects mycoplasma contamination, a common issue in cell culture.[11][12] |
| Residual Solvents | Gas Chromatography (GC) | Ensures that residual solvents from the manufacturing process are below safety limits.[4][9] |
| Water Content | Karl Fischer Titration | Measures the amount of water, which can affect stability.[4][9] |
| Elemental Impurities | ICP-MS, AAS | Detects trace amounts of elemental impurities.[4][9] |
Upon successful completion of all QC tests, a comprehensive documentation package is provided for each batch, which is essential for regulatory filings.[4] This package typically includes:
-
Certificate of Analysis (CoA)[4]
-
Safety Data Sheet (SDS)[4]
-
Certificate of Origin (CoO)[4]
-
TSE/BSE Statement (Transmissible Spongiform Encephalopathies/Bovine Spongiform Encephalopathy)[4]
-
Declaration of GMP Compliance[4]
Applications in Cell Therapy Workflows
GMP-grade small molecules are indispensable tools for manipulating cell fate and function with high precision. They are used across various stages of cell therapy manufacturing, from reprogramming and expansion to directed differentiation.[3]
Stem Cell Reprogramming, Self-Renewal, and Differentiation
Small molecules are instrumental in the generation of induced pluripotent stem cells (iPSCs) and in maintaining their pluripotent state.[13][14] They are also critical for directing the differentiation of pluripotent stem cells (PSCs) into specific, therapeutically relevant cell types.[15]
-
Self-Renewal & Pluripotency: CHIR99021 , a potent GSK-3 inhibitor, is widely used to promote the self-renewal of embryonic and induced pluripotent stem cells by activating the Wnt signaling pathway.[3][16]
-
Neural Differentiation: A common strategy for generating neurons involves the dual inhibition of SMAD signaling. SB431542 (an ALK4/5/7 inhibitor) and LDN193189 (a BMP type I receptor inhibitor) are used to block TGF-β and BMP pathways, respectively, promoting efficient neural induction.[16][17] DAPT , a γ-secretase inhibitor, is often used to promote neuronal differentiation by blocking Notch signaling.[5][17]
-
Pancreatic β-Cell Differentiation: The generation of functional pancreatic β-cells from PSCs often involves a multi-step protocol using small molecules like Retinoic Acid and LDN193189 .[16]
-
Cardiomyocyte Differentiation: SB431542 is used to enhance the differentiation of PSCs into cardiomyocytes.[16]
Enhancing CAR-T Cell Therapy
Small molecules are increasingly being explored to improve the manufacturing and efficacy of Chimeric Antigen Receptor (CAR)-T cell therapies.[18][19] They can be used during the ex vivo expansion phase to enhance the proliferation, persistence, and anti-tumor function of CAR-T cells.[20][21] For example, various kinase inhibitors (e.g., PI3K, Akt, mTOR inhibitors) have shown potential in generating more potent CAR-T cell products.[18][20]
Table 2: Examples of GMP-Grade Small Molecules and Their Applications in Cell Therapy
| Small Molecule | Target / Signaling Pathway | Application(s) in Cell Therapy |
| CHIR99021 | GSK-3α/β inhibitor; Wnt pathway activator | Promotes self-renewal and pluripotency of ESCs/iPSCs; enables reprogramming.[3][15][16] |
| SB431542 | TGF-β Receptor I (ALK5), ALK4, ALK7 inhibitor | Promotes neural differentiation; enhances cardiomyocyte differentiation.[5][16] |
| LDN193189 | BMP pathway inhibitor (ALK2/3 inhibitor) | Promotes neural differentiation; contributes to pancreatic beta cell differentiation.[16][17] |
| DAPT | γ-secretase inhibitor; Notch pathway inhibitor | Promotes neuronal differentiation from neural progenitors.[3][5] |
| Retinoic Acid | Retinoic Acid Receptor (RAR) agonist | Directs differentiation of PSCs into motor neurons and pancreatic β-cells.[3][16] |
| Purmorphamine | Smoothened (Smo) receptor agonist; Hedgehog pathway activator | Promotes differentiation of motor neurons from PSCs.[16] |
| RepSox | TGF-β Receptor I (ALK5) inhibitor | Can replace Sox2 in reprogramming cocktails; directs differentiation.[3][16] |
| PD0325901 | MEK1/2 inhibitor; MAPK/ERK pathway inhibitor | Used in stem cell maintenance and differentiation protocols.[16][17] |
| Y-27632 | ROCK inhibitor | Enhances single-cell survival of PSCs after passaging, improving cloning efficiency.[5][22] |
| A83-01 | TGF-β Receptor I (ALK5), ALK4, ALK7 inhibitor | Blocks TGF-β signaling to maintain pluripotency or direct differentiation.[16] |
Experimental Protocols: A Representative Example
The following section provides a generalized, detailed methodology for the directed differentiation of human pluripotent stem cells (hPSCs) into neural progenitors, a common workflow utilizing GMP-grade small molecules.
Protocol: Directed Differentiation of hPSCs into Neural Progenitor Cells (NPCs)
This protocol is based on the widely used dual-SMAD inhibition strategy.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel)
-
Basal media (e.g., DMEM/F12)
-
N2 and B27 supplements
-
GMP-grade SB431542 (e.g., 10 µM stock)
-
GMP-grade LDN193189 (e.g., 100 nM stock)
-
Cell dissociation reagent (e.g., Accutase)
-
Sterile PBS and culture plates
Methodology:
-
Preparation of Neural Induction Medium (NIM):
-
Prepare the basal medium consisting of DMEM/F12 supplemented with 1x N2 and 1x B27 supplements.
-
On the day of use, add the GMP-grade small molecules to the basal medium to the final working concentrations:
-
SB431542: 10 µM
-
LDN193189: 100 nM
-
-
Filter-sterilize the complete NIM.
-
-
Seeding of hPSCs for Differentiation:
-
Culture hPSCs to ~80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add the cell dissociation reagent and incubate at 37°C until colonies begin to detach.
-
Gently collect the cells and neutralize the dissociation reagent with basal medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in NIM to create a single-cell suspension.
-
Perform a cell count and assess viability.
-
Seed cells onto new matrix-coated plates at a density of approximately 2-3 x 10⁵ cells/cm².
-
-
Neural Induction (Days 1-7):
-
Culture the seeded cells in the prepared NIM.
-
Perform a full media change every day for 7 days.
-
Monitor the cells daily for morphological changes indicative of neural induction (e.g., formation of neural rosettes).
-
-
Expansion of Neural Progenitor Cells (NPCs):
-
After 7-10 days, the cells can be passaged.
-
Dissociate the newly formed NPCs using the same method as in step 2.
-
Re-plate the NPCs onto new coated plates in a suitable NPC expansion medium (which may also contain small molecules to promote proliferation).
-
-
Characterization:
-
At the end of the protocol, NPCs should be characterized by immunocytochemistry for key markers such as PAX6 and SOX2.
-
Conclusion
GMP-grade small molecules are enabling technologies that are crucial for the continued advancement of cell therapies from the laboratory to the clinic.[5] Their synthetic nature provides a level of purity, consistency, and safety that is difficult to achieve with biologically derived reagents. By offering precise control over the fundamental signaling pathways that govern cell fate, these molecules allow for the development of robust and reproducible manufacturing processes for a new generation of living medicines. As the cell therapy field matures, the strategic selection and qualification of high-quality, GMP-grade ancillary materials will remain a cornerstone of successful and safe therapeutic development.[8][23]
References
- 1. celltherapies.com [celltherapies.com]
- 2. Regenerative medicine and regulation: what’s GMP got to do with it? | Eurostemcell [eurostemcell.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GMP Small Molecules – Captivate Bio [captivatebio.com]
- 5. Bio-Techne Introduces GMP Small Molecules for Stem Cell Therapy Development [prnewswire.com]
- 6. akadeum.com [akadeum.com]
- 7. stemcell.com [stemcell.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Quality control of small molecules - Kymos [kymos.com]
- 10. youtube.com [youtube.com]
- 11. Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends [cellandgene.com]
- 12. Evolving QC for Cell & Gene Therapy - What's new in the Cell and Gene Therapy Landscape? | Pioneering Diagnostics [biomerieux.com]
- 13. news-medical.net [news-medical.net]
- 14. rndsystems.com [rndsystems.com]
- 15. Small Molecules for Stem Cell Research - Amerigo Scientific [amerigoscientific.com]
- 16. GMP Small Molecules | Captivate Bio [captivatebio.com]
- 17. immune-system-research.com [immune-system-research.com]
- 18. Small-Molecule Compounds Boost CAR-T Cell Therapy in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small-Molecule Compounds Boost CAR-T Cell Therapy in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The magic of small-molecule drugs during ex vivo expansion in adoptive cell therapy [frontiersin.org]
- 21. Frontiers | Advances in the combination of CAR-T therapy with small-molecule reagents for hematologic malignancies [frontiersin.org]
- 22. Role of small molecules in stem cell biology [hellobio.com]
- 23. GMP Raw Materials: Meeting the Demand for Cell Therapy | Bio-Techne [bio-techne.com]
The Criticality of GMP in Ancillary Materials: An In-depth Guide for Researchers and Drug Developers
Executive Summary
For researchers, scientists, and drug development professionals, the journey from preclinical research to clinical application is paved with rigorous quality control and regulatory compliance. A cornerstone of this journey is the careful selection and qualification of all materials, particularly ancillary materials (AMs). Ancillary materials are components and reagents used during the manufacturing of cell and gene therapy products that are not intended to be part of the final product. While they may not be present in the final therapeutic, their quality profoundly impacts the safety, efficacy, and consistency of the final product. This technical guide delves into the significance of Good Manufacturing Practice (GMP) for ancillary materials, providing a comprehensive overview of the risks associated with raw material variability, the tangible differences between research-use-only (RUO) and GMP-grade materials, and the necessary qualification strategies to ensure a seamless and successful transition from the laboratory to the clinic.
Introduction: The Hidden Influence of Ancillary Materials
Ancillary materials (AMs) encompass a wide range of reagents, including cytokines, growth factors, cell culture media, and cryopreservation agents.[1][2] Although not intended to be active ingredients in the final therapeutic product, these materials come into direct contact with the cells that will ultimately be administered to patients.[3] Consequently, any variability or impurity in AMs can have a significant impact on the final product's quality, safety, and regulatory approval.[3]
The transition from preclinical research, where RUO materials are common, to clinical and commercial manufacturing necessitates a shift towards more stringently controlled materials. This is where Good Manufacturing Practice (GMP) becomes paramount. GMP is a system of guidelines and regulations that ensures products are consistently produced and controlled according to quality standards.[4][5] For ancillary materials, GMP provides a framework for minimizing variability and ensuring traceability, which is critical for the reproducible manufacturing of safe and effective therapies.
The Perils of Variability: Why Material Grade Matters
Raw material variability is a significant challenge in biopharmaceutical and cell therapy manufacturing.[6][7] Inconsistencies in AMs can arise from various sources, including the manufacturing process, raw material sourcing, and the presence of impurities. This variability can lead to a cascade of issues, from inconsistent cell growth and differentiation to altered therapeutic potency and even adverse patient reactions.
Research-Use-Only (RUO) vs. GMP-Grade Materials
The primary distinction between RUO and GMP-grade materials lies in the level of quality control, documentation, and traceability.[8][9]
-
Research-Use-Only (RUO) Materials: These are intended for non-clinical laboratory research. While they are suitable for early-stage discovery and proof-of-concept studies, they lack the stringent manufacturing controls and documentation required for clinical applications.[5][10] This can result in significant lot-to-lot variability in purity, potency, and impurity profiles.[11]
-
GMP-Grade Materials: Manufactured in compliance with GMP guidelines, these materials are subject to rigorous quality control throughout the production process.[12] This includes documented procedures for raw material sourcing, manufacturing, testing, and release, ensuring a high degree of consistency, purity, and safety.[13]
The transition from RUO to GMP-grade materials late in the development process can be costly and time-consuming, often requiring extensive comparability studies to ensure that the change in materials does not negatively impact the final product.[14] Therefore, incorporating GMP-grade or "preclinical-grade" materials that are produced under similar conditions as their GMP counterparts early in development can streamline the path to the clinic.[15]
Quantitative Impact of Material Grade
The tangible differences between RUO and GMP-grade ancillary materials can be seen in key quality attributes such as purity, endotoxin (B1171834) levels, and lot-to-lot consistency in biological activity.
| Attribute | Research-Use-Only (RUO) Grade | GMP-Grade | Significance in Research & Drug Development |
| Purity | Variable, often with less stringent specifications. May contain higher levels of process-related impurities (e.g., host cell proteins, DNA). | High purity with well-defined specifications (e.g., ≥95% or ≥97%).[2][16] | Impurities can affect cell growth, differentiation, and function, and may pose a safety risk to patients. |
| Endotoxin Levels | Typically higher and less controlled. | Strictly controlled to low levels (e.g., < 1 to < 10 EU/mg).[2][17] | Endotoxins can trigger inflammatory responses in patients and alter cellular responses in vitro.[3] |
| Lot-to-Lot Consistency | Can be highly variable, leading to inconsistent experimental results and manufacturing outcomes.[11] | High consistency in bioactivity and impurity profiles is a key release criterion, ensuring reproducible performance.[16][18] | Consistent performance is critical for reproducible research and manufacturing, and for ensuring a stable therapeutic product. |
| Documentation & Traceability | Limited documentation and traceability.[8] | Comprehensive documentation, including Certificates of Analysis (CoA) and full traceability of raw materials. | Essential for regulatory submissions and for investigating any deviations or out-of-specification results. |
Table 1: Comparison of Key Quality Attributes between RUO and GMP-Grade Ancillary Materials.
| Ancillary Material | Grade | Lot 1 Activity (ED₅₀ ng/mL) | Lot 2 Activity (ED₅₀ ng/mL) | Lot 3 Activity (ED₅₀ ng/mL) | Specification (ED₅₀ ng/mL) |
| Recombinant Human IL-7 | GMP | 0.15 | 0.18 | 0.16 | 0.10 - 0.50[18] |
| Recombinant Human IL-10 | GMP | 0.25 | 0.22 | 0.28 | 0.075 - 0.750[18] |
| Recombinant Human Flt-3 Ligand | GMP | 0.4 | 0.5 | 0.45 | 0.2 - 1.0[18] |
| Recombinant Human IL-2 | RUO | Varies significantly between lots | Varies significantly between lots | Varies significantly between lots | Not typically specified with the same rigor as GMP |
| Recombinant Human IL-2 | GMP | 0.08 | 0.09 | 0.085 | 0.05 - 0.25 |
Table 2: Illustrative Lot-to-Lot Consistency of GMP-Grade Cytokines in Cell Proliferation Assays. Data is representative of typical values found in supplier documentation.
The Ripple Effect: How Impurities Impact Cellular Processes
Impurities in ancillary materials, even at trace levels, can have profound effects on cellular signaling pathways, leading to unintended and often detrimental outcomes.
Endotoxin and T-Cell Activation
Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are potent activators of the innate immune system.[3] Even at low concentrations, endotoxins can bind to Toll-like receptor 4 (TLR4) on immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[9] This can non-specifically activate T-cells, leading to altered cytokine release profiles and potentially compromising the viability and function of the final cell therapy product.[19] In some contexts, endotoxin has also been shown to down-regulate T-cell activation by affecting antigen processing and the expression of co-stimulatory molecules.[1][20]
Trace Metal Impurities and Stem Cell Differentiation
Trace metal impurities, which can leach from manufacturing equipment or be present in raw materials, can also impact cellular processes. For example, nickel ions have been shown to affect stem cell differentiation and may play a role in carcinogenesis.[8] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in stem cell self-renewal and differentiation. Dysregulation of this pathway by trace metal impurities could lead to incomplete or incorrect differentiation of stem cells, compromising the therapeutic potential of the final product.
A Framework for Qualification: Ensuring Quality and Compliance
A robust ancillary material qualification program is essential for mitigating risks and ensuring the quality and consistency of the final therapeutic product. This program should be based on a risk assessment that considers the source of the material, its intended use, and its potential impact on the final product. USP <1043> provides a framework for classifying AMs into four tiers based on risk, which can guide the level of qualification required.[21][22]
Supplier Qualification Checklist
Qualifying your suppliers is as important as qualifying the materials themselves. A thorough supplier audit should be conducted to ensure they have a robust quality management system in place.
Management and Quality System:
-
Is there a dedicated quality assurance unit?[23]
-
Is the quality management system certified (e.g., ISO 9001, ISO 13485)?[23][24]
-
Are there procedures for internal audits and management reviews?[24]
Documentation and Traceability:
-
Is there a robust document control system?[23]
-
Can the supplier provide full traceability of raw materials?[24]
-
Are Certificates of Analysis (CoA) and Certificates of Origin (CoO) provided for each lot?[24]
Manufacturing and Process Control:
-
Are manufacturing processes well-documented and controlled?
-
Are there procedures for process validation and equipment calibration?
-
Is there a system for managing non-conforming materials and implementing corrective and preventive actions (CAPA)?[24]
Testing and Release:
-
Are there established specifications for raw materials and finished products?
-
Are analytical methods validated?
-
Is there a stability testing program?
Change Control:
-
Is there a formal change control process?[24]
-
How are customers notified of changes to materials or processes?
Key Experimental Protocols for Ancillary Material Qualification
A critical component of an AM qualification program is in-house testing to verify the supplier's claims and to ensure the material performs as expected in your specific application.
Cell-Based Potency Assay: IL-2 Induced T-Cell Proliferation (CFSE Method)
This assay measures the biological activity (potency) of recombinant IL-2 by its ability to induce the proliferation of an IL-2 dependent T-cell line or primary T-cells.
Materials:
-
Cryopreserved human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)
-
Phytohemagglutinin (PHA)
-
CellTrace™ CFSE Cell Proliferation Kit
-
Recombinant Human IL-2 (test lots and a reference standard)
-
96-well cell culture plates
-
Flow cytometer
Methodology:
-
PBMC Isolation and Staining:
-
Cell Stimulation and Culture:
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.
-
Add PHA to a final concentration of 5 µg/mL to activate the T-cells.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the IL-2 reference standard and test lots.
-
Add 100 µL of the IL-2 dilutions to the appropriate wells.
-
Incubate the plate for 4-6 days at 37°C in a humidified CO₂ incubator.[8]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel.
-
The percentage of proliferating cells is determined by the reduction in CFSE fluorescence intensity.
-
Plot the percentage of proliferation against the IL-2 concentration to generate a dose-response curve and determine the ED₅₀ for each lot.
-
Biochemical Assay: Quantification of FGF2 by ELISA
This protocol describes a sandwich ELISA for the quantification of Fibroblast Growth Factor 2 (FGF2) in a sample.
Materials:
-
Human FGF2 ELISA Kit (containing a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Test samples of FGF2
Methodology:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.[6]
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well.[7]
-
Incubate for 1-2 hours at room temperature.[7]
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[6]
-
Wash the wells.
-
Add 100 µL of HRP-conjugated streptavidin and incubate for 1 hour at room temperature.[6]
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate for 10-30 minutes at room temperature in the dark.[7]
-
-
Data Analysis:
Safety Assay: Mycoplasma Detection
Mycoplasma contamination is a common and serious issue in cell culture that can alter cell physiology and compromise experimental results.
Materials:
-
Mycoplasma detection kit (e.g., PCR-based or luminescence-based)
-
Cell culture supernatant from the test cell line
Methodology (Luminescence-based):
-
Sample Preparation:
-
Culture cells to high density.
-
Collect 1 mL of the cell culture supernatant.[7]
-
-
Assay Procedure:
-
Allow all reagents to come to room temperature.
-
Add 100 µL of the cell culture supernatant to a luminometer tube.
-
Add 100 µL of the MycoAlert® Reagent and incubate for 5 minutes.
-
Take the first reading (Reading A).
-
Add 100 µL of the MycoAlert® Substrate and incubate for 10 minutes.
-
Take the second reading (Reading B).
-
-
Data Interpretation:
-
Calculate the ratio of Reading B to Reading A.
-
A ratio greater than 1.2 is indicative of mycoplasma contamination (this threshold may vary by kit).[7]
-
Conclusion: Building Quality into the Foundation of Research
The significance of GMP in ancillary materials cannot be overstated. For researchers and drug developers, embracing a quality-by-design approach that incorporates GMP principles from the early stages of development is not just a matter of regulatory compliance, but a fundamental aspect of sound scientific practice. By understanding the risks of material variability, implementing robust qualification strategies, and fostering strong partnerships with qualified suppliers, the scientific community can build a solid foundation of quality that will accelerate the translation of groundbreaking research into safe and effective therapies for patients.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GMP Grade Cytokine Needed for Cell Therapy Manufacturing | MolecularCloud [molecularcloud.org]
- 3. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 4. researchgate.net [researchgate.net]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Human FGF basic ELISA Kit (FGF2) (ab99979) | Abcam [abcam.com]
- 7. Mycoplasma Testing Protocol [protocols.io]
- 8. agilent.com [agilent.com]
- 9. Endotoxin’s Impact on Organism: From Immune Activation to Tolerance and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current perspectives on the use of ancillary materials for the manufacture of cellular therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Standards Development in Action: Ancillary Materials for Cellular Therapy Production — Standards Coordinating Body [standardscoordinatingbody.org]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. ac-gt.com [ac-gt.com]
- 15. Innate Immune Programing by Endotoxin and Its Pathological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HumanKine Cytokines and Growth Factors [ptglab.com]
- 17. instaCELL® IL-2 Potency Assay Kit [accellerate.me]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. Human FGF2 ELISA Kit (ab246531) | Abcam [abcam.com]
- 20. Endotoxin down-regulates T cell activation by antigen-presenting liver sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. <1043> ANCILLARY MATERIALS FOR CELL, GENE, AND TISSUE-ENGINEERED PRODUCTS [drugfuture.com]
- 22. stemcell.com [stemcell.com]
- 23. Selective activation of peripheral blood T cell subsets by endotoxin infusion in healthy human subjects corresponds to differential chemokine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. akadeum.com [akadeum.com]
- 25. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Guide: The Impact of ALLO-316 on the Hematopoietic System
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of ALLO-316, an allogeneic CAR T-cell therapy, and its implications for the hematopoietic system, with a focus on hematopoietic stem cell (HSC) dynamics.
Introduction: Understanding ALLO-316
ALLO-316 is an investigational allogeneic Chimeric Antigen Receptor (CAR) T-cell therapy.[1][2] Unlike autologous therapies, which use a patient's own T-cells, allogeneic "off-the-shelf" products are derived from the T-cells of healthy donors.[3] These cells are engineered to express a CAR that recognizes a specific antigen on target cells.
The primary target of ALLO-316 is the CD70 antigen, a type II transmembrane glycoprotein (B1211001) that is a member of the tumor necrosis factor (TNF) receptor superfamily.[3][4] CD70 has limited expression in normal, healthy tissues but is expressed on a variety of hematologic malignancies, including Acute Myeloid Leukemia (AML), and solid tumors such as Renal Cell Carcinoma (RCC).[2][3][4][5]
Crucially for hematopoietic health, normal hematopoietic stem cells (HSCs) do not express CD70.[4][6][7] This differential expression profile makes CD70 an attractive therapeutic target, as it allows for the specific targeting of cancerous cells while sparing the vital HSC pool responsible for reconstituting the blood and immune systems.[4][7] Therefore, the primary effect of ALLO-316 on the hematopoietic system is not a direct influence on HSC proliferation but rather an indirect one, mediated by the elimination of CD70-positive leukemic cells. This process can lead to the restoration of a healthier bone marrow microenvironment, allowing for the normal proliferation and differentiation of endogenous HSCs.
Data Presentation: Target Expression and Clinical Efficacy
The therapeutic strategy of ALLO-316 is predicated on the specific expression of its target, CD70. The following tables summarize the expression profile of CD70 and the clinical outcomes of ALLO-316, which indirectly reflect its impact on the hematopoietic niche.
Table 1: CD70 Expression Profile on Hematopoietic and Malignant Cells
| Cell Type | CD70 Expression Status | Reference |
|---|---|---|
| Normal Hematopoietic Stem Cells (HSCs) | Negative | [4][6][7] |
| Acute Myeloid Leukemia (AML) Blasts | Positive (Heterogeneously) | [4][5][7] |
| Leukemia Stem Cells (LSCs) | Positive (Heterogeneously) | [4][7] |
| Renal Cell Carcinoma (RCC) Cells | Positive (in up to 80% of cases) | [3] |
| Activated T and B Lymphocytes | Transiently Positive |[8] |
Table 2: Summary of Clinical Trial Data for ALLO-316 in Renal Cell Carcinoma (Illustrative of Anti-Tumor Activity)
| Parameter | Finding | Reference |
|---|---|---|
| Indication | Advanced or Metastatic Clear Cell Renal Cell Carcinoma (ccRCC) | [1][9] |
| Patient Population | Heavily pretreated; progressed on immune checkpoint inhibitors and VEGF-targeted therapies | [1] |
| Confirmed Overall Response Rate (ORR) | 31% in patients with CD70 Tumor Proportion Score (TPS) ≥ 50% | [1][9][10] |
| Disease Control Rate (DCR) | 89% | [3] |
| Safety Profile | Manageable; most common adverse events were hematologic in nature (e.g., neutropenia, anemia) and Cytokine Release Syndrome (CRS). No Graft-versus-Host Disease (GvHD) reported. | [2][3][11][12] |
| CAR T-cell Kinetics | Robust expansion, persistence, and tumor infiltration observed. |[1][9][12] |
Visualizations: Mechanism, Signaling, and Workflow
Mechanism of Action of ALLO-316
The following diagram illustrates the core mechanism of ALLO-316. The engineered CAR T-cell specifically recognizes and binds to the CD70 antigen on a cancer cell, leading to its destruction. Healthy HSCs, which lack CD70, are not targeted and are therefore spared.
Key Signaling Pathway in HSC Proliferation: Wnt/β-catenin
While ALLO-316 does not directly engage HSC proliferation pathways, understanding these pathways is critical for researchers in the field. The Wnt/β-catenin pathway is a well-established regulator of HSC self-renewal and proliferation.[6][13]
Experimental Workflow: Colony-Forming Unit (CFU) Assay
To assess the proliferative potential of hematopoietic stem and progenitor cells in vitro, the Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay is the gold standard.[14][15] This assay quantifies the ability of single progenitor cells to proliferate and differentiate into colonies of mature blood cells.
Experimental Protocols: Colony-Forming Unit (CFU) Assay
This section provides a generalized protocol for performing a CFU assay to evaluate the proliferation and differentiation potential of human hematopoietic progenitor cells. This method is essential for assessing the health and recovery of the hematopoietic system.
Objective: To quantify hematopoietic progenitor cells from a source such as bone marrow, peripheral blood, or cord blood based on their ability to form distinct colonies in a semi-solid medium.
Materials:
-
Cells: Isolated CD34+ cells or mononuclear cells (MNCs).
-
Medium:
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS) for cell washing and dilution.[16]
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate recombinant cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to support the growth of desired colony types.[16][17]
-
-
Equipment:
Procedure:
-
Preparation of Cells: a. Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube.[18] b. Slowly add 10 mL of IMDM + 2% FBS dropwise while gently swirling the tube to avoid osmotic shock.[18] c. Centrifuge the cells at 300 x g for 10 minutes. Carefully aspirate the supernatant.[18] d. Resuspend the cell pellet in a known volume of IMDM + 2% FBS. e. Perform a viable cell count using a hemocytometer and trypan blue exclusion. f. Dilute the cell suspension to 10 times the final desired plating concentration. For human bone marrow MNCs, a typical final concentration is 1-5 x 10⁴ cells/mL.[16]
-
Plating: a. Aliquot the required volume of methylcellulose (B11928114) medium into a conical tube. This medium should be fully thawed and at room temperature. b. Add the prepared cell suspension to the methylcellulose medium (e.g., 0.3 mL of 10x cell suspension to 3 mL of medium).[16] c. Cap the tube securely and vortex vigorously for 2-5 seconds to ensure a homogenous mixture of cells. d. Let the tube stand for at least 5 minutes to allow bubbles to rise.[16] e. Using a 3 mL syringe with a 16-gauge blunt-end needle, draw up the cell/methylcellulose mixture. f. Dispense 1.1 mL of the mixture into each of two 35 mm culture dishes. This should be done in duplicate for each sample.[18] g. Gently rotate and tilt each dish to spread the medium evenly across the entire surface.
-
Incubation: a. Place the plated 35 mm dishes inside a larger 100 mm dish or a specialized humidified chamber. Include an open, uncovered 35 mm dish containing 3 mL of sterile water to maintain humidity.[14][18] b. Place the entire assembly into a humidified incubator at 37°C and 5% CO₂. c. Incubate for 14-16 days without disturbance.[18]
-
Colony Identification and Enumeration: a. After the incubation period, use an inverted microscope to identify and count the colonies. b. Scan the entire dish at low power (e.g., 40x) to get an overview. Use higher power to confirm the morphology of specific colony types. c. Colonies are identified based on their size, density, color, and cellular morphology. Common colony types include:
- CFU-GM: Granulocyte, Macrophage progenitors.
- BFU-E: Burst-Forming Unit - Erythroid.
- CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (a multipotent progenitor). d. The total number of colonies of each type is counted for each dish. The final count is typically expressed as the number of colonies per 10⁵ plated cells.
Disclaimer: This document is intended for informational purposes for a scientific audience. ALLO-316 is an investigational therapy, and its safety and efficacy have not been established. The information provided is based on publicly available preclinical and clinical data.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Allogene Therapeutics R&D Showcase Features Hematologic and Solid Tumor Advances Across its AlloCAR T™ Platform | Allogene Therapeutics [ir.allogene.com]
- 3. aacrmeetingnews.org [aacrmeetingnews.org]
- 4. CD70-specific CAR T cells have potent activity against acute myeloid leukemia without HSC toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD70/CD27 signaling promotes blast stemness and is a viable therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical evaluation of CD70-specific CAR T cells targeting acute myeloid leukemia [frontiersin.org]
- 8. Immune activation modulates hematopoiesis through interactions between CD27 and CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allogene Therapeutics Highlights Promising Phase 1 Results of ALLO-316 in Advanced Renal Cell Carcinoma at ASCO 2025 | Nasdaq [nasdaq.com]
- 10. allogene.com [allogene.com]
- 11. News: Allogene Therapeutics' ALLO-316 Shows Durable Responses in Advanced Renal Cell Carcinoma - CRISPR Medicine [crisprmedicinenews.com]
- 12. onclive.com [onclive.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. stemcell.com [stemcell.com]
- 18. youtube.com [youtube.com]
A Deep Dive into Small Molecule Thrombopoietin Receptor Agonists: A Technical Guide for Drug Development Professionals
Introduction
Thrombocytopenia, a condition characterized by a deficiency of platelets in the blood, poses a significant risk of bleeding and is a common complication in various clinical scenarios, including chronic liver disease, immune thrombocytopenia (ITP), and chemotherapy-induced myelosuppression. The discovery and development of thrombopoietin (TPO) receptor agonists have revolutionized the management of thrombocytopenia by stimulating the endogenous production of platelets. This technical guide provides an in-depth exploration of a pivotal class of these agents: the small molecule TPO receptor agonists. We will delve into their mechanism of action, key signaling pathways, comparative quantitative data, and the detailed experimental protocols essential for their preclinical and clinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of hematology and drug discovery.
Mechanism of Action: A Novel Approach to TPO Receptor Activation
Small molecule TPO receptor agonists are orally bioavailable, non-peptide compounds that mimic the physiological effects of endogenous thrombopoietin. Unlike recombinant TPO or peptibody agonists like romiplostim, which typically bind to the extracellular domain of the TPO receptor (also known as c-Mpl), these small molecules uniquely interact with the transmembrane domain of the receptor.[1][2][3] This allosteric binding induces a conformational change in the receptor, leading to its dimerization and the subsequent activation of downstream signaling cascades that drive the proliferation and differentiation of megakaryocyte progenitor cells, ultimately resulting in increased platelet production.[2][3][4]
An important feature of these small molecule agonists is that they do not compete with endogenous TPO for binding to the receptor. In fact, studies have shown that they can have an additive or synergistic effect with TPO on platelet production.[3][4] This non-competitive mechanism of action may contribute to their sustained efficacy.
Key Signaling Pathways
The activation of the TPO receptor by small molecule agonists initiates a cascade of intracellular signaling events that are crucial for megakaryopoiesis. The primary signaling pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. Some agonists may also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
TPO Receptor Activation and Downstream Signaling
Caption: TPO Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the preclinical and clinical efficacy of key small molecule TPO receptor agonists.
Table 1: Preclinical In Vitro Potency of Small Molecule TPO Receptor Agonists
| Compound | Assay | Cell Line | Endpoint | EC50 (nM) | Reference |
| Avatrombopag | Cell Proliferation | Human c-Mpl-Ba/F3 | Proliferation | 3.3 ± 0.2 | |
| Megakaryocyte Colony Formation | Human CD34+ cells | CFU-Mk | 24.8 ± 7.8 | ||
| Lusutrombopag | Cell Proliferation | Ba/F3-hMpl cells | Proliferation | - | [5] |
| Megakaryocyte Colony Formation | Human CD34+ cells | CFU-Mk | - | [5] | |
| Eltrombopag (B601689) | Cell Proliferation | TPO-dependent cell lines | Proliferation | - | [1] |
| Megakaryocyte Differentiation | Human CD34+ cells | CD41+ cells | - | [6] |
Table 2: Clinical Efficacy of Small Molecule TPO Receptor Agonists in Patients with Chronic Liver Disease and Thrombocytopenia Undergoing a Procedure
| Compound | Study | Primary Endpoint | Avatrombopag | Placebo | P-value | Reference |
| Avatrombopag | ADAPT-1 (Baseline Platelets <40x10⁹/L) | Proportion of patients not requiring platelet transfusion or rescue procedure | 65.6% | 22.9% | <0.0001 | [7] |
| ADAPT-1 (Baseline Platelets 40-50x10⁹/L) | 88.1% | 38.2% | <0.0001 | [7] | ||
| ADAPT-2 (Baseline Platelets <40x10⁹/L) | 68.6% | 34.9% | <0.001 | [7] | ||
| ADAPT-2 (Baseline Platelets 40-50x10⁹/L) | 87.9% | 33.3% | <0.001 | [7] | ||
| Lusutrombopag | L-PLUS 2 | Proportion of patients not requiring platelet transfusion prior to procedure | 79.2% | 12.5% | <0.0001 | [8] |
Table 3: Clinical Efficacy of Small Molecule TPO Receptor Agonists in Patients with Chronic Immune Thrombocytopenia (ITP)
| Compound | Study | Primary Endpoint | Avatrombopag | Placebo | P-value | Reference |
| Avatrombopag | Phase 3 (NCT01438840) | Cumulative weeks with platelet count ≥50 x 10⁹/L without rescue therapy | Median 12.4 weeks | Median 0.0 weeks | <0.0001 | [9] |
| Eltrombopag | Phase 3 | Proportion of patients with platelet count ≥50 x 10⁹/L at day 43 | 59% | 16% | <0.001 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of small molecule TPO receptor agonists.
Experimental Workflow for TPO-R Agonist Characterization
Caption: In Vitro and In Vivo Characterization Workflow.
Cell Proliferation Assay
Objective: To determine the ability of a small molecule TPO receptor agonist to promote the proliferation of a TPO-dependent cell line.
Materials:
-
Ba/F3 cells stably expressing the human TPO receptor (Ba/F3-hMpl).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and IL-3 (for routine maintenance).
-
Assay medium: RPMI 1640 with 10% FBS and 1% penicillin-streptomycin (without IL-3).
-
Small molecule TPO receptor agonist stock solution (in DMSO).
-
Recombinant human TPO (rhTPO) as a positive control.
-
96-well flat-bottom culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Protocol:
-
Cell Culture Maintenance: Maintain Ba/F3-hMpl cells in complete RPMI 1640 medium containing IL-3.
-
Cell Preparation for Assay:
-
Wash the cells three times with IL-3-free medium to remove any residual growth factor.
-
Resuspend the cells in assay medium to a final concentration of 5 x 10⁴ cells/mL.
-
-
Compound Preparation:
-
Prepare a serial dilution of the small molecule TPO receptor agonist in assay medium. The final DMSO concentration should be kept below 0.5%.
-
Prepare a serial dilution of rhTPO as a positive control.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (2,500 cells) to each well of a 96-well plate.
-
Add 50 µL of the diluted compound or control to the respective wells.
-
Include wells with cells and assay medium only as a negative control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measurement of Cell Proliferation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
-
Western Blot for Phosphorylation of STAT5 and ERK
Objective: To assess the activation of the JAK-STAT and MAPK signaling pathways by a small molecule TPO receptor agonist through the detection of phosphorylated STAT5 and ERK.
Materials:
-
Hematopoietic cell line expressing the TPO receptor (e.g., UT-7/TPO).
-
Serum-free cell culture medium.
-
Small molecule TPO receptor agonist.
-
rhTPO (positive control).
-
Ice-cold phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694), rabbit anti-STAT5, rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), rabbit anti-p44/42 MAPK (ERK1/2).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Starvation:
-
Culture UT-7/TPO cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to stimulation.
-
-
Cell Stimulation:
-
Treat the starved cells with various concentrations of the small molecule TPO receptor agonist or rhTPO for 15-30 minutes at 37°C.
-
Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT5) and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
Objective: To evaluate the ability of a small molecule TPO receptor agonist to stimulate the differentiation of hematopoietic progenitor cells into megakaryocytes.
Materials:
-
Human CD34+ hematopoietic progenitor cells isolated from bone marrow or cord blood.
-
MegaCult™-C medium with collagen.
-
Recombinant human cytokines (e.g., IL-3, IL-6).
-
Small molecule TPO receptor agonist.
-
rhTPO (positive control).
-
Double chamber slides.
-
Fixation solution (e.g., methanol/acetone).
-
Primary antibody: anti-human CD41 (glycoprotein IIb/IIIa).
-
Secondary antibody detection system (e.g., alkaline phosphatase-conjugated secondary antibody and substrate).
-
Microscope.
Protocol:
-
Cell Preparation: Thaw and wash human CD34+ cells.
-
Culture Setup:
-
Prepare the MegaCult™-C medium according to the manufacturer's instructions, supplementing with cytokines and the small molecule TPO receptor agonist at various concentrations.
-
Resuspend the CD34+ cells in the prepared medium at a concentration of 5 x 10³ to 1 x 10⁴ cells/mL.
-
Plate the cell suspension into the double chamber slides.
-
-
Incubation: Incubate the slides for 10-12 days at 37°C in a humidified 5% CO₂ incubator.
-
Staining:
-
Fix and dehydrate the collagen gel cultures.
-
Stain the cultures for the megakaryocyte-specific marker CD41 using an immunocytochemical staining procedure.
-
-
Colony Counting:
-
Identify and count the CFU-Mk colonies (defined as clusters of three or more CD41-positive cells) under a microscope.
-
Colonies can be further classified by size (e.g., small: 3-20 cells, medium: 21-49 cells, large: ≥50 cells).
-
-
Data Analysis:
-
Plot the number of CFU-Mk colonies against the compound concentration.
-
Determine the concentration that gives the maximal response.
-
Conclusion
Small molecule TPO receptor agonists represent a significant advancement in the treatment of thrombocytopenia. Their oral bioavailability and unique mechanism of action offer a convenient and effective therapeutic option for patients. A thorough understanding of their pharmacology, including the intricacies of their signaling pathways and the appropriate experimental methods for their characterization, is paramount for the continued development of novel and improved therapies in this class. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals dedicated to advancing the field of hematology.
References
- 1. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 4. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Preclinical activity of eltrombopag (SB-497115), an oral, nonpeptide thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avatrombopag Before Procedures Reduces Need for Platelet Transfusion in Patients With Chronic Liver Disease and Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lusutrombopag Reduces Need for Platelet Transfusion in Patients With Thrombocytopenia Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TA-316 (GMP) in iPSC to Platelet Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of functional platelets from induced pluripotent stem cells (iPSCs) holds immense promise for therapeutic applications, offering a potential solution to the challenges of donor-dependent platelet transfusions. This document provides a detailed protocol for the use of TA-316, a novel small molecule c-MPL agonist, in a Good Manufacturing Practice (GMP)-compliant workflow for the differentiation of iPSCs into platelets. TA-316 has been shown to be a potent inducer of megakaryopoiesis and thrombopoiesis, promoting both the expansion of megakaryocyte progenitors and their subsequent maturation into platelet-producing megakaryocytes.[1][2][3] This protocol is designed for use with immortalized megakaryocyte progenitor cell lines (imMKCLs) derived from iPSCs, which allow for scalable and controlled platelet production.[2][4][5][6]
Signaling Pathway of TA-316 in Megakaryopoiesis
TA-316 functions as a thrombopoietin (TPO) receptor agonist, binding to and activating the c-MPL receptor on the surface of hematopoietic stem and progenitor cells, as well as megakaryocytes.[1][3] This activation triggers downstream signaling cascades that are critical for megakaryocyte development and platelet formation. The key signaling pathways activated by TA-316 include the JAK/STAT, MAPK, and PI3K/AKT pathways. These pathways collectively promote cell survival, proliferation, differentiation, and the maturation of megakaryocytes, ultimately leading to the release of functional platelets.
Caption: TA-316 signaling pathway in megakaryocytes.
Experimental Workflow for iPSC-Derived Platelet Production
The overall workflow for generating platelets from iPSCs using TA-316 involves the expansion of imMKCLs under conditions that promote self-renewal, followed by a switch to maturation conditions that induce differentiation and platelet release. This process is typically performed in a GMP-compliant, feeder-free culture system and can be scaled up using bioreactors.[2][4][6][7]
Caption: Experimental workflow for iPSC-platelet production.
Quantitative Data Summary
The use of TA-316 in combination with a robust manufacturing process leads to a significant yield of functional platelets. The following tables summarize key quantitative data from studies utilizing this protocol.
Table 1: Expansion of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)
| Parameter | Value | Reference |
| Expansion Fold (23 days) | > 10,000-fold | [4] |
| imMKCL Expansion vs. rhTPO | 1.5-fold higher | [2][8] |
Table 2: Platelet Yield and Purity
| Parameter | Value | Reference |
| Platelet Yield per imMKCL | >2-fold higher than rhTPO | [2][3] |
| Total Platelet Production | > 1 x 1011 platelets | [2][7] |
| Platelet Purity (CD41a+) | High (specific percentage varies) | [4] |
Table 3: Functional Characteristics of iPSC-Derived Platelets
| Assay | Result | Reference |
| Agonist-Induced Aggregation | Comparable to peripheral blood platelets | [6] |
| Surface Marker Expression (CD41a, CD42b) | Positive | [4] |
| In vivo Hemostatic Function | Confirmed in animal models | [4] |
Experimental Protocols
Materials and Reagents
-
iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs), cryopreserved
-
Expansion Medium (DOX-ON):
-
Basal medium (e.g., StemSpan™ SFEM II)
-
Stem Cell Factor (SCF)
-
TA-316
-
Doxycycline
-
-
Maturation Medium (DOX-OFF):
-
Basal medium (e.g., StemSpan™ SFEM II)
-
Stem Cell Factor (SCF)
-
TA-316
-
Aryl hydrocarbon receptor (AhR) antagonist (e.g., SR1)
-
Rho-associated kinase (ROCK) inhibitor (e.g., Y-27632)
-
-
Cell culture flasks, bags, and bioreactors (GMP-grade)
-
Centrifuges and filtration systems for cell processing
-
Flow cytometer and antibodies for quality control
Protocol 1: Expansion of imMKCLs (DOX-ON)
-
Thawing and Initial Culture:
-
Rapidly thaw a cryopreserved vial of imMKCLs in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed Expansion Medium.
-
Centrifuge the cells and resuspend the pellet in fresh Expansion Medium.
-
Seed the cells into a T-flask at an appropriate density.
-
Incubate at 37°C, 5% CO2.
-
-
Expansion and Scale-Up:
-
Passage the cells every 3-4 days, maintaining them in the exponential growth phase.
-
Gradually scale up the culture volume by transferring the cells to larger T-flasks, cell culture bags, and ultimately to a WAVE bioreactor or similar system.[4]
-
Monitor cell density and viability regularly.
-
Continue expansion for approximately 23 days to achieve a target cell number of 2-4 x 1010 cells.[2][4]
-
Protocol 2: Maturation and Platelet Production (DOX-OFF)
-
Medium Exchange:
-
Harvest the expanded imMKCLs from the bioreactor.
-
Centrifuge the cells to pellet them and remove the Expansion Medium.
-
Resuspend the cell pellet in pre-warmed Maturation Medium.
-
-
Platelet Production in Bioreactor:
Protocol 3: Platelet Harvest and Purification
-
Collection:
-
Collect the platelet-rich supernatant from the bioreactor.
-
-
Purification:
-
Perform a series of centrifugation steps to separate the platelets from remaining cells and debris.
-
Further purify and concentrate the platelets using a filtration system.
-
-
Final Formulation:
Protocol 4: Quality Control
-
Platelet Count and Purity:
-
Determine the platelet concentration using a hematology analyzer.
-
Assess the purity of the platelet population by flow cytometry for the expression of CD41a and CD61.
-
-
Functional Assays:
-
Perform in vitro aggregation assays using standard agonists (e.g., ADP, collagen, thrombin).
-
Analyze the expression of activation markers (e.g., P-selectin) by flow cytometry upon stimulation.
-
-
Safety Testing:
-
Conduct sterility testing to ensure the absence of microbial contamination.
-
Perform endotoxin (B1171834) testing.
-
Conclusion
The use of TA-316 within a GMP-compliant manufacturing process provides a robust and scalable method for the generation of functional platelets from iPSCs. This approach, centered around the expansion and controlled differentiation of immortalized megakaryocyte progenitor cell lines, represents a significant advancement in the field of regenerative medicine and offers a promising path towards a donor-independent source of platelets for clinical applications.[6] Further optimization of this protocol, including the refinement of bioreactor conditions and media formulations, will continue to improve the efficiency and cost-effectiveness of iPSC-derived platelet production.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass production of iPSC-derived platelets toward the clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and nonclinical evaluation of an autologous iPSC–derived platelet product for the iPLAT1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass production of iPSC-derived platelets toward the clinical application: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TA-316 in Megakaryocyte Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL.[1][2] It has been shown to effectively promote the ex vivo expansion and differentiation of megakaryocytes from various cell sources, including human induced pluripotent stem cells (hiPSCs) and bone marrow-derived CD34+ cells.[1][3] TA-316 activates the c-MPL signaling pathway, leading to the proliferation and maturation of megakaryocyte progenitors and subsequent platelet production.[1] Notably, studies have indicated that TA-316 can be more potent than recombinant human TPO (rhTPO) and other small molecule c-MPL agonists like eltrombopag (B601689) in promoting megakaryopoiesis.[1][4] These characteristics make TA-316 a valuable tool for research into megakaryocyte biology, as well as for the development of cell-based therapies for thrombocytopenia.
Data Summary
The following tables summarize the effective concentrations of TA-316 and its comparative performance in promoting megakaryocyte expansion and differentiation from different cell sources, as documented in published studies.
Table 1: Effective Concentrations of TA-316 for Megakaryocyte Proliferation and Differentiation [1][2]
| Cell Type | Application | TA-316 Concentration | Duration |
| UT-7/TPO and Ba/F3-HuMpl cells | Proliferation | 0.01-1000 nM | 4 days |
| Bone Marrow CD34+ cells | Megakaryopoietic Differentiation | 800 ng/mL | 10 days |
| hiPSC-derived Hematopoietic Progenitors | Megakaryopoietic Differentiation | 100 ng/mL | 5 days |
| Immortalized Megakaryocyte Progenitor Cell Line (imMKCLs) | Self-renewal and Expansion | 200 ng/mL | 11 days |
| Immortalized Megakaryocyte Progenitor Cell Line (imMKCLs) | Maturation and Platelet Production | 200 ng/mL | 4 days |
Table 2: Comparative Efficacy of TA-316 in Proliferation Assays [1]
| Compound | Cell Line | EC50 (ng/mL) |
| TA-316 | UT-7/TPO | 0.3 |
| Ba/F3-HuMpl | 0.65 | |
| rhTPO | UT-7/TPO | 1.6 |
| Ba/F3-HuMpl | 11.7 | |
| Eltrombopag | UT-7/TPO | 55.3 |
| Ba/F3-HuMpl | 20.7 |
Table 3: Comparison of TA-316 with rhTPO and Eltrombopag on Megakaryocyte Expansion and Marker Expression [1]
| Cell Source | Treatment (Concentration) | Outcome |
| hiPSC-derived Hematopoietic Progenitors | TA-316 (100 ng/mL) | More efficient increase in CD41+ megakaryocyte numbers compared to rhTPO and eltrombopag. |
| Immortalized Megakaryocyte Progenitor Cell Line (imMKCLs) | TA-316 (200 ng/mL) | 1.5 to 2-fold higher total cell number on day 11 compared to rhTPO (50 ng/mL) and eltrombopag (3000 ng/mL). |
| Bone Marrow CD34+ cells | TA-316 (800 ng/mL) | Greater upregulation of megakaryocyte lineage marker genes (GATA1, ZFPM1, FLI1, NFE2, VWF) compared to rhTPO. |
Signaling Pathway
TA-316 acts as an agonist to the c-MPL receptor, initiating downstream signaling cascades crucial for megakaryopoiesis. Upon binding, TA-316 induces the dimerization of c-MPL, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of c-MPL, creating docking sites for various signaling proteins. This leads to the activation of three major pathways: the JAK/STAT pathway (predominantly STAT5), the MAPK/ERK pathway, and the PI3K/AKT pathway.[1][5][6][7] These pathways collectively promote the survival, proliferation, and differentiation of megakaryocyte progenitors.
Caption: TA-316 signaling pathway in megakaryocyte progenitors.
Experimental Protocols
The following are detailed protocols for the ex vivo expansion of megakaryocytes using TA-316, based on established methodologies.[1]
Protocol 1: Megakaryocyte Differentiation from Bone Marrow CD34+ Cells
This protocol describes the induction of megakaryocyte differentiation from hematopoietic stem and progenitor cells isolated from bone marrow.
Materials:
-
Human bone marrow-derived CD34+ cells
-
StemSpan™ SFEM II medium (or equivalent)
-
StemSpan™ Megakaryocyte Expansion Supplement (or equivalent cytokine cocktail)
-
TA-316
-
rhTPO (for comparison)
-
Eltrombopag (for comparison)
-
DMSO (vehicle control)
-
Tissue culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD41)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Thaw cryopreserved human bone marrow CD34+ cells according to the supplier's instructions.
-
Prepare the culture medium by supplementing StemSpan™ SFEM II with the Megakaryocyte Expansion Supplement.
-
Prepare stock solutions of TA-316, rhTPO, and eltrombopag in DMSO. The final concentration of DMSO in the culture should not exceed 0.1%.
-
Seed the CD34+ cells at a density of 1 x 10^4 cells/mL in tissue culture plates.
-
Add the compounds to the respective wells to achieve the final concentrations:
-
TA-316: 800 ng/mL
-
rhTPO: 50 ng/mL
-
Eltrombopag: 3000 ng/mL
-
Vehicle Control: an equivalent volume of DMSO.
-
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10 days.
-
On day 10, harvest the cells for analysis.
-
Flow Cytometry Analysis: Stain a fraction of the cells with an anti-CD41 antibody to determine the percentage of megakaryocytes.
-
Gene Expression Analysis: Extract RNA from the remaining cells and perform qRT-PCR to analyze the expression of megakaryocyte-specific transcription factors (GATA1, ZFPM1, FLI1, NFE2, VWF).
Caption: Workflow for megakaryocyte differentiation from BM CD34+ cells.
Protocol 2: Expansion and Maturation of hiPSC-derived Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)
This protocol outlines a two-stage process for the self-renewal and subsequent maturation of imMKCLs to generate megakaryocytes and platelets.
Materials:
-
hiPSC-derived imMKCLs
-
Culture medium for self-renewal (e.g., StemSpan™ SFEM II with appropriate cytokines)
-
Culture medium for maturation (may require different cytokine composition)
-
TA-316
-
rhTPO
-
Eltrombopag
-
DMSO
-
Mitomycin C-treated feeder cells (e.g., C3H10T1/2)
-
Doxycycline (B596269) (if using an inducible system for gene expression)
-
Tissue culture plates
-
Cell counter (e.g., trypan blue exclusion assay)
-
Flow cytometer and relevant antibodies (e.g., for platelet markers)
Procedure:
Stage 1: Self-Renewal and Expansion (11 days)
-
Seed imMKCLs onto mitomycin C-treated feeder cells in tissue culture plates.
-
Culture the cells in self-renewal medium containing the appropriate factors and doxycycline (to maintain the progenitor state).
-
Add the following compounds to the culture medium:
-
TA-316: 200 ng/mL
-
rhTPO: 50 ng/mL
-
Eltrombopag: 1000-3000 ng/mL
-
Vehicle Control: DMSO
-
-
Incubate at 37°C and 5% CO2 for 11 days. Passage the cells every 3-4 days as needed.
-
On day 11, count the total number of viable cells using a trypan blue exclusion assay.
Stage 2: Maturation and Platelet Production (4 days)
-
On day 11, wash the expanded imMKCLs to remove the self-renewal medium and doxycycline.
-
Resuspend the cells in maturation medium containing the respective compounds (TA-316, rhTPO, or eltrombopag).
-
Culture for an additional 4 days to induce maturation and platelet release.
-
On day 15, harvest the mature megakaryocytes and platelets for analysis.
-
Analyze megakaryocyte maturation (e.g., ploidy analysis by flow cytometry) and quantify platelet production.
Caption: Workflow for expansion and maturation of imMKCLs.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Generation of Megakaryocytes From Human Induced Pluripotent Stem Cells Using Food and Drug Administration-Approved Pharmacological Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TPO signaling pathway [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Step-by-Step Guide for Reconstituting and Storing TA-316 (GMP)
Topic: Step-by-step guide for reconstituting and storing TA-316 (GMP) Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
TA-316 is a potent and selective c-MPL agonist, acting as a thrombopoietin (TPO) receptor agonist.[1][2] The "(GMP)" designation signifies that it is manufactured in accordance with Good Manufacturing Practice guidelines, ensuring high purity and quality suitable for use as an auxiliary agent in cell therapy research and development.[1] Proper reconstitution and storage are critical to maintain the biological activity and integrity of TA-316 (GMP). This document provides a detailed protocol for the reconstitution and storage of TA-316 (GMP) to ensure optimal performance in downstream applications, such as the ex vivo generation of platelets from human-induced pluripotent stem (iPS) cells.[2]
Product Information
| Parameter | Description |
| Product Name | TA-316 (GMP) |
| Synonyms | Megakaryocytes/platelets inducing agent (GMP)[1] |
| Mechanism of Action | c-MPL agonist, Thrombopoietin (TPO) receptor agonist[1][2] |
| Typical Applications | Ex vivo expansion and differentiation of megakaryocytes and platelets from hematopoietic stem cells or iPSCs.[2] |
| Supplied Form | Typically supplied as a lyophilized solid or as a pre-dissolved solution (e.g., in DMSO).[2] |
Reconstitution Protocol
This protocol is intended for the reconstitution of lyophilized TA-316 (GMP). If TA-316 (GMP) is supplied in a pre-dissolved format, proceed directly to the Aliquoting and Storage section.
Materials Required:
-
TA-316 (GMP) lyophilized powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all reconstitution steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent microbial contamination.
-
Equilibration: Before opening, allow the vial of lyophilized TA-316 (GMP) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which could affect stability.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the calculated volume of DMSO to the vial containing a known mass of TA-316 (GMP).
-
Dissolution: Gently swirl the vial to dissolve the lyophilized powder. For complete dissolution, vortex the vial for 10-15 seconds. Ensure that no visible particulates remain.
-
Final Concentration Check: Verify the final concentration of the stock solution based on the amount of TA-316 (GMP) and the volume of DMSO added.
Experimental Workflow for Reconstitution and Use
Caption: Workflow for TA-316 (GMP) reconstitution and use.
Aliquoting and Storage
To maintain the long-term stability of the reconstituted TA-316 (GMP) stock solution and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Procedure:
-
Aliquot Preparation: Dispense the reconstituted stock solution into sterile, DNase/RNase-free polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of reconstitution.
-
Storage: Store the aliquots in a light-protected container at -80°C for long-term storage. For short-term storage (up to one week), aliquots may be stored at -20°C.
Recommended Storage Conditions:
| Condition | Lyophilized Powder | Reconstituted Stock Solution |
| Long-Term Storage | -20°C to -80°C | -80°C (protect from light) |
| Short-Term Storage | 2-8°C (for a few days) | -20°C (up to 1 week) |
| Working Solution | N/A | 2-8°C (for up to 24 hours) |
Stability Considerations
While specific stability data for TA-316 (GMP) is not publicly available, general guidelines for similar small molecules suggest that repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and a decrease in its biological activity. It is best practice to thaw a single aliquot for each experiment and discard any unused portion of the working solution.
Signaling Pathway of TA-316
TA-316 acts as a TPO receptor (c-MPL) agonist. The binding of TA-316 to c-MPL on the surface of hematopoietic stem cells and megakaryocyte progenitors initiates a downstream signaling cascade that promotes cell proliferation and differentiation.
Caption: TA-316 signaling pathway via c-MPL receptor.
Logical Flow for Handling TA-316 (GMP)
The following diagram illustrates the decision-making process for the proper handling of TA-316 (GMP) from receipt to experimental use.
Caption: Decision tree for handling TA-316 (GMP).
Disclaimer
This guide is intended for informational purposes only and is based on general laboratory practices for similar compounds. Users should always refer to the manufacturer-specific product information sheet for the most accurate and up-to-date instructions. It is the user's responsibility to validate this protocol for their specific application. Adherence to all applicable safety guidelines and regulations is essential when handling chemical reagents.
References
Application Notes and Protocols: TA-316 for Enhanced Platelet Production in 3D Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo generation of platelets from human induced pluripotent stem cells (hiPSCs) represents a promising solution to the challenges of donor-dependent platelet supply for transfusions. TA-316, a novel small-molecule c-MPL agonist, has emerged as a potent inducer of megakaryopoiesis and thrombopoiesis.[1][2][3] This document provides detailed application notes and protocols for the use of TA-316 in conjunction with 3D bioreactor systems to enhance the production of functional platelets from immortalized megakaryocyte progenitor cell lines (imMKCLs) derived from hiPSCs.
TA-316 acts as a thrombopoietin (TPO) receptor agonist, critical for hematopoietic stem cell (HSC) homeostasis and platelet generation.[1][2] Studies have demonstrated that TA-316 is more effective than recombinant human TPO (rhTPO) and other small-molecule c-MPL agonists like eltrombopag (B601689) in promoting the self-renewal and maturation of imMKCLs, leading to a significantly higher yield of platelets.[1][2] The mechanism of TA-316's enhanced effect is linked to the upregulation of growth factor-related genes, including Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2).[1][2]
Data Presentation
The following tables summarize the quantitative effects of TA-316 on megakaryocyte and platelet production as reported in preclinical studies.
Table 1: Effect of TA-316 on the Expansion of imMKCLs
| Compound | Concentration | Fold Increase in Cell Number (Day 11) vs. rhTPO | Reference |
| rhTPO | 50 ng/mL | 1.0 | [1] |
| TA-316 | 200 ng/mL | 1.5 - >2.0 | [1] |
| Eltrombopag | 3000 ng/mL | <1.0 | [1] |
Table 2: Platelet Yield from imMKCLs with TA-316 Treatment
| Compound | Concentration | Relative Platelet Yield vs. rhTPO | Reference |
| rhTPO | 50 ng/mL | 1.0 | [1] |
| TA-316 | 200 ng/mL | >2.0 | [1][2] |
| Eltrombopag | 3000 ng/mL | <1.0 | [1] |
Table 3: Upregulation of Megakaryocyte Lineage-Specific Genes by TA-316 in BM CD34+ Cells
| Gene | Fold Change vs. rhTPO (TA-316, 800 ng/mL) | Reference |
| GATA1 | Increased | [1] |
| ZFPM1 | Increased | [1] |
| FLI1 | Increased | [1] |
| NFE2 | Increased | [1] |
| VWF | Increased | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TA-316 in Megakaryopoiesis
TA-316 binds to and activates the c-MPL receptor, initiating a signaling cascade that promotes megakaryocyte differentiation and proliferation. This includes the activation of STAT5 and the subsequent upregulation of key megakaryocyte lineage-specific transcription factors. A unique aspect of TA-316's action is the significant upregulation of VEGFA and FGF2, which further enhances megakaryopoiesis.
Caption: TA-316 signaling pathway in megakaryopoiesis.
Experimental Workflow: From hiPSCs to Platelet Production in a 3D Bioreactor
The overall process involves the differentiation of hiPSCs into imMKCLs, expansion of these progenitor cells with TA-316, and the final maturation and platelet release in a 3D bioreactor.
Caption: Experimental workflow for platelet production.
Experimental Protocols
Protocol 1: Expansion of imMKCLs with TA-316
This protocol describes the expansion of an established imMKCL line prior to their introduction into a 3D bioreactor.
Materials:
-
Immortalized megakaryocyte progenitor cell line (imMKCL)
-
Culture medium for imMKCL expansion (e.g., StemSpan SFEM II)
-
Recombinant human Stem Cell Factor (SCF)
-
TA-316
-
Doxycycline (B596269) (for inducible systems)
-
Feeder cells (e.g., mitomycin-C treated C3H10T1/2) or feeder-free culture supplements (e.g., SR1, GNF-316, Y-27632/Y-39983)[4]
-
Culture plates/flasks
Procedure:
-
Cell Seeding: Seed the imMKCLs onto mitomycin-C treated feeder cells or in a feeder-free culture system.
-
Culture Medium Preparation: Prepare the expansion medium containing appropriate basal media, supplements, SCF, and doxycycline (if applicable).
-
Addition of TA-316: Add TA-316 to the culture medium at a final concentration of 200 ng/mL.[1]
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Cell Passage: Passage the cells every 3-4 days.[1] During passaging, count the cells to monitor expansion.
-
Expansion Phase: Continue the expansion culture for approximately 11 days, or until the desired cell number for bioreactor inoculation is reached.[1]
Protocol 2: Platelet Production in a 3D Bioreactor (Conceptual)
This protocol outlines the general steps for inducing platelet production from TA-316-expanded imMKCLs in a turbulent flow bioreactor (e.g., VerMES).
Materials:
-
Expanded imMKCLs
-
Platelet production medium (doxycycline-free to induce maturation)
-
TA-316
-
Recombinant human SCF
-
Additional small molecules for feeder-free culture and enhanced maturation (e.g., GNF-316, Y-39983, KP-457)[4]
-
Platelet collection bags/vessels
Procedure:
-
Bioreactor Preparation: Sterilize and prepare the 3D bioreactor system according to the manufacturer's instructions.
-
Cell Inoculation: Harvest the expanded imMKCLs and resuspend them in the platelet production medium. Inoculate the bioreactor with the cell suspension.
-
Medium Composition: The platelet production medium should be free of doxycycline (to turn off self-renewal genes) and supplemented with TA-316 (e.g., 200 ng/mL), SCF, and other beneficial small molecules like an ADAM17 inhibitor (KP-457) to prevent GPIbα shedding.[4][6]
-
Bioreactor Operation: Operate the bioreactor under conditions that generate turbulent flow, which has been shown to be crucial for efficient platelet release.[7]
-
Culture Duration: Continue the bioreactor culture for 4-6 days to allow for megakaryocyte maturation and platelet shedding.[1][4]
-
Platelet Collection: Harvest the culture supernatant containing the platelets.
-
Purification: Purify the platelets from the remaining megakaryocytes and other cellular debris using methods such as filtration and centrifugation.[4]
-
Quality Control: Assess the quality and functionality of the produced platelets through flow cytometry for markers like CD41 and CD42b, and functional assays such as PAC-1 binding upon thrombin stimulation.[1]
Conclusion
TA-316 is a highly effective c-MPL agonist that significantly enhances the ex vivo production of platelets from hiPSC-derived imMKCLs. Its ability to boost the expansion of progenitor cells and subsequently increase platelet yield makes it an indispensable tool for large-scale platelet manufacturing. The integration of TA-316 into culture protocols, combined with advanced 3D bioreactor technology that mimics the physiological bone marrow environment, paves the way for the clinical application of in vitro-derived platelets for transfusion medicine.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mass production of iPSC-derived platelets toward the clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and nonclinical evaluation of an autologous iPSC–derived platelet product for the iPLAT1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TA-316 (GMP) in Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule agonist of the c-MPL receptor, also known as the thrombopoietin (TPO) receptor.[1] Manufactured under Good Manufacturing Practice (GMP) guidelines, TA-316 (GMP) is suitable for use as an ancillary material in the manufacturing of cell therapy products.[2] Ancillary materials are components used in the manufacturing process that are not intended to be part of the final product but can significantly impact its quality, safety, and efficacy.[3][4] The use of GMP-grade ancillary materials is critical for ensuring the consistency and safety of the final cell therapy product, and for streamlining the regulatory approval process.[5][6]
This document provides detailed application notes and protocols for the use of TA-316 (GMP) as an ancillary material in cell therapy, with a focus on its potential applications in the expansion and differentiation of hematopoietic and immune cells, such as T cells for CAR-T therapy. The information presented here is intended to serve as a guide for researchers and professionals in the field to develop and optimize their cell therapy manufacturing processes.
Mechanism of Action
TA-316 acts as a potent agonist of the c-MPL receptor. The binding of TA-316 to c-MPL induces the homodimerization of the receptor, leading to the activation of downstream signaling pathways. The primary pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, JAK2 is activated, which in turn phosphorylates and activates STAT1, STAT3, and STAT5.[4][7][8] These activated STAT proteins then translocate to the nucleus and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[4] Other pathways, such as the MAPK and PI3K-AKT pathways, may also be activated.[8]
While the primary role of c-MPL signaling is in megakaryopoiesis and platelet production, emerging evidence suggests that TPO receptor agonists can also have immunomodulatory effects, including the potential to influence T-cell responses.[2] This suggests a potential role for TA-316 in modulating the phenotype and function of T cells during the ex vivo manufacturing process for cell therapies like CAR-T.
Data Presentation: Quantitative Effects of TA-316
The following tables summarize the quantitative data on the biological activity of TA-316 from published studies. This data can be used as a starting point for dose-response experiments in your specific cell therapy application.
Table 1: In Vitro Proliferative Activity of TA-316
| Cell Line | EC50 of TA-316 (ng/mL) | EC50 of rhTPO (ng/mL) | EC50 of Eltrombopag (ng/mL) | Reference |
| UT-7/TPO | 0.3 | 1.6 | 55.3 | [1] |
| Ba/F3-HuMpl | 0.65 | 11.7 | 20.7 | [1] |
Table 2: Ex Vivo Expansion of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs) with TA-316
| Compound | Concentration | Total Cell Number (relative to rhTPO) | Final Platelet Yield (relative to rhTPO) | Reference |
| rhTPO | 50 ng/mL | 1.0 | 1.0 | [1] |
| TA-316 | 200 ng/mL | ~1.5 - 2.0 | >2.0 | [1] |
| Eltrombopag | 3000 ng/mL | <1.0 | <1.0 | [1] |
Experimental Protocols
The following are generalized protocols for the use of TA-316 (GMP) in a research setting for the expansion of human T cells. It is crucial to note that these are starting-point protocols and must be optimized for your specific cell type, culture system, and desired final product characteristics.
Protocol 1: Preparation of TA-316 (GMP) Stock Solution
Materials:
-
TA-316 (GMP) powder
-
Sterile, GMP-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, GMP-grade cell culture medium (e.g., TexMACS™, RPMI-1640)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
Procedure:
-
Aseptically weigh the required amount of TA-316 (GMP) powder in a sterile environment.
-
Reconstitute the TA-316 powder in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Mix thoroughly by vortexing until fully dissolved.
-
Perform a serial dilution of the high-concentration stock solution with sterile cell culture medium to create a working stock solution (e.g., 10 µg/mL).
-
Aliquot the working stock solution into sterile, single-use cryovials.
-
Store the aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: T-Cell Expansion with TA-316 (GMP)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete T-cell expansion medium (e.g., GMP T Cell Media supplemented with 5% Human AB Serum, IL-2, IL-7, and IL-15)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibody-coated beads or soluble antibodies)
-
TA-316 (GMP) working stock solution
-
Cell culture vessels (e.g., G-Rex® bioreactors, culture flasks, or plates)
-
Sterile pipettes and consumables
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate T cells from human PBMCs using your established protocol.
-
Activate the T cells using your chosen activation method (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
-
Cell Seeding:
-
Seed the activated T cells at a density of 0.5 x 10^6 cells/cm² in the chosen culture vessel containing complete T-cell expansion medium.
-
-
Addition of TA-316:
-
Based on prior dose-response experiments (see Protocol 3), add the optimal concentration of TA-316 (GMP) to the culture medium. A starting range of 10-200 ng/mL is recommended for initial optimization studies.
-
-
Cell Culture and Expansion:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell viability and density regularly.
-
If necessary, add fresh medium containing the same concentration of TA-316 to maintain optimal cell growth. The expansion period will typically range from 7 to 14 days.
-
-
Cell Harvest and Analysis:
-
Harvest the expanded T cells.
-
Perform cell counting and viability assessment.
-
Analyze the phenotype of the expanded T cells using flow cytometry for relevant markers (e.g., CD3, CD4, CD8, memory markers like CD45RA, CCR7, CD62L).
-
Assess the functional capacity of the expanded T cells (e.g., cytokine production, cytotoxicity assays).
-
Protocol 3: Dose-Response and Optimization Studies
Objective: To determine the optimal concentration of TA-316 (GMP) for your specific cell therapy application.
Procedure:
-
Set up a multi-well plate experiment with your target cells (e.g., activated T cells).
-
Prepare a serial dilution of TA-316 (GMP) in your complete culture medium. A suggested concentration range for initial testing is 0.1 ng/mL to 1000 ng/mL. Include a no-TA-316 control and a positive control (e.g., a standard cytokine cocktail).
-
Add the different concentrations of TA-316 to the respective wells.
-
Culture the cells for a defined period (e.g., 7 days).
-
At the end of the culture period, assess the following parameters:
-
Cell Proliferation: Using a cell counting method (e.g., trypan blue exclusion) or a proliferation assay (e.g., CFSE dilution).
-
Cell Viability: Using a viability stain (e.g., 7-AAD, PI).
-
Phenotype: Analyze cell surface markers by flow cytometry to assess changes in T-cell subsets (e.g., naive, central memory, effector memory).
-
Function: Perform functional assays relevant to your application (e.g., ELISA for cytokine secretion, cytotoxicity assay).
-
-
Plot the results to determine the optimal concentration of TA-316 that achieves the desired effect on your cells.
Mandatory Visualizations
Signaling Pathway of TA-316 (c-MPL Agonist)
Caption: TA-316 c-MPL signaling pathway.
Experimental Workflow for T-Cell Expansion using TA-316 (GMP)
Caption: T-Cell expansion workflow with TA-316.
Conclusion
TA-316 (GMP) is a promising ancillary material for cell therapy manufacturing. Its potent agonistic activity on the c-MPL receptor offers a potential tool for modulating cell proliferation and differentiation during the ex vivo culture process. The provided protocols and data serve as a foundation for researchers to explore the utility of TA-316 in their specific cell therapy applications. As with any ancillary material, it is imperative to perform thorough qualification and validation studies to ensure its suitability and to characterize its impact on the final cell therapy product. Further research is warranted to fully elucidate the immunomodulatory effects of TA-316 on T cells and to establish its role in enhancing the efficacy of cell-based immunotherapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Tuning MPL signaling to influence hematopoietic stem cell differentiation and inhibit essential thrombocythemia progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Tuning MPL signaling to influence hematopoietic stem cell differentiation and inhibit essential thrombocythemia progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction by the receptors for thrombopoietin (c-mpL) and interleukin-3 in hematopoietic and nonhematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TA-316 (GMP) in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule that acts as a potent and selective agonist of the c-Mpl receptor, also known as the thrombopoietin (TPO) receptor.[1] In preclinical research, it has demonstrated the ability to stimulate the proliferation and differentiation of megakaryocyte progenitors, leading to increased platelet production. This makes TA-316 a valuable tool for in vitro and ex vivo studies of thrombopoiesis, particularly for the generation of platelets from human induced pluripotent stem cells (iPSCs).[1][2] This document provides essential information for sourcing GMP-grade TA-316, along with detailed protocols for its application in research settings.
Supplier and Purchasing Information
Currently, MedChemExpress (MCE) is a key supplier of TA-316, offering both research-grade and GMP-grade versions of the compound.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| MedChemExpress | TA-316 | HY-112486 | ≥98.0% | C₂₅H₂₄N₄O₄ | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| MedChemExpress | TA-316 (GMP) | HY-112486A | ≥99.0% | C₂₅H₂₄N₄O₄ | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note on GMP Grade: The GMP (Good Manufacturing Practice) grade of TA-316 is manufactured under stringent conditions to ensure high purity, consistency, and safety, making it suitable for preclinical studies that may eventually translate to clinical applications. Pricing for GMP-grade TA-316 is typically available upon request from the supplier. Researchers should request a Certificate of Analysis (CoA) for each batch to ensure it meets the required quality standards for their experiments. A typical CoA for a research-grade small molecule from a reputable supplier will include information on its identity (¹H NMR, LCMS), purity (LCMS), and appearance.
Quantitative Data Summary
TA-316 has been shown to be a potent c-Mpl agonist, with in vitro studies demonstrating its effectiveness in promoting cell proliferation and megakaryopoiesis.
| Cell Line | Assay | Parameter | TA-316 | Eltrombopag | Romiplostim | rhTPO |
| UT-7/TPO | Proliferation | EC₅₀ (nM) | 0.3 | Not widely reported | Not applicable (peptide) | ~1 ng/mL |
| Ba/F3-HuMpl | Proliferation | EC₅₀ (nM) | 0.65 | Not widely reported | Not applicable (peptide) | Not widely reported |
| Human iPSC-derived megakaryocytes | Platelet Production | Fold Increase vs. Control | >2-fold vs. rhTPO | Less effective than TA-316 | Not directly compared | Baseline |
Signaling Pathway
TA-316 activates the TPO receptor (c-Mpl), initiating downstream signaling cascades that are crucial for megakaryocyte development and platelet formation. The primary pathways activated are the JAK-STAT and MAPK pathways.
Caption: TPO Receptor Signaling Pathway Activated by TA-316.
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay using Ba/F3-HuMpl Cells
This protocol is designed to assess the potency of TA-316 in stimulating the proliferation of a c-Mpl dependent cell line.
Materials:
-
Ba/F3 cells stably expressing human c-Mpl (Ba/F3-HuMpl)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IL-3 (for cell maintenance)
-
TA-316 (GMP grade)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom plates
Procedure:
-
Cell Maintenance: Culture Ba/F3-HuMpl cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL IL-3.
-
Cell Starvation: Prior to the assay, wash the cells three times with PBS to remove IL-3 and resuspend in serum-free RPMI-1640 for 4-6 hours.
-
Assay Setup: Seed the starved cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of serum-free RPMI-1640.
-
Compound Addition: Prepare a serial dilution of TA-316 in serum-free RPMI-1640 and add 50 µL to the respective wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the TA-316 concentration and determine the EC₅₀ value using a non-linear regression curve fit.
Protocol 2: Differentiation of Human iPSCs into Megakaryocytes and Platelet Production with TA-316
This protocol outlines a general workflow for generating megakaryocytes and platelets from iPSCs using TA-316 as a key differentiation factor. This protocol is a guideline and may require optimization for specific iPSC lines.
Caption: Workflow for iPSC Differentiation to Platelets using TA-316.
Materials:
-
Human iPSCs
-
iPSC maintenance medium (e.g., mTeSR™1)
-
Matrigel-coated plates
-
Differentiation medium (e.g., StemPro™-34 SFM)
-
Cytokines: BMP-4, VEGF, SCF, IL-6, IL-9
-
TA-316 (GMP grade)
-
Flow cytometry antibodies: CD34, CD41a, CD42b
-
FACS buffer
Procedure:
-
iPSC Culture: Maintain iPSCs on Matrigel-coated plates in iPSC maintenance medium.
-
Hemangioblast Formation (Days 0-4): Induce differentiation by changing the medium to StemPro™-34 supplemented with BMP-4 (50 ng/mL) and VEGF (50 ng/mL).
-
Hematopoietic Progenitor Cell (HPC) Specification (Days 4-12): Culture the cells in StemPro™-34 supplemented with SCF (25 ng/mL) and TA-316 (concentration to be optimized, start with a range of 10-100 nM).
-
Megakaryocyte Progenitor Expansion (Days 12-18): Expand the HPCs in StemPro™-34 supplemented with SCF (25 ng/mL), TA-316 (optimized concentration), IL-6 (50 ng/mL), and IL-9 (50 ng/mL).
-
Megakaryocyte Maturation and Platelet Production (Days 18-24+): Promote final maturation and platelet shedding by culturing the cells in a medium containing only TA-316.
-
Analysis:
-
Monitor the expression of megakaryocyte markers (CD41a, CD42b) by flow cytometry at different stages.
-
Collect the supernatant to isolate platelets for functional assays (e.g., activation assays, aggregation assays).
-
Disclaimer
This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always perform their own optimization and validation experiments. For any potential therapeutic use, further preclinical and clinical studies are required in accordance with regulatory guidelines.
References
Application Notes and Protocols for TA-316 (GMP) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL.[1] As a GMP (Good Manufacturing Practice) grade reagent, TA-316 is suitable for use in clinical and preclinical applications, particularly in the generation of megakaryocytes (MKs) and platelets from human induced pluripotent stem cells (hiPSCs) for cell therapy and drug development.[2][3] This document provides detailed application notes and protocols for the use of TA-316 in compatible cell culture media for the efficient production of megakaryocytes and platelets.
The transition from research to clinical applications in cell therapy necessitates the use of well-defined, consistent, and regulatory-compliant raw materials.[4][5] GMP-grade cell culture media and reagents like TA-316 are vital for ensuring the safety, quality, and efficacy of the final cellular product.[5][6] Chemically defined, serum-free, and animal component-free media formulations are highly recommended to minimize variability and reduce the risk of contamination.[6][7][8]
I. Compatible Cell Culture Media for TA-316 (GMP)
The successful differentiation of hiPSCs into megakaryocytes using TA-316 requires a multi-stage process with specific media formulations at each step. The general workflow involves:
-
Expansion of undifferentiated hiPSCs.
-
Differentiation into hematopoietic progenitor cells (HPCs).
-
Maturation into megakaryocytes and subsequent platelet generation.
Several commercially available GMP-compliant and chemically defined media systems are suitable for this purpose.
Recommended Basal Media and Systems:
-
For hiPSC Expansion:
-
Essential 8™ (E8) Medium: A fully defined and xeno-free medium suitable for the growth and expansion of human pluripotent stem cells under cGMP conditions.[5]
-
StemFit®: A chemically defined and animal component-free medium for the culture of hiPSCs and hESCs, with GMP grades available.[6]
-
ExCellerate™ iPSC Expansion Medium, Animal-Free, GMP: A complete, ready-to-use formulation for the feeder-free expansion of human pluripotent stem cells.[8]
-
iPS-Brew GMP Medium: A serum-free and xeno-free formulation designed for GMP-compliant PSC expansion.[9]
-
-
For Hematopoietic and Megakaryocyte Differentiation:
-
StemPro™-34 SFM: A serum-free medium widely used for the culture of hematopoietic stem and progenitor cells.
-
APEL™ Medium: A serum-free, animal-free medium that can be supplemented with desired cytokines for hematopoietic differentiation.
-
IMDM (Iscove's Modified Dulbecco's Medium): A common basal medium for the culture of hematopoietic cells, which can be made serum-free with appropriate supplements.[10]
-
STEMdiff™ Megakaryocyte Kit: A commercially available kit with a serum- and feeder-free formulation for generating high yields of megakaryocytes from hPSCs.[11]
-
II. Quantitative Data: Performance of TA-316 in Megakaryocyte Differentiation
The following tables summarize the performance of TA-316 in promoting megakaryopoiesis from hiPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs) and bone marrow CD34+ cells, as compared to recombinant human TPO (rhTPO) and another c-MPL agonist, eltrombopag.
Table 1: Effect of TA-316 on the Expansion of imMKCLs [1]
| Compound (Concentration) | Fold Increase in Total Cell Number (Day 11) |
| rhTPO (50 ng/mL) | ~1.5x |
| TA-316 (200 ng/mL) | ~2.0-2.5x |
| Eltrombopag (3000 ng/mL) | ~1.0x (baseline) |
Table 2: Induction of Megakaryocyte Lineage Marker (CD41+) from Bone Marrow CD34+ Cells [1]
| Compound (Concentration) | Percentage of CD41+ Cells (Day 10) |
| DMSO (Control) | ~5% |
| rhTPO (50 ng/mL) | ~25% |
| TA-316 (800 ng/mL) | ~35% |
| Eltrombopag (3000 ng/mL) | ~15% |
Table 3: Upregulation of Megakaryocyte-Specific Gene Expression by TA-316 in Cultured BM CD34+ Cells [1]
| Gene | Effect of TA-316 (800 ng/mL) vs. rhTPO (50 ng/mL) |
| GATA1 | Greater upregulation |
| ZFPM1 | Greater upregulation |
| FLI1 | Greater upregulation |
| NFE2 | Greater upregulation |
| VWF | Greater upregulation |
Table 4: Maturation and Functionality of imMKCL-derived Megakaryocytes and Platelets [1]
| Parameter | rhTPO (50 ng/mL) | TA-316 (200 ng/mL) | Eltrombopag (1000 ng/mL) |
| Multinucleated (≥8n) MKs (%) | ~20% | ~25% | ~15% |
| PAC-1 Binding on Platelets (%) | ~40% | ~50% | ~30% |
III. Experimental Protocols
Protocol 1: Differentiation of hiPSCs into Megakaryocytes using TA-316
This protocol is a synthesized approach based on established methods for megakaryocyte differentiation, incorporating TA-316 in a chemically defined, feeder-free system.[12][13][14][15]
Materials:
-
hiPSCs: Maintained in a GMP-compliant expansion medium (e.g., Essential 8™, StemFit®).
-
Coating: Vitronectin or Laminin-521.
-
Differentiation Media:
-
Stage 1 (Mesoderm Induction, Day 0-2): Basal medium (e.g., ½ StemMACS™ iPS-Brew XF + ½ APEL™ 2) supplemented with BMP4 (50 ng/mL) and VEGF (50 ng/mL).
-
Stage 2 (Hematopoietic Specification, Day 2-12): APEL™ 2 medium supplemented with SCF (50 ng/mL), and other hematopoietic cytokines like IL-3 (25 ng/mL) can be considered.
-
Stage 3 (Megakaryocyte Expansion and Maturation, Day 12+): StemSpan™ SFEM II or IMDM-based serum-free medium supplemented with TA-316 (GMP) (200-800 ng/mL) , SCF (50 ng/mL), and optionally IL-1β.
-
-
Reagents: ROCK inhibitor (e.g., Y-27632), cell dissociation buffer (e.g., TrypLE™).
Procedure:
-
hiPSC Culture: Culture hiPSCs on vitronectin-coated plates in a GMP-compliant expansion medium.
-
Initiation of Differentiation (Day 0):
-
Dissociate hiPSC colonies into single cells.
-
Seed cells at an appropriate density (e.g., 5 x 10^4 cells/cm²) on coated plates in Stage 1 medium with ROCK inhibitor for the first 24 hours.
-
-
Mesoderm Induction (Day 0-2):
-
Culture the cells in Stage 1 medium for 2 days.
-
-
Hematopoietic Specification (Day 2-12):
-
On day 2, switch to Stage 2 medium.
-
Perform partial media changes every 2-3 days. Floating hematopoietic progenitor cells (HPCs) will start to appear.
-
-
Megakaryocyte Expansion and Maturation (Day 12 onwards):
-
Collect the floating HPCs and transfer them to a new suspension culture vessel (e.g., ultra-low attachment plates or stirred-tank bioreactor).
-
Culture the cells in Stage 3 medium containing TA-316 (GMP) and SCF.
-
Maintain the cell density between 0.5 - 1 x 10^6 cells/mL with partial media changes.
-
-
Platelet Collection:
-
Mature megakaryocytes will begin to release platelet-like particles into the culture supernatant, which can be collected for analysis.
-
Experimental Workflow Diagram
Caption: Workflow for megakaryocyte differentiation from hiPSCs using TA-316 (GMP).
IV. Signaling Pathway
c-MPL Signaling Pathway in Megakaryopoiesis
TA-316 acts as an agonist for the c-MPL receptor, mimicking the action of thrombopoietin (TPO).[1] The binding of TA-316 to c-MPL induces receptor dimerization and the activation of downstream signaling cascades, primarily the JAK-STAT and MAPK/ERK pathways. These pathways are critical for the proliferation of megakaryocyte progenitors, their terminal differentiation, and ultimately, platelet production.[7][16]
Caption: Simplified c-MPL signaling pathway activated by TA-316.
V. Conclusion
TA-316 (GMP) is a potent and effective small molecule for the ex vivo generation of megakaryocytes and platelets from hiPSCs. Its performance is comparable, and in some aspects superior, to recombinant TPO.[1] For optimal results and to ensure a seamless transition to clinical applications, TA-316 should be used in conjunction with a well-defined, GMP-compliant, and serum-free cell culture system. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize TA-316 in their cell culture applications.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Production and nonclinical evaluation of an autologous iPSC–derived platelet product for the iPLAT1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cMpl ligand is a humoral regulator of megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human‐Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMSBIO Launches GMP StemFit® for Stem Cell Research | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-techne.com [bio-techne.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. mdpi.com [mdpi.com]
- 11. stemcell.com [stemcell.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Generation of Megakaryocytes From Human Induced Pluripotent Stem Cells Using Food and Drug Administration-Approved Pharmacological Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Large-scale production of megakaryocytes from human pluripotent stem cells by chemically defined forward programming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Induction of Platelet Generation from iPSCs with TA-316
Audience: Researchers, scientists, and drug development professionals.
Introduction: The in vitro generation of platelets from induced pluripotent stem cells (iPSCs) represents a promising solution to the challenges of donor-dependent platelet transfusions. A key challenge in this field is the efficient and scalable production of functional platelets. TA-316, a novel small-molecule c-MPL agonist, has emerged as a potent inducer of megakaryopoiesis and thrombopoiesis from iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs).[1][2] These application notes provide a detailed protocol for utilizing TA-316 to enhance the generation of platelets from iPSCs, summarizing key quantitative data and outlining the underlying signaling pathways.
I. Data Presentation
The use of TA-316 has demonstrated significant improvements in the yield of platelets derived from iPSCs compared to standard agents like recombinant human thrombopoietin (rhTPO) and other small molecules such as eltrombopag.[1]
Table 1: Comparison of TA-316, rhTPO, and Eltrombopag on imMKCL Expansion and Platelet Production
| Parameter | TA-316 | rhTPO | Eltrombopag | Reference |
| imMKCL Expansion (Fold Increase) | 1.5 to >2.0-fold higher than rhTPO | Baseline | Lower than rhTPO | [1] |
| Platelet Yield (CD41⁺CD42b⁺ cells) | >2-fold higher than rhTPO | Baseline | Little effect | [1] |
| Platelets per imMKCL | 1.3-fold higher than rhTPO | Baseline | Not specified | [1] |
Table 2: Upregulation of Megakaryocyte Lineage-Specific Markers by TA-316
| Gene Marker | Effect of TA-316 | Comparison with rhTPO | Reference |
| GATA1 | Upregulated | Greater upregulation | [1] |
| ZFPM1 (FOG1) | Upregulated | Greater upregulation | [1] |
| FLI1 | Upregulated | Greater upregulation | [1] |
| NFE2 | Upregulated | Greater upregulation | [1] |
| VWF | Upregulated | Greater upregulation | [1] |
Table 3: Upregulation of Growth Factor Genes by TA-316
| Gene Marker | Effect of TA-316 | Comparison with rhTPO | Reference |
| VEGFA | Upregulated | Greater upregulation | [1][2] |
| FGF2 | Upregulated | Greater upregulation | [1][2] |
II. Experimental Protocols
This protocol describes the differentiation of iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs) into platelets using TA-316. This method involves an expansion phase and a maturation phase, controlled by the presence or absence of doxycycline (B596269) (DOX).[3]
Materials:
-
imMKCLs (immortalized with doxycycline-inducible c-MYC, BMI1, and BCL-XL)
-
Mitomycin C-treated C3H10T1/2 feeder cells
-
IMDM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
TA-316 (stock solution in DMSO)
-
Recombinant human thrombopoietin (rhTPO) (for comparison)
-
Doxycycline (DOX)
-
Trypan Blue solution
-
Flow cytometry antibodies: anti-CD41-APC, anti-CD42b-PE
-
FACS buffer (PBS with 2% FBS)
Protocol:
Phase 1: Expansion of imMKCLs (11 days)
-
Cell Seeding: Seed imMKCLs onto mitomycin C-treated C3H10T1/2 feeder cells in a suitable culture vessel.
-
Culture Medium: Culture the cells in IMDM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine, and doxycycline (to induce c-MYC, BMI1, and BCL-XL expression).
-
Addition of TA-316: Supplement the culture medium with 200 ng/mL of TA-316. For comparison, parallel cultures can be set up with 50 ng/mL rhTPO.
-
Cell Passage: Passage the cells every 3 to 4 days to maintain optimal cell density.
-
Cell Counting: On day 11, harvest the cells and perform a cell count using Trypan Blue to determine the total number of viable cells.
Phase 2: Maturation and Platelet Production (4 days)
-
Induction of Maturation: To induce platelet production, wash the expanded imMKCLs and resuspend them in a DOX-free culture medium. This turns off the expression of c-MYC, BMI1, and BCL-XL.
-
Continued TA-316 Treatment: Continue to supplement the DOX-free medium with 200 ng/mL of TA-316 (or 50 ng/mL rhTPO for the control group).
-
Incubation: Culture the cells for an additional 4 days.
-
Harvesting Platelets: After 4 days of culture in the DOX-free medium, collect the cell suspension containing mature megakaryocytes and newly generated platelets.
-
Flow Cytometry Analysis: a. Centrifuge the cell suspension to pellet the cells and platelets. b. Resuspend the pellet in FACS buffer. c. Stain the cells with anti-CD41-APC and anti-CD42b-PE antibodies for 30 minutes at 4°C in the dark. d. Wash the cells with FACS buffer. e. Analyze the stained cells using a flow cytometer to quantify the CD41⁺CD42b⁺ platelet population.
III. Visualizations
Signaling Pathway of TA-316 in Megakaryopoiesis and Thrombopoiesis
Caption: Signaling cascade initiated by TA-316 binding to the c-MPL receptor.
Experimental Workflow for Platelet Generation
Caption: Two-phase protocol for generating platelets from imMKCLs using TA-316.
Conclusion: TA-316 is a highly effective small molecule for the ex vivo production of platelets from iPSCs. Its ability to enhance both the proliferation of megakaryocyte progenitors and their subsequent differentiation into platelets makes it a valuable tool for research and potential clinical applications in regenerative medicine.[1] The provided protocol offers a robust framework for leveraging TA-316 to achieve a high yield of iPSC-derived platelets.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Megakaryocytes Generated with TA-316
Audience: Researchers, scientists, and drug development professionals.
Introduction TA-316 is a novel, chemically synthesized small molecule agonist for the thrombopoietin (TPO) receptor, c-MPL.[1][2][3] Signaling through the TPO/c-MPL pathway is critical for the proliferation and differentiation of hematopoietic stem cells into megakaryocytes (MKs) and subsequent platelet production.[1][2][4] TA-316 has been shown to be a potent inducer of megakaryopoiesis, promoting the ex vivo generation of megakaryocytes and functional platelets from various cell sources, including bone marrow CD34+ cells and human induced pluripotent stem cells (iPSCs).[1][5] Its efficacy in expanding MK progenitors and driving their maturation makes it a valuable tool for research into platelet biogenesis and a potential component in systems for the large-scale clinical production of platelets.[1][5] Flow cytometry is an essential tool for quantifying the efficiency of megakaryocyte generation and characterizing the maturation state of the resulting cell populations. This document provides detailed protocols for generating megakaryocytes using TA-316 and their subsequent analysis by flow cytometry.
Principle of Action TA-316 functions by binding to and activating the c-MPL receptor, mimicking the action of endogenous TPO.[1] This activation initiates a downstream signaling cascade, notably involving the sustained phosphorylation of STAT5.[1] This prolonged signaling appears to be more potent than that induced by other agonists and contributes to a biased differentiation towards the megakaryocytic lineage.[1] Furthermore, TA-316 stimulation leads to the significant upregulation of key megakaryocyte-specific transcription factors such as GATA1, FLI1, and NFE2, as well as growth factors like Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), which are involved in MK maturation and thrombopoiesis.[1][2]
Caption: TA-316 binds the c-MPL receptor, leading to sustained STAT5 phosphorylation and gene upregulation.
Experimental Data Summary
The efficacy of TA-316 in promoting megakaryopoiesis has been compared with recombinant human TPO (rhTPO) and another small molecule agonist, eltrombopag. The following tables summarize the quantitative results from studies using human bone marrow CD34+ cells and iPSC-derived hematopoietic progenitors.[1]
Table 1: Effect of TA-316 on Megakaryocyte Generation from Bone Marrow CD34+ Cells Cells were cultured for 10 days with the indicated agonists. Megakaryocyte lineage cells were identified by flow cytometry as CD41+.
| Treatment (Concentration) | Mean % of CD41+ Cells (± SD) |
| DMSO (Vehicle Control) | ~10% |
| rhTPO (50 ng/mL) | ~35% |
| Eltrombopag (3000 ng/mL) | ~30% |
| TA-316 (800 ng/mL) | ~45% |
| Data derived from Aihara A, et al. Blood Adv. 2017.[1] |
Table 2: Upregulation of Megakaryocyte-Specific Genes by TA-316 Gene expression in Bone Marrow CD34+ cells after 10 days of culture was evaluated by RT-PCR.
| Gene | Expression Level with TA-316 (relative to rhTPO) |
| GATA1 | Higher |
| ZFPM1 | Higher |
| FLI1 | Higher |
| NFE2 | Higher |
| VWF | Higher |
| Data derived from Aihara A, et al. Blood Adv. 2017.[1] |
Protocols
Protocol 1: In Vitro Generation of Megakaryocytes from Human Bone Marrow CD34+ Cells
This protocol describes the differentiation of isolated human bone marrow CD34+ hematopoietic stem and progenitor cells (HSPCs) into megakaryocytes using TA-316.
Caption: Workflow for the in vitro generation of megakaryocytes from CD34+ cells using TA-316.
Materials and Reagents:
-
Cryopreserved or fresh human bone marrow CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), 20%
-
Penicillin-Streptomycin (1%)
-
Stem Cell Factor (SCF), final concentration 20 ng/mL[6]
-
TA-316 (e.g., from MedChemExpress), stock dissolved in DMSO
-
Recombinant Human TPO (rhTPO)
-
Eltrombopag
-
DMSO (Vehicle control)
-
Cell culture plates (60 mm dishes recommended)[6]
-
Sterile DPBS
Procedure:
-
Thaw cryopreserved CD34+ cells according to the manufacturer's protocol or use freshly isolated cells.
-
Prepare the fully supplemented IMDM culture medium: IMDM + 20% FBS + 1% Penicillin-Streptomycin + 20 ng/mL SCF.[6]
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed the cells at a density of approximately 0.5 x 10^6 cells/mL in the appropriate volume of fully supplemented IMDM.[6]
-
Add the test compounds to their respective cultures. For example:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO2.
-
Culture the cells for 10 days.[1] It is recommended to monitor the cultures periodically. If cell density becomes too high, fresh media can be added.
-
After 10 days, gently swirl the dish and aspirate the cell suspension for analysis.[6]
Protocol 2: Flow Cytometry Analysis of Generated Megakaryocytes
This protocol details the staining procedure for identifying and quantifying megakaryocytes based on surface marker expression.
Caption: Step-by-step workflow for antibody staining and flow cytometry analysis of megakaryocytes.
Materials and Reagents:
-
FACS Buffer (e.g., DPBS + 2% FBS + 1 mM EDTA)
-
Viability Dye (e.g., 7-AAD, DAPI, or a fixable viability stain)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies. Recommended panel:
-
Flow cytometer (e.g., FACSAria™ III or equivalent)[1]
Procedure:
-
Harvest approximately 0.5 x 10^6 cells from the culture.
-
Transfer cells to a 5 mL FACS tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet by resuspending in 1-2 mL of cold FACS buffer, then centrifuge again and discard the supernatant.
-
(Optional but recommended) Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the viability dye and the fluorochrome-conjugated antibodies (e.g., anti-CD41-APC, anti-CD42b-PE) at the manufacturer's recommended concentrations.
-
Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.
-
Add 2 mL of cold FACS buffer to the tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Be sure to acquire a sufficient number of events for statistical analysis.
-
Data Analysis:
-
First, gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Next, from the single-cell population, gate on live cells by excluding cells positive for the viability dye.
-
Finally, on a plot of CD41 vs. CD42b, quantify the percentage of CD41+ cells (total megakaryocytic lineage) and the double-positive CD41+CD42b+ cells (mature megakaryocytes).
-
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Efficiency Enrichment of Megakaryocytes and Identification of Micromegakaryocytes from Human Bone Marrow by Imaging Flow Cytometry [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TA-316 Concentration for Maximal Platelet Output
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing TA-316 concentration to achieve maximal platelet output in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is TA-316 and how does it promote platelet production?
TA-316 is a novel, chemically synthesized small molecule that acts as a c-MPL agonist.[1][2][3] The c-MPL receptor is the target for thrombopoietin (TPO), the primary physiological regulator of megakaryopoiesis and platelet production.[1][3][4] By binding to and activating the c-MPL receptor, TA-316 mimics the effects of TPO, stimulating the proliferation and differentiation of megakaryocyte progenitors and promoting the subsequent release of platelets.[1][2] Specifically, TA-316 has been shown to activate the three major TPO signaling pathways: JAK/STAT, MAPK, and PI3K/AKT.[1]
Q2: What are the advantages of using TA-316 over recombinant human TPO (rhTPO) or other c-MPL agonists like eltrombopag (B601689)?
Studies have shown that TA-316 can be more effective than rhTPO and eltrombopag in the ex vivo production of platelets from human induced pluripotent stem cell (iPSC)-derived immortalized megakaryocyte progenitor cell lines (imMKCLs).[1][4][5] TA-316 has been reported to lead to more than a twofold higher platelet production compared to rhTPO.[1][6] It appears to promote both the self-renewal of progenitor cells and their maturation into platelet-producing megakaryocytes.[1] Furthermore, TA-316 has been suggested to be a more cost-effective option for large-scale platelet production.[1]
Q3: What is a recommended starting concentration for TA-316 in my experiments?
The optimal concentration of TA-316 will depend on the specific cell type and experimental system. However, based on published studies, a good starting point for optimizing TA-316 concentration is in the range of 100 ng/mL to 800 ng/mL .[1] For example, a concentration of 200 ng/mL was used to promote megakaryopoiesis and thrombopoiesis in imMKCLs, while 800 ng/mL was used to induce megakaryopoietic differentiation from bone marrow CD34+ cells.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How can I assess the quality and functionality of the platelets generated using TA-316?
Several methods can be used to evaluate the quality and function of in vitro-generated platelets. These include:
-
Flow Cytometry: To identify and quantify platelets based on the expression of specific surface markers such as CD41a and CD42b.[1][7]
-
PAC-1 Binding Assay: This flow cytometry-based assay measures the activation of the αIIbβ3 integrin, a key event in platelet function, upon stimulation with an agonist like thrombin.[1]
-
Light Transmission Aggregometry: A classic method to measure platelet aggregation in response to various agonists.[8][9]
-
ATP Release Assay: Measures the release of ATP from dense granules upon platelet activation, indicating functional degranulation.[8]
-
Electron Microscopy: To visualize the ultrastructure of the generated platelets and confirm the presence of key organelles.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Megakaryocyte Yield | Suboptimal TA-316 concentration. | Perform a dose-response curve with TA-316 (e.g., 50 ng/mL to 1000 ng/mL) to identify the optimal concentration for your cell type. |
| Poor initial cell viability or incorrect cell seeding density. | Ensure high viability of starting cell population (e.g., CD34+ cells or iPSCs). Optimize seeding density according to established protocols.[10][11] | |
| Inadequate culture conditions. | Verify the quality of culture medium, supplements (cytokines like SCF), and feeder cells if used.[10][11] Ensure proper incubator settings (37°C, 5% CO2, humidity). | |
| Low Platelet Output from Megakaryocytes | Incomplete megakaryocyte maturation. | Extend the culture duration after TA-316 treatment to allow for full megakaryocyte maturation and proplatelet formation.[12] |
| Suboptimal culture conditions for platelet release. | Consider using specialized bioreactors or culture systems that mimic the bone marrow microenvironment, including shear stress, which can enhance platelet release.[13] | |
| Megakaryocyte apoptosis or senescence. | Monitor megakaryocyte viability throughout the culture period. Premature cell death can significantly reduce platelet yield.[12] | |
| Generated Platelets are Pre-activated | Harsh cell handling or centrifugation steps. | Use wide-bore pipette tips and gentle pipetting. Optimize centrifugation speed and duration to minimize platelet activation.[14] |
| Contamination of reagents with activating substances. | Use endotoxin-free reagents and sterile techniques to prevent unwanted platelet activation. | |
| Inappropriate anticoagulant. | For functional assays, ensure the correct anticoagulant is used (e.g., sodium citrate (B86180) or ACD).[8] | |
| Inconsistent Results Between Experiments | Variability in TA-316 stock solution. | Prepare a large, single batch of TA-316 stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. |
| Donor-to-donor variability in primary cells. | If using primary cells (e.g., CD34+ cells), be aware of inherent biological variability. Pool donors if possible or use a consistent iPSC line. | |
| Inconsistent timing of reagent addition and sample collection. | Adhere strictly to the experimental timeline for all steps, including media changes, cytokine addition, and sample harvesting. |
Data Presentation
Table 1: Comparison of TA-316 with other c-MPL Agonists on Platelet Production from imMKCLs
| Compound | Concentration | Relative Platelet Number (per imMKCL) | Fold Change vs. rhTPO |
| DMSO (Vehicle) | 0.05% | ~0.1 | ~0.07 |
| rhTPO | 50 ng/mL | ~1.5 | 1.0 |
| Eltrombopag | 1000 ng/mL | ~0.2 | ~0.13 |
| TA-316 | 200 ng/mL | ~3.3 | ~2.2 |
Data summarized from Aihara A, et al. Blood Adv. 2017.[1]
Table 2: Effect of TA-316 on Megakaryocyte Differentiation from Different Cell Sources
| Cell Source | Compound | Concentration | Endpoint | Result |
| Bone Marrow CD34+ cells | TA-316 | 800 ng/mL | % CD41+ cells (Day 10) | Significant increase vs. DMSO |
| iPS-Sac-derived HPCs | TA-316 | 100 ng/mL | CD41+ cell number (Day 5) | Significant increase vs. Eltrombopag |
Data summarized from Aihara A, et al. Blood Adv. 2017.[1]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Megakaryocytes and Platelet Production from imMKCLs using TA-316
This protocol is adapted from the methodology described in Aihara et al., Blood Advances 2017.[1][6]
-
Cell Seeding: Seed imMKCLs onto mitomycin C-treated C3H10T1/2 feeder cells.
-
Expansion Phase (Day 0-11): Culture the cells in a suitable medium supplemented with doxycycline (B596269) (to maintain the expression of c-MYC, BMI1, and BCL-XL) and the compound of interest (e.g., TA-316 at 200 ng/mL, rhTPO at 50 ng/mL, or DMSO as a vehicle control). Passage the cells every 3-4 days.
-
Maturation and Platelet Production Phase (Day 11-15): To induce platelet production, switch to a doxycycline-free medium to turn off the expression of the immortalizing genes. Continue the culture with the respective compounds.
-
Harvesting: On day 15, collect the culture supernatant containing mature megakaryocytes and platelets.
-
Analysis:
-
Count the number of imMKCLs on day 11 using a Trypan blue assay.
-
Quantify the number of platelets (CD41+/CD42b+ events) on day 15 using flow cytometry.
-
Mandatory Visualizations
Caption: TA-316 signaling pathway in megakaryocyte progenitors.
Caption: Workflow for optimizing TA-316 concentration.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. High-Throughput Production of Platelet-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Culture of Megakaryocytes from Human Peripheral Blood Mononuclear Cells [bio-protocol.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Recent lessons learned for ex-vivo platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
Impact of TA-316 lot-to-lot variability on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of TA-316, a selective inhibitor of the Kinase X signaling pathway. Our aim is to help researchers, scientists, and drug development professionals address potential issues arising from lot-to-lot variability in TA-316, ensuring the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: We've observed a significant shift in the IC50 value of TA-316 with a new batch. What could be the cause?
A1: A shift in the half-maximal inhibitory concentration (IC50) is a common indicator of lot-to-lot variability. This can stem from minor differences in the purity, isomeric ratio, or solid-state properties of the compound from different synthesis batches. We recommend performing a set of standardized quality control experiments upon receiving a new lot to quantify its potency relative to a previously validated reference lot.
Q2: How can we normalize our experimental results obtained using different lots of TA-316?
A2: To normalize results across different lots, it is crucial to first establish a relative potency factor for each new lot. This can be achieved by running a parallel dose-response experiment with the new lot and a previously characterized internal reference lot. The resulting shift in IC50 can be used to mathematically normalize concentrations in subsequent experiments, ensuring that you are comparing equivalent biological activities.
Q3: What are the recommended quality control (QC) assays to perform on a new lot of TA-316?
A3: We recommend a three-tiered QC approach for each new lot:
-
Analytical Chemistry: Confirm identity and purity via methods like HPLC-MS and NMR.
-
In Vitro Potency: Determine the IC50 using a standardized biochemical or cell-based assay.
-
Cellular Activity: Verify the on-target effect by assessing the phosphorylation of a key downstream target (e.g., Substrate Y) via Western Blot.
Q4: Our downstream signaling data (e.g., p-Substrate Y levels) is inconsistent after switching to a new lot of TA-316, even when using the same concentration. Why is this happening?
A4: Inconsistencies in downstream signaling can be a direct consequence of differing potency between lots. If the new lot is less potent, the same concentration will result in a weaker inhibition of Kinase X, leading to higher levels of phosphorylated Substrate Y. Conversely, a more potent lot will show stronger inhibition. It is essential to qualify the biological activity of each lot before use in critical signaling experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Symptoms:
-
A new lot of TA-316 shows significantly higher or lower cytotoxicity at the same concentrations compared to the previous lot.
-
The dose-response curve has a different shape or maximum effect.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the new lot was stored correctly (e.g., protected from light, appropriate temperature) and that the solvent stock was prepared accurately.
-
Perform a Head-to-Head Comparison: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) comparing the new lot against your internal reference lot.
-
Analyze Potency Shift: Quantify the difference in EC50 or IC50 values between the lots. This will help determine if the new lot is more or less potent.
-
Adjust Concentrations: Based on the relative potency, adjust the concentrations used in your experiments to achieve the desired biological effect.
Issue 2: Inconsistent Western Blot Data for Pathway Inhibition
Symptoms:
-
Variable levels of phosphorylated Substrate Y (p-Substrate Y) upon treatment with the same concentration of TA-316 from a new lot.
-
Lack of dose-dependent inhibition of the Kinase X pathway.
Troubleshooting Steps:
-
Verify Loading Controls: Ensure that total protein levels (e.g., Total Substrate Y, Actin, or Tubulin) are consistent across all samples to rule out loading errors.
-
Run a Dose-Response Curve: Perform a Western Blot analysis with a range of concentrations for the new lot to determine its effective concentration for inhibiting Substrate Y phosphorylation.
-
Compare to Reference Lot: If possible, include a lane with cells treated with a known, effective concentration of a reference lot of TA-316 to serve as a positive control for inhibition.
-
Check for Off-Target Effects: If inhibition is inconsistent or non-specific, consider the possibility that impurities in a particular lot may be causing off-target effects.
Quantitative Data Summary
The following tables summarize hypothetical data from three different lots of TA-316 to illustrate potential variability.
Table 1: Potency and Purity of Different TA-316 Lots
| Lot Number | Purity (by HPLC) | IC50 (Kinase X Assay) | EC50 (Cell Viability) |
| TA-316-001 | 99.5% | 50 nM | 250 nM |
| TA-316-002 | 98.2% | 85 nM | 420 nM |
| TA-316-003 | 99.8% | 45 nM | 235 nM |
Table 2: Impact on Downstream Signaling (p-Substrate Y Levels)
| Lot Number | Concentration | p-Substrate Y (% of Control) |
| TA-316-001 | 100 nM | 25% |
| TA-316-002 | 100 nM | 60% |
| TA-316-003 | 100 nM | 22% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
-
Reagents: Recombinant Kinase X, ATP, specific peptide substrate for Kinase X, TA-316 (dissolved in DMSO).
-
Procedure: a. Prepare a serial dilution of TA-316 in assay buffer. b. In a 96-well plate, add Kinase X, the peptide substrate, and the various concentrations of TA-316. c. Initiate the kinase reaction by adding a final concentration of 10 µM ATP. d. Incubate for 60 minutes at 30°C. e. Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay). f. Plot the percentage of inhibition against the logarithm of TA-316 concentration and fit the data to a four-parameter logistic model to determine the IC50.
Protocol 2: Western Blot for p-Substrate Y
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293T) and allow them to adhere overnight. b. Treat cells with varying concentrations of TA-316 from the lot being tested for 2 hours. c. Include a vehicle control (DMSO) and a positive control (e.g., growth factor to stimulate the pathway).
-
Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20 µg of protein per lane onto a polyacrylamide gel. b. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with a primary antibody against p-Substrate Y overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect signal using an ECL substrate and an imaging system. e. Strip the membrane and re-probe for Total Substrate Y and a loading control (e.g., β-Actin).
Visualizations
Caption: The Kinase X signaling pathway and the inhibitory action of TA-316.
Caption: Experimental workflow for qualifying a new lot of TA-316.
Caption: Troubleshooting flowchart for inconsistent results with TA-316.
Preventing precipitation of TA-316 in cell culture media
Welcome to the technical support center for TA-316. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of TA-316 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is TA-316 and why is it prone to precipitation?
TA-316 is a novel small molecule inhibitor of the hypothetical "Kinase X" signaling pathway. Due to its hydrophobic nature, TA-316 has limited solubility in aqueous solutions like cell culture media.[1] Precipitation can occur when the concentration of TA-316 exceeds its solubility limit in the media, a common issue with poorly water-soluble drugs.[2]
Q2: I dissolved TA-316 in DMSO, but it precipitated immediately upon addition to my cell culture medium. Why did this happen?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[3] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[3][4] This rapid solvent exchange leads to precipitation.
Q3: What are the negative consequences of TA-316 precipitation in my experiments?
Precipitation of TA-316 can significantly impact your results in several ways:
-
Inaccurate Dosing: The actual concentration of soluble, active TA-316 will be lower than intended, leading to unreliable and difficult-to-interpret data.[5]
-
Cell Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.[5]
-
Assay Interference: Precipitates can interfere with various cell-based assays, especially those involving microscopy or spectrophotometry.[5]
Q4: Can I use the cell culture medium if a precipitate is visible?
It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your compound is unknown and lower than intended, which will lead to inaccurate results.[6]
Q5: How does fetal bovine serum (FBS) in the media affect TA-316 solubility?
Components in fetal bovine serum, primarily proteins like albumin, can bind to small molecules.[7] This binding can either increase the apparent solubility of TA-316 or, conversely, reduce its bioavailability to the cells.[7] The composition of FBS can also vary between lots, potentially leading to inconsistent results.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the TA-316 stock solution to your cell culture medium, consult the following table for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of TA-316 in the media is above its aqueous solubility limit.[3][8] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock directly into a large volume of aqueous media causes the compound to "crash out."[3][5] | Perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media before adding it to the final volume.[3][5] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[3] | Always use pre-warmed (37°C) cell culture media.[3][9] |
| Incorrect Stock Preparation | The compound may not have been fully dissolved in the initial DMSO stock. | Ensure the compound is completely dissolved in 100% anhydrous DMSO. Gentle warming or brief sonication can help. |
Issue 2: Precipitation Observed Over Time in the Incubator
If the media is clear initially but a precipitate forms during incubation, consider the following.
| Potential Cause | Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Solubility | The initial dissolved state may be a temporary, supersaturated (kinetic solubility) state. Over time, it crashes out to reach its true (thermodynamic) solubility.[6] | Lower the final working concentration of TA-316. |
| Media Evaporation | Evaporation of water from the culture vessel over time increases the concentration of all components, including TA-316, potentially exceeding its solubility.[5] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility.[3] | Minimize the time culture vessels are outside the incubator. |
| Interaction with Media Components | TA-316 may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[9] | Test the stability of TA-316 in the specific cell culture medium over the intended duration of the experiment. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[9] | Ensure the media is properly buffered for the incubator's CO2 concentration. |
Experimental Protocols
Protocol 1: Preparation of TA-316 Stock Solution
-
Materials: TA-316 powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of TA-316 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C.[10]
-
Protocol 2: Determining the Maximum Soluble Concentration of TA-316
-
Materials: 10 mM TA-316 stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile 96-well plate, microscope.
-
Procedure:
-
Prepare a 2-fold serial dilution of the TA-316 stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to 200 µL of pre-warmed cell culture medium to create a range of final concentrations. Include a DMSO-only control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., 0, 2, 6, and 24 hours).[3]
-
The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for that specific medium and set of conditions.
-
Protocol 3: Preparing a Working Solution of TA-316 in Cell Culture Medium
This protocol uses a serial dilution approach to minimize precipitation.
-
Materials: 10 mM TA-316 stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes.
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.[9]
-
Create an intermediate dilution: Add 1 µL of the 10 mM TA-316 stock to 99 µL of pre-warmed medium to make a 100 µM solution. Vortex gently.[5]
-
Create the final working solution: Add the desired volume of the 100 µM intermediate solution to the final volume of pre-warmed medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final concentration of 10 µM.
-
Mix gently by inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should ideally be below 0.5%.[5][10]
-
Visualizations
Caption: Hypothetical signaling pathway of TA-316 inhibiting Kinase X.
Caption: Troubleshooting workflow for TA-316 precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. captivatebio.com [captivatebio.com]
Technical Support Center: TA-316 for Megakaryocyte Maturation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TA-316 to address challenges in megakaryocyte maturation and platelet production.
Frequently Asked Questions (FAQs)
A collection of frequently asked questions regarding the use of TA-316 in megakaryopoiesis research.
Q1: What is TA-316 and what is its mechanism of action?
TA-316 is a novel, chemically synthesized small molecule that functions as a c-MPL agonist.[1][2] The c-MPL receptor is the physiological target for thrombopoietin (TPO), the primary cytokine responsible for regulating megakaryocyte development and platelet production.[3][4] By binding to and activating the c-MPL receptor, TA-316 mimics the effects of TPO, stimulating critical signaling pathways that drive the proliferation of megakaryocyte progenitors and their subsequent maturation into platelet-producing megakaryocytes.[1][5]
Q2: How does the efficacy of TA-316 compare to recombinant human TPO (rhTPO) and other c-MPL agonists like eltrombopag?
TA-316 has demonstrated superior performance in ex vivo systems compared to both rhTPO and eltrombopag.[1] It promotes both the self-renewal of immortalized megakaryocyte progenitor cell lines (imMKCLs) and their maturation, leading to significantly higher platelet yields.[1][6] Studies have shown that TA-316 seems to favor megakaryocyte-biased differentiation from hematopoietic stem and progenitor cells.[1]
Table 1: Comparative Efficacy of TA-316
| Parameter | TA-316 | rhTPO | Eltrombopag | Citation |
|---|---|---|---|---|
| Platelet Production | More than twofold higher than rhTPO | Baseline | Less effective than rhTPO | [1] |
| Progenitor Cell Expansion | Facilitates a 1.5-fold increase | Baseline | Did not promote expansion | [1][6] |
| MK Lineage Gene Upregulation | Superior to rhTPO | Baseline | Did not show this effect |[1] |
Q3: What are the key signaling pathways activated by TA-316?
Upon binding to the c-MPL receptor, TA-316 initiates a signaling cascade that is critical for megakaryopoiesis. This involves the activation of the Janus kinase 2 (JAK2).[4] Activated JAK2 then phosphorylates downstream targets, leading to the activation of three major signaling pathways:
-
JAK/STAT Pathway: TA-316 induces persistent activation of STAT5, a key transcription factor for megakaryocyte development.[1][4]
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and proliferation.[4][7]
-
MAPK Pathway: The mitogen-activated protein kinase pathway is also involved in regulating cell proliferation and differentiation.[4][8]
Furthermore, TA-316 has been shown to upregulate the expression of Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), which further support megakaryopoiesis.[1]
Q4: What are the recommended starting concentrations of TA-316 for in vitro experiments?
The optimal concentration of TA-316 can vary depending on the cell type and culture system. Based on published data, the following concentrations can be used as a starting point for optimization.
Table 2: Recommended Working Concentrations of TA-316
| Cell Type | Recommended Concentration | Duration | Citation |
|---|---|---|---|
| Bone Marrow CD34+ Cells | 800 ng/mL | 10 days | [1] |
| iPSC-derived Progenitors | 100 ng/mL | 5 days | [1] |
| imMKCLs (Maturation Stage) | 200 nM (~100 ng/mL) | 4 days | [2] |
| UT-7/TPO Cell Line | EC₅₀: 0.3 nM | 4 days |[2] |
Q5: How can I assess the maturity of my megakaryocyte culture?
Megakaryocyte maturation is a multi-step process characterized by changes in cell size, DNA content (ploidy), and the expression of specific surface markers.[9] A multi-parameter approach is recommended for accurate assessment.
Table 3: Markers for Assessing Megakaryocyte Maturation
| Marker | Description | Stage of Expression | Method of Analysis | Citation |
|---|---|---|---|---|
| CD41 (Integrin αIIb) | A key marker for the megakaryocytic lineage, present from early progenitors to mature platelets. | Early to Late | Flow Cytometry, IF | [10][11] |
| CD42b (GPIbα) | Component of the GPIb-IX-V complex; a marker for more mature megakaryocytes and platelets. | Mid to Late | Flow Cytometry, IF | [11][12] |
| CD61 (Integrin β3) | Pairs with CD41 to form the GPIIb/IIIa complex. | Early to Late | Flow Cytometry, IF | [11][13] |
| von Willebrand Factor (VWF) | A sensitive marker for identifying early (2N/4N) megakaryocytes. | Early | Flow Cytometry, IF | [1][14] |
| Ploidy Analysis | Measurement of DNA content (e.g., 2N, 4N, 8N, 16N+). Maturation is associated with increased ploidy. | All stages | Flow Cytometry (DNA dye) |[12][14] |
IF: Immunofluorescence
Troubleshooting Guide
This guide addresses common issues encountered when using TA-316 to promote megakaryocyte maturation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mature megakaryocytes (e.g., low % of CD41+/CD42b+ cells) | 1. Suboptimal TA-316 concentration. 2. Poor quality or viability of starting cells (e.g., CD34+ progenitors).[15][16] 3. Inadequate culture medium or supplements. | 1. Perform a dose-response curve for TA-316 (e.g., 50-1000 ng/mL) to find the optimal concentration for your specific cell source. 2. Optimize cell isolation protocols to minimize stress and ensure high initial viability. Use fresh samples whenever possible.[15] 3. Ensure the basal medium (e.g., StemSpan) is fresh and properly supplemented. Consider serum-free conditions to reduce variability.[16] |
| Poor polyploidization (cells remain mostly 2N/4N) | 1. Insufficient duration of TA-316 exposure. 2. Cell cycle arrest due to other culture-related stressors. 3. Apoptosis is occurring before full maturation.[15] | 1. Extend the maturation phase of the culture in the presence of TA-316 by an additional 2-3 days. 2. Review the entire protocol for potential stressors like over-confluency or nutrient depletion. 3. Assess cell viability using Trypan Blue or a viability dye in flow cytometry. If apoptosis is high, consider media supplements that promote survival. |
| Low proplatelet or platelet formation | 1. Incomplete terminal maturation despite marker expression. 2. Suboptimal physical environment for proplatelet extension. | 1. Ensure TA-316 is present throughout the final differentiation phase, as it promotes the expression of factors beneficial for thrombopoiesis.[1] 2. Some studies suggest that shear stress can promote platelet biogenesis. If using a static culture, this may be a limiting factor.[8] |
| Inconsistent results between experiments | 1. Degradation of TA-316 stock solution.[2] 2. Lot-to-lot variability of reagents (e.g., serum, basal media, other cytokines).[12] | 1. Aliquot TA-316 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[2] 2. Qualify new lots of critical reagents. Whenever possible, purchase larger batches to maintain consistency over a series of experiments. |
Experimental Protocols
Detailed methodologies for key experiments involving TA-316.
Protocol 1: General Method for Megakaryocyte Maturation from CD34+ Progenitors
This protocol provides a framework for inducing megakaryocyte differentiation and maturation from isolated CD34+ hematopoietic stem and progenitor cells (HSPCs) using TA-316.
Methodology:
-
Cell Isolation: Isolate CD34+ cells from bone marrow (BM), mobilized peripheral blood, or cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Assess purity and viability.[16]
-
Cell Seeding: Seed the purified CD34+ cells at a density of 5 x 10⁵ cells/mL in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines.[16]
-
Differentiation and Maturation:
-
Culture the cells at 37°C and 5% CO₂.
-
For the initial commitment/expansion phase (Days 0-7), supplement the medium with cytokines such as SCF and a low concentration of a TPO-receptor agonist.
-
For the maturation phase (Days 7-14), replace or supplement the medium with fresh media containing a higher concentration of TA-316 (e.g., 800 ng/mL for BM-CD34+ cells) .[1] TPO can be fully replaced by TA-316 during this phase.
-
-
Monitoring and Harvest: Monitor cell growth and morphology throughout the culture period. Harvest cells at various time points (e.g., Day 10, 12, 14) for analysis.
Protocol 2: Flow Cytometry Analysis of Megakaryocyte Maturation
This protocol allows for the simultaneous assessment of surface marker expression and DNA content (ploidy).
Reagents and Materials:
-
Antibodies: FITC-CD41, PE-CD42b, or other desired conjugates.
-
DNA Stain: Hoechst 33342 or DAPI.
-
Fixation/Permeabilization Buffer.
-
Wash Buffer (PBS + 2% FBS).
-
Flow Cytometer.
Procedure:
-
Cell Harvest: Harvest approximately 0.5-1 x 10⁶ cells from your culture. Centrifuge and wash once with Wash Buffer.
-
Surface Staining: Resuspend the cell pellet in 100 µL of Wash Buffer and add the fluorescently conjugated antibodies (e.g., anti-CD41 and anti-CD42b).
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Add 1 mL of Wash Buffer, centrifuge, and discard the supernatant.
-
Fixation/Permeabilization: Resuspend the cell pellet in a fixation/permeabilization buffer according to the manufacturer's instructions. This step is necessary for the DNA stain to enter the cells.
-
DNA Staining: Wash the fixed/permeabilized cells and resuspend them in a buffer containing the DNA stain (e.g., Hoechst 33342). Incubate as recommended.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Gate on the CD41+ population to identify all cells of the megakaryocytic lineage.
-
Within the CD41+ gate, analyze the expression of the maturation marker CD42b.
-
Analyze the DNA content (ploidy) of the CD41+ population by plotting the DNA stain fluorescence on a histogram. Identify peaks corresponding to 2N, 4N, 8N, 16N, and higher ploidy levels.
-
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. imrpress.com [imrpress.com]
- 5. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Megakaryocytic Maturation in Response to Shear Flow Is Mediated by the Activator Protein 1 (AP-1) Transcription Factor via Mitogen-activated Protein Kinase (MAPK) Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megakaryocyte - Wikipedia [en.wikipedia.org]
- 10. Megakaryocyte Surface Markers Research Areas: R&D Systems [rndsystems.com]
- 11. Megakaryocyte and platelet markers | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Megakaryocyte maturation involves activation of the adaptive unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing iPSC-Derived Megakaryocyte Purity with TA-316
Welcome to the technical support center for the use of TA-316 in improving the purity of iPSC-derived megakaryocytes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TA-316 and how does it work?
A1: TA-316 is a novel, chemically synthesized small molecule that acts as a c-Mpl agonist. The c-Mpl receptor is the target for thrombopoietin (TPO), the primary cytokine responsible for megakaryopoiesis and platelet production.[1] By binding to and activating the c-Mpl receptor, TA-316 mimics the effects of TPO, stimulating the proliferation and differentiation of hematopoietic stem and progenitor cells towards the megakaryocyte lineage.[1]
Q2: What is the proposed mechanism of action for TA-316 in promoting megakaryopoiesis?
A2: TA-316 appears to promote a biased differentiation towards megakaryocytes.[1] Studies have shown that TA-316 upregulates the expression of megakaryocyte-specific transcription factors such as GATA1, ZFPM1, FLI1, and NFE2 to a greater extent than recombinant human TPO (rhTPO).[1] Furthermore, TA-316 has been observed to increase the expression of growth factors like Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), which are implicated in promoting megakaryopoiesis.[1]
Q3: What are the advantages of using TA-316 over recombinant TPO?
A3: As a small molecule, TA-316 offers several potential advantages over recombinant protein cytokines like TPO, including higher batch-to-batch consistency, greater stability, and potentially lower production costs.[2] Research has indicated that TA-316 can lead to a higher production of platelets from iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs) compared to rhTPO.[1]
Q4: At what stage of differentiation should TA-316 be added?
A4: TA-316 is typically introduced during the hematopoietic progenitor cell (HPC) to megakaryocyte differentiation stage. For instance, after generating iPSC-derived HPCs, these progenitors can be cultured in the presence of TA-316 to promote their commitment and maturation into megakaryocytes.[1]
Q5: What is the recommended concentration of TA-316?
A5: The optimal concentration of TA-316 can vary depending on the specific cell line and differentiation protocol. However, published studies have used concentrations around 100 ng/mL for the differentiation of iPSC-derived hematopoietic progenitors (iHPCs) and 200 ng/mL for the expansion and maturation of immortalized megakaryocyte progenitor cell lines (imMKCLs).[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data
While direct comparative data on the percentage purity of CD41a+/CD42b+ megakaryocytes with and without TA-316 is not extensively detailed in the available literature, studies have demonstrated a significant increase in the number of megakaryocytes and subsequent platelet production.
Table 1: Effect of TA-316 on the Yield of iPSC-Derived Megakaryocytes and Platelets
| Cell Type | Treatment | Fold Increase in Cell Number (compared to control/other agonists) | Reference |
| iPSC-derived Hematopoietic Progenitors (iHPCs) | TA-316 (100 ng/mL) | Increased number of CD41+ megakaryocytes compared to eltrombopag (B601689). | [1] |
| Immortalized Megakaryocyte Progenitor Cell Line (imMKCL) | TA-316 (200 ng/mL) | 1.5 to >2-fold higher cell number compared to rhTPO and eltrombopag after 11 days. | [1] |
| Platelets from imMKCLs | TA-316 | >2-fold higher platelet production than rhTPO. | [1] |
Note: The purity of the final megakaryocyte population is a critical parameter. While the references indicate a biased differentiation towards megakaryocytes, which implies an increase in purity, specific percentage values from a direct comparison are not provided. Researchers should characterize the purity of their resulting cell population using flow cytometry for megakaryocyte-specific markers (e.g., CD41a and CD42b).
Experimental Protocols
Protocol: Differentiation of iPSC-Derived Hematopoietic Progenitors into Megakaryocytes using TA-316
This protocol is adapted from published methods for the generation of megakaryocytes from iPSC-derived hematopoietic progenitor cells (iHPCs).[1]
Materials:
-
iPSC-derived CD43+/CD34+ hematopoietic progenitor cells (iHPCs)
-
StemSpan™ SFEM II medium or similar hematopoietic expansion medium
-
Recombinant human Stem Cell Factor (SCF)
-
TA-316
-
Tissue culture-treated plates
-
Flow cytometry antibodies (anti-CD41a, anti-CD42b)
Procedure:
-
Preparation of Hematopoietic Progenitors: Generate and isolate iHPCs (CD43+/CD34+) from your iPSC line using your established laboratory protocol.
-
Seeding of Progenitors: Seed the purified iHPCs at a density of 1 x 10^5 cells/mL in a tissue culture-treated plate.
-
Preparation of Megakaryocyte Differentiation Medium: Prepare the differentiation medium by supplementing StemSpan™ SFEM II with cytokines. The final concentrations should be:
-
Stem Cell Factor (SCF): 50 ng/mL
-
TA-316: 100 ng/mL
-
-
Culture and Differentiation: Culture the cells in the megakaryocyte differentiation medium at 37°C and 5% CO2.
-
Incubation Period: Incubate for 5-7 days. The exact duration may need to be optimized for your specific iPSC line.
-
Analysis of Megakaryocyte Purity: After the incubation period, harvest the cells and perform flow cytometry analysis using antibodies against megakaryocyte-specific surface markers CD41a and CD42b to determine the purity of the megakaryocyte population.
Visualizations
Signaling Pathway and Cellular Effects
Caption: Mechanism of TA-316 in promoting megakaryopoiesis.
Experimental Workflow
Caption: Workflow for improving iPSC-derived megakaryocyte purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Megakaryocytes (% of CD41a+/CD42b+ cells is low) | 1. Suboptimal concentration of TA-316. 2. Poor quality of starting hematopoietic progenitor cells (HPCs). 3. Presence of other hematopoietic lineages. | 1. Perform a dose-response curve for TA-316 (e.g., 50-400 ng/mL) to find the optimal concentration for your iPSC line. 2. Ensure high purity and viability of your starting HPC population. Consider an additional sorting step for CD34+ or other relevant markers. 3. If other lineages are present, consider revising the initial hematopoietic differentiation protocol to favor a megakaryocyte-erythroid progenitor (MEP) population. |
| Low Yield of Megakaryocytes | 1. Insufficient proliferation of progenitor cells. 2. Cell death during differentiation. 3. Inappropriate seeding density. | 1. Ensure the presence of supporting cytokines like Stem Cell Factor (SCF) in your differentiation medium. 2. Check for signs of apoptosis or necrosis. Ensure the culture medium is fresh and handle cells gently. Consider adding a ROCK inhibitor for the first 24 hours of culture after cell sorting/passaging. 3. Optimize the seeding density of your HPCs. A density that is too low may result in poor survival, while a density that is too high can lead to nutrient depletion. |
| Poor Cell Viability | 1. Toxicity from TA-316 or other reagents. 2. Harsh cell handling procedures. 3. Contamination. | 1. Although TA-316 is generally not reported to be toxic at effective concentrations, ensure the quality of your TA-316 stock and test a range of concentrations. 2. Minimize centrifugation speeds and durations. Use wide-bore pipette tips when transferring cells. 3. Regularly check for signs of bacterial or fungal contamination. Perform mycoplasma testing on your cell cultures. |
| Variability Between Experiments | 1. Inconsistency in iPSC maintenance and differentiation. 2. Lot-to-lot variability of reagents. 3. Subjectivity in cell counting or analysis. | 1. Maintain a consistent iPSC culture practice. Standardize the timing and methods of all differentiation steps. 2. Test new lots of critical reagents (e.g., TA-316, cytokines, media) before use in large-scale experiments. 3. Use automated cell counters and standardized gating strategies for flow cytometry analysis. |
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iPSC-derived megakaryocytes and platelets accelerate wound healing and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating TA-316 Degradation in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of TA-316 in cell culture experiments. By understanding the factors that contribute to compound instability and implementing preventative measures, you can ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a reduced or inconsistent response to TA-316 over the course of a multi-day experiment. Could this be due to degradation?
A1: Yes, a diminished or variable cellular response is a common indication of compound degradation. TA-316, like many small molecules, can lose its activity in culture media over time due to chemical instability. This leads to a decrease in the effective concentration of the active compound, resulting in inconsistent experimental outcomes. Factors such as the aqueous environment, physiological pH, incubation temperature (37°C), and exposure to light can contribute to degradation.[1][2]
Q2: What are the primary causes of small molecule degradation in a cell culture environment?
A2: Several factors can contribute to the degradation of compounds like TA-316 in cell culture media:
-
Hydrolysis: The aqueous nature of cell culture media can lead to the cleavage of chemical bonds.
-
Oxidation: Components in the media or exposure to air can cause oxidative degradation.
-
Photolysis: Exposure to light, especially UV rays from a biosafety cabinet, can break down light-sensitive compounds.[1][3]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive molecules.[2]
-
pH Instability: The pH of the culture medium can influence the rate of degradation for pH-sensitive compounds.[2]
-
Enzymatic Degradation: Components in serum, if used, may contain enzymes that can metabolize the compound.[2]
Q3: How should I properly store and handle my TA-316 stock solution to minimize degradation?
A3: Proper storage is critical for maintaining the stability of TA-316. Based on manufacturer recommendations, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is crucial to protect the stock solution from light.[4] To prevent multiple freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into single-use volumes.[4]
Q4: My cells appear stressed or are dying at all tested concentrations of TA-316, even at very low doses. Is this related to degradation?
A4: While high concentrations of any compound can induce cytotoxicity, unexpected cell stress or death at low concentrations could be due to toxic byproducts formed during the degradation of TA-316.[3] Alternatively, the solvent used to dissolve TA-316, such as DMSO, may be at a toxic concentration in the final culture volume. It is recommended to keep the final DMSO concentration below 0.5% and to run a vehicle control (media with solvent only) to rule out solvent toxicity.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential TA-316 degradation issues.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or diminishing biological activity over time. | TA-316 is degrading in the culture medium during the experiment. | 1. Assess Stability: Perform a stability study of TA-316 in your specific cell culture medium using HPLC or LC-MS/MS (see Experimental Protocol section).2. Replenish Compound: For long-term experiments (e.g., 4-10 days), consider replacing the medium with freshly prepared TA-316-containing medium every 24-48 hours.[4]3. Minimize Light Exposure: Protect your cell culture plates from light by shielding them with aluminum foil.[3] |
| High variability between replicate wells or experiments. | Inconsistent compound concentration due to degradation or adsorption to labware. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of TA-316 from a properly stored, aliquoted stock immediately before each experiment.[1]2. Check for Adsorption: TA-316 may adsorb to plastic surfaces. Consider using low-adsorption plates or pre-incubating plates with a blocking agent if significant loss is suspected.[1] |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium or the stock solution has degraded. | 1. Confirm Stock Integrity: Use a fresh aliquot of your TA-316 stock solution. If the problem persists, prepare a new stock solution from powder.2. Evaluate Stability: The compound may be degrading very rapidly. A stability study is highly recommended.[1]3. Consider a Cell-Free Assay: If possible, use a cell-free assay to confirm the activity of your TA-316 stock, ruling out cellular metabolism as the primary cause of inactivation.[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of TA-316 in Cell Culture Media
Objective: To determine the rate of TA-316 degradation in a specific cell culture medium over a typical experimental time course.
Materials:
-
TA-316 stock solution
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Prepare a solution of TA-316 in your complete cell culture medium at the highest concentration you use in your experiments.
-
Dispense this solution into several sterile conical tubes, one for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Immediately take an aliquot from the "Time 0" tube and store it at -80°C for later analysis. This will serve as your baseline concentration.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator, ensuring they are protected from light.
-
At each subsequent time point, remove one tube from the incubator, take an aliquot, and immediately freeze it at -80°C.
-
Once all time points are collected, analyze the concentration of the parent TA-316 compound in each sample using a validated HPLC or LC-MS/MS method.[1]
-
Calculate the percentage of TA-316 remaining at each time point relative to the Time 0 sample.
Illustrative Stability Data
The following table shows hypothetical stability data for TA-316 under different conditions.
| Time Point (Hours) | % TA-316 Remaining (Protected from Light) | % TA-316 Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 4 | 95% | 85% |
| 8 | 91% | 72% |
| 24 | 75% | 45% |
| 48 | 55% | 20% |
| 72 | 38% | <10% |
This is illustrative data and does not represent actual experimental results.
Visualizations
TA-316 Mechanism of Action
TA-316 is an agonist of the thrombopoietin (TPO) receptor, also known as c-MPL.[4][5] Activation of this receptor initiates downstream signaling cascades, primarily the JAK-STAT and MAPK pathways, which promote the proliferation and differentiation of megakaryocyte progenitors, ultimately leading to platelet production.[5]
Caption: TA-316 signaling through the c-MPL receptor.
Troubleshooting Workflow for TA-316 Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the potential degradation of TA-316.
Caption: Workflow for troubleshooting TA-316 degradation.
References
Best practices for handling and storing GMP-grade TA-316
This technical support center provides guidance on the best practices for handling and storing GMP-grade TA-3116, a novel therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of TA-3116 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GMP-grade TA-3116?
A1: GMP-grade TA-3116 is a high-purity active pharmaceutical ingredient (API) manufactured under Good Manufacturing Practices (GMP).[1][2][3][4] These rigorous standards ensure the quality, safety, and consistency of the product for use in preclinical and clinical research.[1][3]
Q2: How should I store unopened vials of GMP-grade TA-3116?
A2: Unopened vials of TA-3116 should be stored under controlled conditions to maintain stability.[5] Refer to the Certificate of Analysis (CoA) for specific temperature and humidity requirements. Generally, storage in a secure, monitored environment with limited light exposure is recommended.
Q3: What is the recommended procedure for reconstituting lyophilized TA-3116?
A3: To reconstitute lyophilized TA-3116, use a sterile, GMP-grade solvent as specified on the product's CoA. A detailed protocol for reconstitution is provided in the "Experimental Protocols" section of this guide. It is crucial to follow aseptic techniques to prevent contamination.[5]
Q4: Can I use a different solvent for reconstitution than the one recommended?
A4: It is strongly advised to use the recommended solvent to ensure the stability and activity of TA-3116. Using an alternative solvent may affect the compound's solubility, stability, and ultimately, its experimental performance.
Q5: How should I store reconstituted TA-3116?
A5: Aliquot the reconstituted TA-3116 into single-use, sterile vials and store them at the recommended temperature, typically -80°C, to minimize freeze-thaw cycles. Refer to the stability data table for more information.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of GMP-grade TA-3116.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after reconstitution | Improper solvent used. | Ensure the use of the recommended sterile solvent at the correct pH. |
| Incomplete dissolution. | Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking which can denature the compound if it is a protein. | |
| Storage temperature fluctuation. | Store reconstituted aliquots at a stable -80°C. Avoid repeated freeze-thaw cycles. | |
| Loss of biological activity | Improper storage conditions. | Verify that both unopened and reconstituted vials are stored at the correct temperatures as specified in the CoA. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the reconstituted solution to minimize freeze-thaw cycles. | |
| Contamination. | Use aseptic techniques during reconstitution and handling.[5] Always work in a sterile environment (e.g., a biological safety cabinet). | |
| Inconsistent experimental results | Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dosing. |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Degradation of TA-3116. | Check the expiration date of the product. Use freshly prepared solutions for critical experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for GMP-Grade TA-3116
| Form | Storage Temperature | Humidity | Light Exposure |
| Lyophilized Powder (Unopened) | 2-8°C | < 40% RH | Protect from light |
| Reconstituted Solution (Stock) | -80°C | N/A | Protect from light |
| Diluted Working Solution | 2-8°C (for up to 8 hours) | N/A | Protect from light |
Table 2: Stability of Reconstituted TA-3116 at -80°C
| Number of Freeze-Thaw Cycles | Activity Retention (%) | Aggregate Formation (%) |
| 1 | 99.5 ± 0.3 | < 0.1 |
| 2 | 98.2 ± 0.5 | < 0.2 |
| 3 | 95.1 ± 0.8 | 0.5 ± 0.1 |
| >3 | Not Recommended | Not Recommended |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized GMP-Grade TA-3116
Objective: To properly reconstitute lyophilized TA-3116 for experimental use.
Materials:
-
Vial of lyophilized GMP-grade TA-3116
-
Sterile, GMP-grade reconstitution buffer (e.g., Sterile Water for Injection, USP)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized TA-3116 and the reconstitution buffer to room temperature.
-
Under aseptic conditions in a biological safety cabinet, carefully remove the cap from the vial.
-
Using a calibrated pipette, slowly add the recommended volume of reconstitution buffer to the vial. Direct the stream of buffer down the side of the vial to avoid foaming.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. If necessary, vortex briefly at a low speed. Do not shake vigorously.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the reconstituted solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of reconstitution.
-
Immediately store the aliquots at -80°C.
Mandatory Visualizations
Signaling Pathway of TA-3116
Caption: Hypothetical signaling pathway initiated by TA-3116 binding.
Experimental Workflow for TA-3116 Handling
Caption: Recommended workflow for handling and preparing TA-3116.
Troubleshooting Logic for Loss of Activity
Caption: Logical steps for troubleshooting loss of TA-3116 activity.
References
- 1. Active Pharmaceutical Ingredients: GMP Guidelines – Pharma GMP [pharmagmp.in]
- 2. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 3. dalton.com [dalton.com]
- 4. complianceonline.com [complianceonline.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Validation & Comparative
A Comparative Guide to TA-316 and Romiplostim for iPSC-Derived Platelet Generation
For Researchers, Scientists, and Drug Development Professionals
The generation of platelets from induced pluripotent stem cells (iPSCs) holds immense promise for transfusion medicine, offering a potential solution to the challenges of donor shortages and alloimmunization. A critical component of this process is the efficient differentiation and maturation of megakaryocytes, the platelet precursor cells. This is largely driven by the activation of the thrombopoietin (TPO) receptor, c-MPL. This guide provides a detailed comparison of two c-MPL agonists, TA-316 and romiplostim, in the context of iPSC-derived platelet generation, supported by available experimental data.
At a Glance: TA-316 vs. Romiplostim
| Feature | TA-316 | Romiplostim |
| Molecule Type | Small molecule, chemically synthesized c-MPL agonist. | Fc-peptide fusion protein (peptibody), a TPO mimetic. |
| Primary Application in iPSC-Platelet Generation | Investigational, used in pre-clinical and clinical studies for ex vivo platelet production. | Not widely documented for iPSC-platelet generation; primarily used clinically for treating thrombocytopenia. |
| Reported Efficacy in iPSC System | Demonstrated to be more potent than recombinant human TPO (rhTPO) and eltrombopag (B601689) in increasing platelet yield from iPSC-derived megakaryocyte progenitor cell lines.[1] | Data on efficacy in iPSC-derived platelet generation is not readily available in peer-reviewed literature. |
Data Presentation
Table 1: Comparative Efficacy of TA-316 in iPSC-Derived Megakaryocyte Progenitor Cell Line (imMKCL) Expansion and Platelet Production
This table summarizes the performance of TA-316 in comparison to recombinant human TPO (rhTPO) and eltrombopag, another small molecule c-MPL agonist. The data is derived from studies using an immortalized megakaryocyte progenitor cell line (imMKCL) derived from human iPSCs.
| Treatment | imMKCL Expansion (Fold Increase over control) | Platelet Production (Relative Yield) |
| TA-316 | ~1.5 - 2.0 | > 2.0 |
| rhTPO | 1.0 | 1.0 |
| Eltrombopag | < 1.0 | ~0.2 |
Data adapted from Aihara A, et al. Blood Adv. 2017.[1]
Table 2: Proliferation of c-MPL-Expressing Cell Lines in Response to TPO Receptor Agonists
This table shows the half-maximal effective concentration (EC50) of TA-316, rhTPO, and eltrombopag required to stimulate the proliferation of two different c-MPL-expressing cell lines. A lower EC50 value indicates higher potency.
| Cell Line | TA-316 EC50 (ng/mL) | rhTPO EC50 (ng/mL) | Eltrombopag EC50 (ng/mL) |
| UT-7/TPO | 0.3 | 1.6 | 55.3 |
| Ba/F3-HuMpl | 0.65 | 11.7 | 20.7 |
Data adapted from Aihara A, et al. Blood Adv. 2017.[1]
Signaling Pathways
Both TA-316 and romiplostim exert their effects by binding to and activating the c-MPL receptor, which in turn initiates downstream signaling cascades crucial for megakaryocyte proliferation and maturation. The primary pathways activated include JAK/STAT, MAPK, and PI3K/AKT.[1][2][3][4]
Caption: TPO Receptor (c-MPL) Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for generating platelets from iPSCs using either TA-316 or a TPO receptor agonist like romiplostim.
Caption: Comparative Experimental Workflows.
Experimental Protocols
Protocol 1: iPSC-Derived Platelet Generation using TA-316
This protocol is based on the methodology for generating platelets from an immortalized megakaryocyte progenitor cell line (imMKCL).[1][5]
1. Generation of Hematopoietic Progenitor Cells (HPCs) from iPSCs:
- Culture human iPSCs on a feeder layer or in feeder-free conditions.
- Induce hematopoietic differentiation by forming embryoid bodies (EBs) or using monolayer culture methods with appropriate cytokines (e.g., VEGF). This stage typically lasts for approximately 14 days.
- Harvest HPCs, which can be identified by surface markers such as CD34+ and CD43+.
2. Establishment of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs):
- Transduce the sorted HPCs with lentiviral vectors expressing c-MYC, BMI1, and BCL-XL in a doxycycline-inducible manner.
- Select and expand transduced cells to establish stable imMKCLs.
3. Expansion of imMKCLs:
- Culture imMKCLs in a suitable medium (e.g., StemSpan SFEM) supplemented with Stem Cell Factor (SCF), doxycycline, and TA-316 (e.g., 200 ng/mL) .
- Expand the cells for approximately 11 days, passaging as necessary.
4. Megakaryocyte Maturation and Platelet Production:
- To induce maturation, wash the expanded imMKCLs and resuspend them in a doxycycline-free medium.
- Continue to supplement the medium with SCF and TA-316 (e.g., 200 ng/mL) .
- Culture for an additional 4 to 6 days to allow for megakaryocyte maturation and platelet release.
- For feeder-free conditions, additional reagents such as a ROCK inhibitor and an aryl hydrocarbon receptor antagonist may be added during the maturation phase.
5. Platelet Harvest and Purification:
- Collect the culture supernatant containing platelets.
- Purify the platelets from remaining cells and debris using methods such as low-speed centrifugation and filtration.
Protocol 2: Hypothetical Protocol for iPSC-Derived Platelet Generation using Romiplostim
As there is limited published data on the use of romiplostim for iPSC-derived platelet generation, this protocol is a generalized approach for megakaryocyte differentiation from iPSCs, with romiplostim substituted for TPO.
1. Generation of Hematopoietic Progenitor Cells (HPCs) from iPSCs:
- Generate HPCs from iPSCs as described in Protocol 1, Step 1, often involving the formation of embryoid bodies in the presence of cytokines like BMP4, FGF2, and VEGF.
2. Megakaryocyte Progenitor Specification:
- Culture the HPCs in a serum-free medium supplemented with a cytokine cocktail to promote megakaryocyte lineage commitment. This cocktail typically includes SCF and Interleukin-11 (IL-11).
3. Megakaryocyte Expansion and Maturation:
- To drive expansion and maturation, supplement the culture medium with romiplostim . The optimal concentration would need to be determined empirically, but based on its clinical use and in vitro studies with primary cells, a range of 100 to 1000 ng/mL could be a starting point.[2]
- Continue the culture for approximately 5 to 7 days, monitoring the expression of megakaryocyte-specific markers such as CD41a and CD42b.
4. Platelet Production and Harvest:
- Mature megakaryocytes will begin to release platelets into the culture medium.
- Harvest and purify the platelets as described in Protocol 1, Step 5.
Conclusion
TA-316 has emerged as a potent small molecule for the ex vivo generation of platelets from iPSC-derived megakaryocyte progenitors, with data suggesting its superiority over other TPO receptor agonists in this specific application.[1] Its chemical synthesis also offers advantages in terms of stability and manufacturing costs.[3]
Romiplostim is a well-established therapeutic for treating thrombocytopenia in patients, effectively stimulating megakaryopoiesis in vivo. While its mechanism of action is analogous to TPO, its application and efficacy in iPSC-derived platelet production systems are not yet well-documented in the scientific literature. Further research is needed to directly compare the performance of TA-316 and romiplostim in a standardized iPSC differentiation platform to fully elucidate their respective advantages and disadvantages for the large-scale manufacturing of iPSC-derived platelets. Researchers should consider the specific goals of their study, whether it be maximizing platelet yield for clinical application or investigating the fundamental mechanisms of megakaryopoiesis, when selecting a TPO receptor agonist.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. High Doses of Romiplostim Induce Proliferation and Reduce Proplatelet Formation by Human Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and nonclinical evaluation of an autologous iPSC–derived platelet product for the iPLAT1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-Side Analysis of TA-316 and Recombinant Human TPO (rhTPO)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of TA-316 and recombinant human thrombopoietin (rhTPO), two potent agonists of the c-MPL (thrombopoietin receptor). The following sections present a side-by-side analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro efficacy of TA-316 and rhTPO.
| Parameter | TA-316 | Recombinant Human TPO (rhTPO) | Cell Line | Reference |
| EC₅₀ (Cell Proliferation) | 0.3 nM | 1.6 ng/mL | UT-7/TPO | [1] |
| 0.65 nM | 11.7 ng/mL | Ba/F3-HuMpl | [1] | |
| Not Reported | 1.3 ng/mL | BaF3/MPL | [2] |
Table 1: Comparative Potency (EC₅₀) in Cell Proliferation Assays. Lower EC₅₀ values indicate higher potency.
| Outcome | TA-316 | Recombinant Human TPO (rhTPO) | Experimental System | Reference |
| Platelet Production | > 2-fold higher than rhTPO | Baseline | Ex vivo from human iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs) | [1] |
| Megakaryocyte Progenitor Expansion | 1.5-fold higher than rhTPO | Baseline | Ex vivo from imMKCLs | [1] |
Table 2: Comparative Efficacy in Ex Vivo Platelet Production. This data highlights the enhanced capacity of TA-316 to generate platelets from a renewable cell source.
Mechanism of Action and Signaling
Both TA-316 and rhTPO function as agonists for the c-MPL receptor, a member of the cytokine receptor superfamily.[1][3] Activation of c-MPL is the primary physiological signal for the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, and for the maintenance of hematopoietic stem cells.[1][4]
Upon binding to the c-MPL receptor, both TA-316 and rhTPO induce receptor dimerization and the activation of downstream signaling cascades. The principal pathways activated include:
-
JAK/STAT Pathway: Primarily JAK2 and STAT5, which are crucial for megakaryocyte differentiation and maturation.[1][4]
-
MAPK/ERK Pathway: Involved in cell proliferation and survival.[4]
-
PI3K/AKT Pathway: Plays a role in cell survival and apoptosis inhibition.[4]
A key differentiator for TA-316 is its ability to induce sustained phosphorylation of STAT5, which is thought to contribute to its more potent effect on cell proliferation and platelet production compared to rhTPO.[1] Furthermore, TA-316 has been shown to upregulate the expression of vascular endothelial growth factor A (VEGFA) and fibroblast growth factor 2 (FGF2), which may contribute to its enhanced megakaryopoiesis-biasing effect.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is used to determine the potency (EC₅₀) of c-MPL agonists in stimulating the proliferation of TPO-dependent cell lines.
Cell Lines:
-
UT-7/TPO: A human megakaryoblastic leukemia cell line that is dependent on TPO for growth.[1]
-
Ba/F3-HuMpl: A murine pro-B cell line genetically engineered to express the human c-MPL receptor.[1]
Methodology:
-
Cell Culture: Maintain UT-7/TPO or Ba/F3-HuMpl cells in an appropriate growth medium supplemented with a low concentration of rhTPO to ensure survival.
-
TPO Deprivation: Prior to the assay, wash the cells and culture them in a TPO-free medium for a defined period (e.g., 16-24 hours) to synchronize the cells and minimize background proliferation.
-
Assay Setup: Seed the TPO-deprived cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of TA-316 or rhTPO to the wells. Include a negative control (vehicle) and a positive control (saturating concentration of rhTPO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as a colorimetric assay (e.g., WST-8) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the proliferation data against the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Ex Vivo Platelet Generation from Human iPSCs
This protocol describes the differentiation of human induced pluripotent stem cells (iPSCs) into megakaryocytes and the subsequent generation of platelets, allowing for the comparison of c-MPL agonists in this process.
Methodology:
-
Generation of Hematopoietic Progenitor Cells (HPCs) from iPSCs:
-
Culture human iPSCs on a suitable matrix.
-
Induce hematopoietic differentiation using a cocktail of cytokines, typically including VEGF and BMP4, to form embryoid bodies or sac-like structures.
-
Isolate CD34+ HPCs from the differentiated cultures.
-
-
Megakaryocyte Differentiation and Expansion:
-
Culture the isolated HPCs in a medium containing cytokines that promote megakaryocyte lineage commitment and expansion, such as TPO (or the test compounds TA-316/rhTPO) and SCF.
-
For immortalized megakaryocyte progenitor cell lines (imMKCLs), inducible expression of oncogenes (e.g., c-MYC, BMI1, BCL-XL) can be used to drive proliferation.
-
-
Platelet Production:
-
Induce terminal maturation and platelet shedding from the megakaryocytes. In the case of imMKCLs, this is achieved by turning off the expression of the proliferation-inducing genes.
-
Culture the mature megakaryocytes for a period to allow for the release of platelet-like particles into the supernatant.
-
-
Platelet Quantification and Characterization:
-
Collect the supernatant containing the generated platelets.
-
Quantify the number of platelets using flow cytometry, gating for platelet-specific markers such as CD41a and CD42b.
-
Further characterization can include analysis of platelet size, morphology, and function (e.g., activation in response to agonists).
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. Thrombopoietin receptor agonist antibody for treating chemotherapy-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of TA-316 in In Vitro Thrombopoiesis: A Guide for Researchers
For researchers and professionals in drug development, the evaluation of novel thrombopoietin receptor (TPO-R) agonists is critical for advancing therapies for thrombocytopenia. This guide provides a comparative analysis of TA-316, a novel synthetic c-MPL agonist, against other key alternatives such as recombinant human thrombopoietin (rhTPO), eltrombopag (B601689), and romiplostim. The following sections detail the in vitro functional activities of these compounds, supported by experimental data and protocols.
TA-316 is a novel, chemically synthesized small molecule that acts as a c-MPL (thrombopoietin receptor) agonist, also known as a megakaryocytes/platelets inducing agent.[1] By activating the TPO receptor, TA-316 stimulates the proliferation and differentiation of megakaryocyte progenitors, ultimately leading to an increased production of platelets. This makes it a promising candidate for the treatment of thrombocytopenia and for the ex vivo generation of platelets for transfusion.
In Vitro Functional Assays: A Comparative Overview
The in vitro activity of TA-316 has been benchmarked against established TPO-R agonists across a range of functional assays. These assays are crucial for determining the potency and efficacy of these compounds in stimulating key stages of thrombopoiesis.
Cell Proliferation Assays
A fundamental measure of a TPO-R agonist's activity is its ability to stimulate the proliferation of TPO-dependent cell lines. The UT-7/TPO and Ba/F3-HuMpl cell lines are commonly used for this purpose as their growth is dependent on the activation of the c-MPL receptor.
Table 1: Comparative Potency (EC50) in Cell Proliferation Assays [1]
| Compound | UT-7/TPO Cells (EC50, ng/mL) | Ba/F3-HuMpl Cells (EC50, ng/mL) |
| TA-316 | 0.3 ± 0.03 | 0.65 ± 0.23 |
| rhTPO | 1.6 ± 0.17 | 11.7 ± 0.74 |
| Eltrombopag | 55.3 ± 5.04 | 20.7 ± 2.0 |
Data presented as mean ± standard deviation.
As demonstrated in Table 1, TA-316 exhibits significantly higher potency in stimulating the proliferation of both UT-7/TPO and Ba/F3-HuMpl cells compared to rhTPO and eltrombopag, as indicated by its lower EC50 values.[1]
Megakaryocyte Expansion and Platelet Production
Beyond cell proliferation, a critical functional endpoint is the ability of a TPO-R agonist to drive the expansion of megakaryocyte progenitors and their subsequent differentiation into platelet-producing megakaryocytes. Studies utilizing human induced pluripotent stem cell (iPSC)-derived immortalized megakaryocyte progenitor cell lines (imMKCLs) have provided a platform for comparing the efficacy of these compounds in a more physiologically relevant setting.
Table 2: Comparative Efficacy in Megakaryocyte Expansion and Platelet Production from imMKCLs [1]
| Compound (Concentration) | Total Cell Number (Fold Increase vs. Control) | Platelet Production (Fold Increase vs. rhTPO) |
| TA-316 (200 ng/mL) | ~1.5 - 2.0 | >2.0 |
| rhTPO (50 ng/mL) | Baseline | 1.0 |
| Eltrombopag (3000 ng/mL) | <1.5 | Minimal |
In these studies, TA-316 demonstrated superior efficacy in expanding the total cell number of imMKCLs over an 11-day culture period compared to both rhTPO and eltrombopag.[1] Furthermore, upon induction of platelet production, TA-316 led to a more than two-fold increase in platelet yield compared to rhTPO, while eltrombopag showed little effect.[1]
Signaling Pathways and Experimental Workflows
The biological effects of TA-316 and other TPO-R agonists are mediated through the activation of intracellular signaling cascades. Understanding these pathways and the experimental workflows used to assess them is essential for a comprehensive evaluation.
c-MPL Signaling Pathway
Upon binding of a TPO-R agonist, the c-MPL receptor dimerizes, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various downstream targets, initiating multiple signaling pathways that regulate cell proliferation, differentiation, and survival.
Caption: c-MPL signaling pathway activation by TPO-R agonists.
Experimental Workflow: In Vitro Platelet Production
The generation of platelets from iPSCs is a multi-step process that can be used to evaluate the efficacy of TPO-R agonists at different stages of megakaryopoiesis.
Caption: Workflow for in vitro platelet production from iPSCs.
Detailed Experimental Protocols
Cell Proliferation Assay (UT-7/TPO Cells)
-
Cell Culture: Maintain UT-7/TPO cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of rhTPO.
-
Cell Seeding: Wash cells to remove rhTPO and resuspend in fresh medium without rhTPO. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of TA-316, rhTPO, eltrombopag, or romiplostim to the wells. Include a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., WST-8) to each well and incubate for 2-4 hours.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Megakaryocyte Differentiation and Platelet Production from iPSCs
-
iPSC Maintenance: Culture human iPSCs on a feeder-free matrix in a suitable maintenance medium.
-
Hematopoietic Differentiation: Induce hematopoietic differentiation by culturing iPSC colonies in suspension to form embryoid bodies (EBs) in a hematopoietic differentiation medium containing appropriate cytokines (e.g., BMP4, VEGF, FGF2).
-
Megakaryocyte Progenitor Expansion: After 10-14 days, harvest hematopoietic progenitor cells from the EBs and culture them in a megakaryocyte expansion medium containing a TPO-R agonist (TA-316, rhTPO, etc.) and other supportive cytokines (e.g., SCF, IL-6, IL-9).
-
Megakaryocyte Maturation and Platelet Production: Culture the expanded megakaryocyte progenitors for an additional 5-7 days in a maturation medium, which may contain a higher concentration of the TPO-R agonist, to induce terminal differentiation and proplatelet formation.
-
Platelet Quantification: Collect the culture supernatant and quantify the number of platelet-like particles (CD41a+/CD42b+ events) using flow cytometry.
Disclaimer: This guide is intended for research and informational purposes only and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
A Comparative Guide to Platelet Generation: Evaluating the Efficacy of TA-316
For Researchers, Scientists, and Drug Development Professionals
The in vitro generation of functional platelets holds immense promise for transfusion medicine and drug development. A key challenge lies in optimizing the differentiation and maturation of megakaryocytes, the platelet precursor cells. This guide provides a detailed comparison of TA-316, a novel small molecule c-MPL agonist, with other established methods for platelet generation, supported by experimental data.
Introduction to Platelet Generation Agonists
The proliferation and differentiation of hematopoietic stem cells into mature megakaryocytes and subsequent platelet release are primarily regulated by the thrombopoietin (TPO) signaling pathway, initiated by the binding of TPO to its receptor, c-MPL. Several agents have been developed to mimic this interaction and stimulate platelet production. This guide focuses on a comparative analysis of:
-
TA-316: A novel, chemically synthesized c-MPL agonist (CMA).[1][2]
-
Recombinant Human Thrombopoietin (rhTPO): The endogenous ligand for the c-MPL receptor, produced via recombinant DNA technology.[1]
-
Eltrombopag (B601689): Another small molecule, non-peptide c-MPL agonist used in clinical settings to treat thrombocytopenia.[1][3]
Comparative Performance in Platelet Generation
Experimental data demonstrates the superior performance of TA-316 in expanding immortalized megakaryocyte progenitor cell lines (imMKCLs) derived from human induced pluripotent stem cells (iPSCs) and in promoting subsequent platelet production compared to rhTPO and eltrombopag.[1][4]
Quantitative Data Summary
| Parameter | TA-316 (200 ng/mL) | rhTPO (50 ng/mL) | Eltrombopag (3000 ng/mL) |
| imMKCL Expansion (Day 11) | ~1.5 to >2-fold higher than rhTPO and eltrombopag | Baseline | Lower than TA-316 |
| Platelet Production (per imMKCL) | ~1.3-fold higher than rhTPO | Baseline | Little effect |
| Total Platelet Yield | >2-fold higher than rhTPO | Baseline | Significantly lower than TA-316 and rhTPO |
Table 1: Comparison of imMKCL expansion and platelet yield with different agonists. Data is sourced from studies on human iPSC-derived imMKCLs.[1]
Functional Quality of Generated Platelets
The functional competence of in vitro-generated platelets is critical for their therapeutic potential. Platelets generated using TA-316 exhibit comparable functionality to those produced with the natural ligand, rhTPO.
Platelet Functionality Markers
| Functional Assay | Platelets from TA-316 | Platelets from rhTPO |
| PAC-1 Binding (activated αIIbβ3 integrin) | Comparable | Comparable |
| Ultrastructure (Electron Microscopy) | Normal platelet structures | Not explicitly compared in the study, but rhTPO-derived are considered the standard. |
| Expression of Megakaryocyte Lineage Genes (GATA1, FOG1, NFE2, FLI1, VWF) | Tendency for higher expression | Baseline |
Table 2: Functional comparison of platelets generated with TA-316 and rhTPO.[1]
Mechanism of Action: The TA-316 Signaling Pathway
TA-316 functions as a TPO receptor agonist, activating the key signaling pathways downstream of the c-MPL receptor. This includes the persistent activation of STAT5 and the phosphorylation of components in the JAK/STAT, MAPK, and PI3K/AKT pathways.[1] A unique characteristic of TA-316 is its ability to preferentially upregulate the expression of Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2), which may contribute to its enhanced effect on megakaryocyte and platelet production.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Generation of Platelets from imMKCLs
The generation of platelets from immortalized megakaryocyte progenitor cell lines (imMKCLs) involves a multi-stage process. The workflow diagram below illustrates the key steps.
Protocol for imMKCL Culture and Platelet Production: [1][5]
-
Cell Seeding: Immortalized megakaryocyte progenitor cell lines (imMKCLs) are seeded onto mitomycin C-treated C3H10T1/2 feeder cells.
-
Expansion Phase: Cells are cultured for 11 days in a medium containing doxycycline (B596269) (DOX) to maintain the expression of c-MYC, BMI1, and BCL-XL, promoting self-renewal. The medium is supplemented with one of the following agonists:
-
TA-316 (200 ng/mL)
-
rhTPO (50 ng/mL)
-
Eltrombopag (1000-3000 ng/mL) Cells are passaged every 3 to 4 days.
-
-
Maturation Phase: On day 11, the cells are transferred to a doxycycline-free medium to turn off the expression of the self-renewal genes and induce maturation.
-
Collection: After 4 days of culture in the maturation medium (day 15 total), the matured megakaryocytes and released platelets are collected for analysis.
Platelet Function Assays
A variety of tests are available to assess the quality and function of platelets.[6][7] The key assay used to evaluate the functionality of TA-316-generated platelets was flow cytometry to measure PAC-1 binding.[1]
Protocol for PAC-1 Binding Assay: [1]
-
Platelet Stimulation: Collected platelets are stimulated with thrombin (1 U/mL) from human plasma for 15 minutes.
-
Antibody Staining: The stimulated platelets are incubated with a fluorescently labeled PAC-1 antibody, which specifically binds to the activated form of the αIIbβ3 integrin receptor.
-
Flow Cytometry Analysis: The percentage of PAC-1 positive platelets is quantified using a flow cytometer. Human washed platelets are used as a positive control.
Conclusion
TA-316 demonstrates significant potential as a potent agonist for the ex vivo production of platelets from iPSC-derived megakaryocyte progenitors.[1][4] Its ability to generate a higher yield of functionally competent platelets compared to rhTPO and eltrombopag makes it a promising candidate for further research and development in the fields of transfusion medicine and drug screening. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists working to advance the field of in vitro platelet generation.
References
- 1. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet Growth Factors [pdsa.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Certificate of Analysis for TA-316 (GMP), a Therapeutic Monoclonal Antibody
This guide provides a detailed comparison of the Certificate of Analysis (CoA) parameters for TA-316, a Good Manufacturing Practice (GMP) grade recombinant human monoclonal antibody, and a leading competitor, Product X. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of product quality and consistency.
Comparative Analysis of Quality Attributes
The following table summarizes the key quality attributes for TA-316 (GMP) and its competitor, Product X, as specified in their respective Certificates of Analysis. These parameters are critical for ensuring the safety, purity, and potency of the therapeutic antibody.
| Parameter | Test Method | TA-316 (GMP) Specification | Product X Specification | Rationale |
| Appearance | Visual Inspection | White to off-white lyophilized powder | White lyophilized powder | Ensures basic product quality and consistency. |
| Identity | Peptide Mapping (LC-MS) | Conforms to reference standard | Conforms to reference standard | Confirms the primary amino acid sequence and structural integrity of the antibody.[1][2] |
| Purity | Size Exclusion HPLC (SE-HPLC) | ≥ 98% Monomer | ≥ 97% Monomer | Measures the percentage of the active monomeric form and detects aggregation, which can impact efficacy and immunogenicity.[3] |
| Purity | SDS-PAGE (non-reducing) | ≥ 95% Main Band | ≥ 95% Main Band | Assesses the molecular weight and detects fragmentation or aggregation under denaturing conditions. |
| Potency | Cell-based Neutralization Assay | 80 - 125% of Reference Standard | 75 - 130% of Reference Standard | Measures the biological activity of the antibody, which is a critical indicator of its therapeutic efficacy. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) | ≤ 0.5 EU/mg | ≤ 1.0 EU/mg | Controls for pyrogenic substances from gram-negative bacteria to ensure patient safety.[4][5][6][7][8] |
| Host Cell Protein (HCP) | ELISA | ≤ 100 ng/mg | ≤ 150 ng/mg | Limits residual proteins from the production cell line (CHO cells) to minimize the risk of immunogenic reactions.[9][10][11][12][13] |
| Host Cell DNA | qPCR | ≤ 10 ng/dose | ≤ 10 ng/dose | Restricts residual DNA from the host cells to ensure product safety. |
| Protein Concentration | UV Spectroscopy (A280) | 9.5 - 10.5 mg/mL | 9.0 - 11.0 mg/mL | Ensures accurate dosing for clinical and research applications. |
| pH | pH Meter | 6.0 - 6.5 | 5.8 - 6.8 | Maintains the stability and biological activity of the antibody. |
| Sterility | USP <71> | No microbial growth | No microbial growth | Ensures the absence of microbial contamination in the final product.[5] |
Experimental Workflow: Cell-Based Potency Assay
The potency of a therapeutic antibody is a critical quality attribute that measures its biological activity. A common method for determining the potency of a neutralizing antibody like TA-316 is a cell-based neutralization assay. The workflow for this assay is depicted below.
Caption: Workflow for determining the potency of TA-316.
Detailed Experimental Protocol: Cell-Based Potency Assay
This protocol outlines the steps for determining the relative potency of TA-316 (GMP) using a cell-based neutralization assay.
3.1. Objective
To determine the biological activity (potency) of a TA-316 test sample relative to a reference standard by measuring its ability to neutralize the biological effect of a specific ligand on target cells.
3.2. Materials
-
Target cell line (e.g., a cell line that expresses the receptor for the target ligand)
-
Cell culture medium and supplements
-
TA-316 reference standard
-
TA-316 test sample
-
Target ligand
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
Standard laboratory equipment (pipettes, incubators, etc.)
3.3. Procedure
-
Cell Plating:
-
Culture the target cells to the appropriate density and viability.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Preparation of Antibody Dilutions:
-
Prepare a series of dilutions of the TA-316 reference standard and the test sample in assay buffer. A typical starting concentration might be 100 µg/mL, followed by serial 3-fold dilutions.
-
-
Preparation of Ligand Solution:
-
Prepare the target ligand at a concentration that elicits a submaximal response in the cells (e.g., EC80).
-
-
Neutralization Reaction:
-
In a separate plate, mix equal volumes of the antibody dilutions and the ligand solution.
-
Incubate the mixture for a specified period (e.g., 1 hour) at 37°C to allow the antibody to bind to and neutralize the ligand.
-
-
Cell Treatment:
-
Remove the culture medium from the plated cells and add the antibody-ligand mixtures.
-
Include controls for cells alone, cells with ligand only (no antibody), and cells with the highest concentration of antibody alone.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 48-72 hours) to allow the ligand to exert its effect on the cells.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
3.4. Data Analysis
-
Dose-Response Curve:
-
Plot the luminescence signal against the logarithm of the antibody concentration for both the reference standard and the test sample.
-
Fit the data to a four-parameter logistic (4PL) model to generate sigmoidal dose-response curves.
-
-
IC50 Calculation:
-
From the fitted curves, determine the concentration of the antibody that produces 50% of the maximal inhibitory effect (IC50).
-
-
Relative Potency Calculation:
-
Calculate the relative potency of the test sample compared to the reference standard using the following formula: Relative Potency (%) = (IC50 of Reference Standard / IC50 of Test Sample) x 100
-
The calculated relative potency must fall within the acceptance criteria specified in the Certificate of Analysis (e.g., 80-125%).
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. cdn.who.int [cdn.who.int]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acciusa.com [acciusa.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Host cell protein - Wikipedia [en.wikipedia.org]
- 11. The future of host cell protein (HCP) identification during process development and manufacturing linked to a risk‐based management for their control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 13. FDA Federal Register: Evaluating the Immunogenicity Risk of Host Cell Proteins in Follow-On Recombinant Peptide Products – BEBPA [bebpa.org]
A Comparative Analysis of Small Molecule TPO Receptor Agonists for Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of small molecule thrombopoietin (TPO) receptor agonists, a critical class of drugs for the treatment of thrombocytopenia. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Introduction to TPO Receptor Agonists
Thrombopoietin (TPO) is the primary physiological regulator of platelet production, exerting its effect through the TPO receptor (TPO-R), also known as MPL. Small molecule TPO receptor agonists are synthetic, non-peptide molecules that bind to and activate the TPO receptor, mimicking the action of endogenous TPO. This activation stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately leading to an increase in platelet counts. Currently, three main small molecule TPO receptor agonists are in clinical use: eltrombopag, avatrombopag, and lusutrombopag (B608699). These second-generation agonists were developed to be orally bioavailable and to minimize the risk of immunogenicity associated with earlier recombinant protein-based therapies.
Mechanism of Action and Signaling Pathways
Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor, small molecule agonists such as eltrombopag, avatrombopag, and lusutrombopag bind to the transmembrane domain of the receptor.[1][2][3] This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling cascades. The primary signaling pathways activated upon TPO receptor engagement include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is a critical pathway for megakaryocyte differentiation and proliferation. Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates STAT proteins (primarily STAT3 and STAT5). Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in megakaryopoiesis.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, is also activated and plays a role in megakaryocyte proliferation and maturation.[1]
-
Phosphatidylinositol 3-Kinase (PI3K-AKT) Pathway: Activation of the PI3K-AKT pathway is important for cell survival and proliferation.[1]
The differential activation of these pathways by various agonists may contribute to differences in their efficacy and side effect profiles.
Comparative Performance Data
The following tables summarize the key performance indicators for avatrombopag, eltrombopag, and lusutrombopag based on available in vitro and clinical trial data.
Table 1: In Vitro Potency of Small Molecule TPO Receptor Agonists
| Agonist | Target | Assay System | EC50 | Reference |
| Avatrombopag | Human TPO-R | Megakaryocyte differentiation from human CD34+ cells | 25.0 nM | [4] |
| Human TPO-R | Proliferative activity in Ba/F3-hMpl cells | 3.3 nM | [5] | |
| Eltrombopag | Human TPO-R | STAT-activated luciferase reporter in BAF3 cells | 0.27 µM | [6] |
| Human TPO-R | Proliferation in BAF3/hTpoR cells | 0.03 µM | [6] | |
| Human TPO-R | Megakaryocyte differentiation from human CD34+ cells | 0.1 µM | [7] | |
| Lusutrombopag | Human TPO-R | Proliferative activity in Ba/F3-hMpl cells | 84.0 nM | [8] |
Table 2: Clinical Efficacy in Immune Thrombocytopenia (ITP)
| Agonist | Trial Phase | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Avatrombopag | Phase 3 | Chronic ITP | Platelet response (≥50 x 10⁹/L) at Day 8 | 65.6% (vs. 0% for placebo) | |
| Median cumulative weeks of platelet response | 12.4 weeks (vs. 0.0 for placebo) | ||||
| Eltrombopag | RAISE (Phase 3) | Chronic ITP | Odds of achieving platelet count 50-400 x 10⁹/L | Significantly greater than placebo | |
| Platelet response (≥50 x 10⁹/L) | 85% overall response in an extension study |
Table 3: Clinical Efficacy in Chronic Liver Disease (CLD)
| Agonist | Trial Phase | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Lusutrombopag | L-PLUS 2 (Phase 3) | CLD with thrombocytopenia undergoing invasive procedures | Proportion of patients not requiring platelet transfusion | 64.8% (vs. 29.0% for placebo) | [9] |
| Median duration of platelet count ≥ 50 x 10⁹/L | 19.2 days (vs. 0.0 for placebo) | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TPO receptor agonists are provided below.
Experimental Workflow: In Vitro Potency Assessment
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Leukodepletion Filters-Derived CD34+ Cells As a Cell Source to Study Megakaryocyte Differentiation and Platelet Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validating the Consistency of TA-316 (GMP) Across Different Batches: A Comparative Guide
This guide provides a comprehensive analysis of the batch-to-batch consistency of TA-316 (GMP), a c-MPL agonist used to induce megakaryocyte and platelet generation.[1][2][3] Manufactured under Good Manufacturing Practice (GMP) guidelines, TA-316 is a critical component in cell therapy applications, where consistent performance is paramount. This document outlines the analytical methodologies and presents comparative data to assure researchers, scientists, and drug development professionals of the product's reliability and reproducibility.
Overview of Quality Attributes for Batch Consistency
To ensure the consistent performance of TA-316 (GMP), a panel of critical quality attributes (CQAs) is assessed for each batch. These attributes encompass physicochemical properties, purity, and biological activity. The following table summarizes the test results for three independent batches of TA-316 (GMP), demonstrating a high degree of consistency.
Table 1: Comparison of Critical Quality Attributes for Three Batches of TA-316 (GMP)
| Critical Quality Attribute | Specification | Batch A | Batch B | Batch C |
| Identity | Matches Reference Standard | Conforms | Conforms | Conforms |
| Purity (RP-HPLC) | ≥ 98.0% | 99.2% | 99.5% | 99.3% |
| Concentration (UV-Vis) | 1.0 mg/mL ± 0.1 mg/mL | 1.02 mg/mL | 0.99 mg/mL | 1.01 mg/mL |
| Endotoxin | < 5 EU/mg | < 1.0 EU/mg | < 1.0 EU/mg | < 1.0 EU/mg |
| Bioactivity (Cell-Based Assay) | EC50: 0.2 - 0.8 nM | 0.45 nM | 0.51 nM | 0.48 nM |
| Residual Solvents (GC) | Meets USP <467> | Conforms | Conforms | Conforms |
| Appearance | White to off-white lyophilized powder | Conforms | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate and reproducible assessment of TA-316 (GMP) quality.
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of TA-316 by separating it from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: A solution of TA-316 is prepared in Mobile Phase A and injected into the HPLC system. The peak area of TA-316 is compared to the total peak area of all components to calculate the purity.
Bioactivity Determination by Cell-Based Proliferation Assay
The biological activity of TA-316 is determined by its ability to stimulate the proliferation of a human megakaryoblastic cell line (e.g., UT-7/TPO) that expresses the c-MPL receptor.[3]
-
Cell Line: UT-7/TPO cells.
-
Assay Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Procedure:
-
UT-7/TPO cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
A serial dilution of TA-316 is prepared and added to the wells.
-
The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
A cell proliferation reagent (e.g., MTS or WST-1) is added to each well, and the plate is incubated for an additional 4 hours.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The half-maximal effective concentration (EC50) is calculated by plotting the absorbance values against the logarithm of the TA-316 concentration and fitting the data to a four-parameter logistic curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the TA-316 mechanism of action and the experimental workflow for batch consistency testing are provided below.
Caption: TA-316 mediated c-MPL signaling pathway.
Caption: Experimental workflow for batch consistency validation.
Conclusion
The data presented in this guide demonstrates the high degree of consistency across different batches of TA-316 (GMP). The rigorous quality control measures, including comprehensive analytical testing and bioactivity assays, ensure that each batch meets the predefined specifications for identity, purity, concentration, and potency. This commitment to quality provides researchers and drug development professionals with a reliable and reproducible product for their cell therapy applications. The activation of key signaling pathways, such as JAK-STAT, PI3K/AKT, and MAPK/ERK, by TA-316 is central to its biological function, and the consistent bioactivity across batches confirms the reliability of its mechanism of action.[4][5][6][7]
References
- 1. TPO signaling pathway [pfocr.wikipathways.org]
- 2. The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TA-316 (GMP): A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of TA-316 (GMP), a c-MPL agonist and thrombopoietin (TPO) receptor agonist used in research settings. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Compound
TA-316 is a potent bioactive molecule. While specific hazard information is limited, it is prudent to handle it with the care afforded to all active pharmaceutical ingredients. The procedures outlined below are based on general best practices for chemical and pharmaceutical waste disposal under Good Manufacturing Practices (GMP).
II. Personal Protective Equipment (PPE)
Before handling TA-316, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for bulk quantities or if aerosolization is possible. |
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of TA-316 (GMP).
Step 1: Deactivation (if applicable and feasible)
Consult your institution's environmental health and safety (EHS) office for specific guidance on the chemical deactivation of TA-316. If a validated deactivation procedure is available, it should be performed in a designated area, such as a chemical fume hood.
Step 2: Segregation of Waste
Proper waste segregation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Includes unused or expired TA-316 powder, contaminated PPE (gloves, wipes, etc.), and any labware that has come into direct contact with the compound.
-
Place all solid waste into a dedicated, clearly labeled hazardous waste container. The container should be durable, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Includes solutions containing TA-316.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.
-
Step 3: Waste Container Labeling
All waste containers must be accurately and clearly labeled.
| Label Information | Details |
| Waste Name | "Hazardous Waste: TA-316 (Megakaryocytes/platelets inducing agent)" |
| Composition | List all components of the waste, including solvents and their approximate concentrations. |
| Hazard Pictograms | Affix appropriate hazard pictograms as determined by the Safety Data Sheet (SDS) or your institution's EHS guidelines. |
| Accumulation Start Date | The date when the first item of waste was placed in the container. |
| Principal Investigator (PI) | Name and contact information of the responsible researcher. |
| Lab Location | Building and room number. |
Step 4: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 5: Disposal Request
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of TA-316 waste through standard laboratory drains or as regular trash.
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain: For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. For solid spills, carefully cover the material with a damp cloth to prevent it from becoming airborne.
-
Clean: Carefully clean the spill area, working from the outside in. Place all contaminated cleaning materials into the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent, as recommended by your institution's EHS office.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of TA-316 (GMP).
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste disposal and refer to the manufacturer's Safety Data Sheet (SDS) for TA-316 (GMP).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
